molecular formula C4H5NOS2 B1581798 3-Methylrhodanine CAS No. 4807-55-0

3-Methylrhodanine

Cat. No.: B1581798
CAS No.: 4807-55-0
M. Wt: 147.2 g/mol
InChI Key: JKLZCQWVERBDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylrhodanine is a useful research compound. Its molecular formula is C4H5NOS2 and its molecular weight is 147.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65351. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS2/c1-5-3(6)2-8-4(5)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLZCQWVERBDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063612
Record name 4-Thiazolidinone, 3-methyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4807-55-0
Record name Methylrhodanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4807-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolidinone, 3-methyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004807550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylrhodanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylrhodanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylrhodanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thiazolidinone, 3-methyl-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Thiazolidinone, 3-methyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylrhodanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methylrhodanine from Methyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-methylrhodanine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is achieved through the reaction of methyl isothiocyanate with the ethyl ester of mercaptoacetic acid, a process catalyzed by a weak base. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses key aspects of reaction optimization, troubleshooting, and product characterization. Furthermore, it explores the diverse applications of this compound as a versatile scaffold in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis and utility of this important molecule.

Introduction: The Significance of the Rhodanine Scaffold

Rhodanine, a 2-thioxothiazolidin-4-one core, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[1][2][3] The versatility of the rhodanine ring system, with its reactive methylene group at the C-5 position and the ability to be readily N-substituted, allows for extensive structural modifications to modulate its pharmacological profile.[4] this compound, in particular, serves as a crucial building block for the synthesis of a wide array of more complex, biologically active molecules.[5][6][7] Its synthesis from readily available starting materials makes it an attractive intermediate for drug discovery programs.[][9]

Reaction Mechanism and Rationale

The synthesis of this compound from methyl isothiocyanate and ethyl mercaptoacetate is a classic example of a base-catalyzed condensation-cyclization reaction. The reaction proceeds through a series of well-defined steps, each with a clear mechanistic rationale.

The Role of the Catalyst: Piperidine

Piperidine, a secondary amine, is commonly employed as a weak base to catalyze this reaction. Its primary role is to deprotonate the thiol group of ethyl mercaptoacetate, generating a more nucleophilic thiolate anion. This initiation step is crucial for the subsequent nucleophilic attack on the electrophilic carbon of the isothiocyanate.

Step-by-Step Mechanistic Pathway

The reaction mechanism can be elucidated as follows:

  • Thiolate Formation: Piperidine abstracts the acidic proton from the thiol group of ethyl mercaptoacetate, forming the ethyl thioglycolate anion.

  • Nucleophilic Addition: The highly nucleophilic thiolate anion attacks the electrophilic carbon atom of methyl isothiocyanate. This addition reaction forms a dithiocarbamate intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the dithiocarbamate intermediate, now possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This intramolecular cyclization results in the formation of a five-membered thiazolidinone ring, with the elimination of an ethoxide ion.

  • Protonation: The ethoxide ion, a strong base, is subsequently protonated by the conjugate acid of piperidine or another proton source in the reaction mixture, regenerating the piperidine catalyst.

graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Reagents [label="Methyl Isothiocyanate + Ethyl Mercaptoacetate", fillcolor="#F1F3F4"]; Piperidine [label="Piperidine (Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Thiolate [label="Ethyl Thioglycolate Anion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dithiocarbamate [label="Dithiocarbamate Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#F1F3F4"];

// Edges Reagents -> Thiolate [label="Deprotonation"]; Piperidine -> Thiolate [style=dotted]; Thiolate -> Dithiocarbamate [label="Nucleophilic Addition"]; Dithiocarbamate -> Cyclization [label="Ring Closure"]; Cyclization -> Product [label="- EtOH"]; }

Figure 1: Simplified reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol has been validated and is designed to be reproducible in a standard laboratory setting.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
Methyl Isothiocyanate73.1236.55 g0.597%Sigma-Aldrich
Ethyl Mercaptoacetate120.1760.09 g0.598%Sigma-Aldrich
Piperidine85.1510 dropscatalytic99%Sigma-Aldrich
Ethanol46.07As needed-95%Fisher Scientific
Water18.02As needed-Deionized-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL conical flask equipped with a magnetic stir bar, combine methyl isothiocyanate (36.55 g, 0.5 mol) and ethyl mercaptoacetate (60.09 g, 0.5 mol).

  • Catalyst Addition: To the stirred mixture, add 10 drops of piperidine. An exothermic reaction may be observed.

  • Initial Reaction: Stir the reaction mixture at room temperature for 2 hours. The color of the solution will typically change from colorless to yellow.

  • Crystallization Induction (if necessary): If no precipitate forms, place the reaction flask in a refrigerator (4 °C) for 24 hours to induce crystallization.

  • Hydrolysis and Cyclization: If no crystals have formed after refrigeration, add a 1:1 (v/v) solution of water and ethanol (50 mL). Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour. The solution will typically turn orange-red.[10]

  • Product Isolation: Cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate complete crystallization of the product.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point (69-71 °C) to a constant weight.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes A [label="1. Mix Methyl Isothiocyanate\nand Ethyl Mercaptoacetate"]; B [label="2. Add Piperidine Catalyst"]; C [label="3. Stir at Room Temperature (2h)"]; D [label="4. Refrigerate (24h) if no precipitate"]; E [label="5. Add EtOH/H2O and Reflux (1h)"]; F [label="6. Cool and Crystallize"]; G [label="7. Vacuum Filtration and Washing"]; H [label="8. Dry the Product"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Figure 2: Step-by-step experimental workflow for this compound synthesis.

Protocol Validation and Troubleshooting

A self-validating protocol anticipates potential issues and provides clear solutions. The following points address common challenges and offer guidance for optimizing the synthesis.

Reaction Monitoring

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

Purification Strategies
  • Recrystallization: Ethanol is a common and effective solvent for the recrystallization of this compound.[10] The choice of an appropriate solvent is critical for obtaining high-purity crystals.[11] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Chromatography: For higher purity requirements, column chromatography can be employed.[12] A silica gel stationary phase with a hexane/ethyl acetate gradient is typically effective for separating this compound from any non-polar byproducts.

Potential Side Reactions and Byproducts

While this synthesis is generally high-yielding, some potential side reactions can occur:

  • Hydrolysis of Ethyl Mercaptoacetate: In the presence of water and base, the ester can hydrolyze to mercaptoacetic acid.

  • Formation of Thioureas: If primary or secondary amine impurities are present, they can react with methyl isothiocyanate to form the corresponding thioureas.

Careful control of reaction conditions and the use of pure reagents can minimize the formation of these byproducts.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic techniques are routinely used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 300 MHz):

    • δ 4.01 (s, 2H, -S-CH₂-CO-)

    • δ 3.38 (s, 3H, -N-CH₃)[13][14]

  • ¹³C NMR (CDCl₃, 75 MHz):

    • δ 201.3 (C=S, C-2)

    • δ 173.7 (C=O, C-4)

    • δ 35.6 (-S-CH₂-CO-, C-5)

    • δ 31.2 (-N-CH₃)[13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[15][16][17][18]

  • C=O stretch: A strong absorption band around 1740-1720 cm⁻¹.

  • C=S stretch: A band in the region of 1250-1020 cm⁻¹.

  • C-N stretch: A band around 1400-1300 cm⁻¹.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[7][19] Its utility stems from the reactivity of the C-5 methylene group, which can be readily functionalized through Knoevenagel condensation with various aldehydes and ketones.[4] This allows for the introduction of diverse substituents, leading to the generation of large compound libraries for high-throughput screening.

Derivatives of this compound have shown promise as:

  • Anticancer Agents: By targeting various kinases and other signaling proteins involved in cancer progression.[5][6][20]

  • Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.

  • Antiviral Agents: Including inhibitors of viral enzymes such as HIV integrase.[21]

  • Inhibitors of Phosphatase of Regenerating Liver 3 (PRL-3): A target for anti-metastatic therapies.[7][19]

The continued exploration of this compound and its derivatives holds significant potential for the discovery of novel therapeutics to address a multitude of diseases.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound from methyl isothiocyanate. By understanding the underlying reaction mechanism and adhering to the validated experimental protocol, researchers can reliably produce this key synthetic intermediate. The information on protocol validation, troubleshooting, and product characterization further equips scientists to optimize the synthesis and ensure the quality of the final product. The diverse applications of this compound in drug discovery underscore its importance as a versatile scaffold for the development of new and effective therapeutic agents.

References

An In-depth Technical Guide to 3-Methylrhodanine (CAS 4807-55-0): A Cornerstone Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylrhodanine, a heterocyclic compound belonging to the rhodanine family, represents a pivotal scaffold in medicinal chemistry. While a simple molecule in its own right, its true power lies in its synthetic versatility, particularly at the C-5 position, which allows for the generation of vast libraries of derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, engaging with a multitude of prokaryotic and eukaryotic targets.[1] This guide provides a comprehensive technical overview of this compound, delving into its fundamental physicochemical properties, synthesis, and the extensive pharmacological applications of its derivatives. We will explore its role as a "privileged structure" and examine the mechanisms of action that underpin its therapeutic potential in areas such as oncology, infectious diseases, and metabolic disorders. This document serves as a foundational resource, synthesizing field-proven insights with rigorous scientific data to empower researchers in their drug discovery endeavors.

The this compound Core: Physicochemical Profile

This compound (3-Methyl-2-thioxo-1,3-thiazolidin-4-one) is the N-methylated derivative of the rhodanine core.[2] This methylation at the N-3 position is a critical modification that influences solubility and directs further chemical reactions, primarily the highly reactive methylene group at the C-5 position. This position is the key site for introducing chemical diversity, most commonly through Knoevenagel condensation reactions.[3]

Key Physicochemical Data

A summary of the essential properties of this compound is presented below for quick reference.

PropertyValueSource
CAS Number 4807-55-0[]
Molecular Formula C₄H₅NOS₂[5]
Molecular Weight 147.22 g/mol [5]
Appearance Crystals[2]
Melting Point 69-71 °C (lit.)[2][]
Boiling Point 213.4±23.0 °C (Predicted)[2][5]
Storage Sealed in dry, Room Temperature[2][5]
Synonyms N-Methylrhodanine, 3-Methyl-2-thioxo-4-thiazolidinone[2][5]

Synthesis of the this compound Scaffold

The synthesis of this compound is a well-established process in organic chemistry. A common and efficient method involves the reaction of methyl isothiocyanate with ethyl mercaptoacetate.[6] This reaction provides a direct route to the core heterocyclic structure, which can then be used as a versatile building block for more complex derivatives.

General Synthesis Protocol

The following protocol outlines a representative synthesis. The causality behind the choice of reagents is critical: methyl isothiocyanate provides the N-methyl and thiocarbonyl moieties, while ethyl mercaptoacetate delivers the remainder of the five-membered ring.

Step 1: Nucleophilic Attack and Cyclization

  • In a suitable solvent (e.g., ethanol), sodium ethoxide is prepared to act as a base. The base deprotonates the α-carbon of ethyl mercaptoacetate, generating a nucleophilic carbanion.

  • This carbanion then attacks the electrophilic carbon of methyl isothiocyanate.

  • An intramolecular cyclization occurs, followed by the elimination of ethanol, to form the this compound ring.

Step 2: Work-up and Purification

  • The reaction mixture is typically acidified to precipitate the product.

  • The crude product is collected by filtration.

  • Purification is achieved through recrystallization, commonly from ethanol, to yield the final crystalline this compound.[6]

The Rhodanine Scaffold: A Privileged Structure in Medicinal Chemistry

Rhodanine and its derivatives are widely recognized as "privileged scaffolds" in drug discovery.[1][3][7] This term is reserved for molecular frameworks that can bind to multiple, distinct biological targets with high affinity, thereby serving as a rich source for developing novel therapeutic agents. The broad spectrum of pharmacological activities associated with the rhodanine core is extensive and continues to expand.[8][9]

Key therapeutic areas where rhodanine derivatives have shown significant promise include:

  • Anticancer: Targeting various pathways involved in cell proliferation, metastasis, and apoptosis.[9][10][11][12][13]

  • Antidiabetic: Notably, the approved drug Epalrestat, a rhodanine-3-acetic acid derivative, is an aldose reductase inhibitor used for treating diabetic neuropathy.[9][14][15]

  • Antimicrobial & Antiviral: Exhibiting activity against a range of bacterial, fungal, and viral targets.[13][14]

  • Anti-inflammatory: Modulating inflammatory pathways through the inhibition of enzymes like phosphodiesterase type 4 (PDE4) and JNK Stimulatory Phosphatase-1 (JSP-1).[14]

  • Neurodegenerative Diseases: Investigated as inhibitors for targets relevant to Alzheimer's disease.[8][13][16]

The synthetic tractability of the rhodanine ring, especially at the N-3 and C-5 positions, allows for fine-tuning of the molecule's properties to achieve desired potency and selectivity against specific biological targets.[1][12]

Mechanism of Action and Key Biological Targets

The diverse biological activities of rhodanine derivatives stem from their ability to interact with a wide array of enzymes and receptors. The mechanism often involves the rhodanine moiety acting as a scaffold to position various functional groups, which then form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.

Enzyme Inhibition

A primary mechanism of action for many rhodanine derivatives is enzyme inhibition. The scaffold is particularly effective in targeting the active sites of various enzymes.

  • Protein Tyrosine Phosphatases (PTPs): Derivatives of this compound have been developed as potent inhibitors of Phosphatase of Regenerating Liver 3 (PRL-3), a PTP implicated in cancer metastasis.[11][17] Inhibition of PRL-3 can reduce cancer cell proliferation, migration, and invasion.[11]

  • Aldose Reductase: As exemplified by Epalrestat, rhodanine-3-acetic acids are effective inhibitors of aldose reductase, an enzyme in the polyol pathway whose overactivity in hyperglycemic conditions contributes to diabetic complications.[9][14]

  • Tyrosine Kinases: Molecular docking studies have shown that rhodanine derivatives can bind to the active site of tyrosine kinases like c-Src, with oxygen and sulfur atoms from the rhodanine core forming key interactions.[10] This makes them potential leads for developing novel treatments for leukemia and other cancers.[10]

  • Carbonic Anhydrases (CAs): Rhodanine-linked benzenesulfonamides have been synthesized as potent and selective inhibitors of human carbonic anhydrase isoforms (hCA IX and XII), which are important targets in cancer therapy.[16]

The diagram below illustrates the general principle of a 5-substituted rhodanine derivative acting as an enzyme inhibitor.

G cluster_0 Enzyme Active Site cluster_1 Rhodanine-Based Inhibitor pocket1 Hydrophobic Pocket hbond_acceptor H-Bond Acceptor (e.g., Asp, Glu) hbond_donor H-Bond Donor (e.g., Ser, Thr) rhodanine Rhodanine Core rhodanine->hbond_acceptor H-Bond (from N-H or C=O) rhodanine->hbond_donor H-Bond (to C=O or C=S) substituent Aryl Substituent (at C-5) rhodanine->substituent n3_group N-3 Group (e.g., Methyl) rhodanine->n3_group substituent->pocket1 Hydrophobic Interaction

Caption: Enzyme inhibition by a rhodanine derivative.

Key Applications in Drug Discovery Research

The versatility of the this compound scaffold has led to its extensive use in generating derivatives for various therapeutic applications. The following table summarizes selected examples.

Therapeutic AreaTarget / MechanismKey FindingsReference
Oncology PRL-3 PhosphataseA benzylidene rhodanine derivative showed an IC₅₀ of 0.9 µM in vitro and reduced cancer cell invasion.[11][17]
Oncology Tyrosine Kinase (c-Src)QSAR and docking studies identified derivatives with potent cytotoxic activity against leukemia cell lines.[10]
Osteoarthritis MTF1 Transcription FactorRhodanine derivatives inhibited the nuclear localization of MTF1, reducing OA pathogenesis in mouse models.[18]
Diabetes Aldose ReductaseRhodanine-3-acetic acid (Epalrestat) is a clinically used drug for diabetic neuropathy.[9][14]
Inflammation PDE4 / JSP-1Derivatives identified as novel inhibitors of phosphodiesterase type 4 (PDE4) and JNK Stimulatory Phosphatase-1.[14]

Experimental Protocol: Synthesis of a 5-Arylidene-3-Methylrhodanine Derivative

The Knoevenagel condensation is the cornerstone reaction for functionalizing the this compound core at the C-5 position. This reaction involves the condensation of the active methylene group of this compound with an aldehyde or ketone, typically an aromatic aldehyde, to create a 5-arylidene derivative. This workflow is crucial for building libraries of compounds for high-throughput screening.

Step-by-Step Methodology

Objective: To synthesize 5-(4-chlorobenzylidene)-3-methylrhodanine via Knoevenagel condensation.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Piperidine or Sodium Acetate (catalytic amount)

  • Ethanol or Glacial Acetic Acid (solvent)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reagent Setup: To a round-bottom flask, add this compound (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and the solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine. The base is essential as it facilitates the deprotonation of the C-5 methylene group, forming a nucleophilic carbanion which is the key reactive intermediate.

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration step.

  • Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product, typically a brightly colored solid, will precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final, pure 5-(4-chlorobenzylidene)-3-methylrhodanine.

  • Characterization: Confirm the structure of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR Spectroscopy.

The workflow for this synthesis is visualized below.

G start 1. Combine Reactants (this compound, 4-Chlorobenzaldehyde, Ethanol) catalyst 2. Add Catalyst (Piperidine) start->catalyst reflux 3. Heat to Reflux catalyst->reflux monitor 4. Monitor via TLC reflux->monitor monitor->reflux Incomplete cool 5. Cool & Precipitate monitor->cool Reaction Complete filter 6. Filter & Wash cool->filter purify 7. Recrystallize filter->purify end 8. Characterize Pure Product purify->end

Caption: Knoevenagel condensation workflow.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound requires careful handling in a laboratory setting.[19][20]

  • Hazard Classification: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation.[21]

  • Precautions: Handle in accordance with good industrial hygiene and safety practices.[19] Use in a well-ventilated area or under a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or face shields, and a dust mask (e.g., N95).

Conclusion and Future Perspectives

This compound is far more than a simple heterocyclic compound; it is a validated and highly fruitful scaffold for the discovery of new medicines.[7] Its synthetic accessibility and the diverse biological activities of its derivatives have cemented its status as a privileged structure in medicinal chemistry.[1][3] The ease of diversification via Knoevenagel condensation at the C-5 position allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of lead compounds against a multitude of biological targets.[9]

Future research will likely focus on leveraging computational methods, such as QSAR and molecular docking, to more rationally design novel derivatives with enhanced potency and selectivity.[10] As our understanding of disease biology deepens, the this compound scaffold will undoubtedly continue to serve as a starting point for developing next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond.

References

Introduction: The Prominence of the Rhodanine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylrhodanine: A Core Scaffold for Drug Discovery

Rhodanines, a class of 4-thiazolidinone subtypes, are recognized as privileged heterocyclic structures in the field of medicinal chemistry.[1][2] Their versatile chemical nature and proven broad range of biological activities have established them as a foundational scaffold for the development of novel therapeutic agents.[3][4][5][6] The rhodanine core can be readily modified at several positions, allowing for the creation of large, diverse chemical libraries for high-throughput screening. This guide focuses on a key starting material and derivative, this compound, exploring its fundamental properties, synthesis, reactivity, and critical role in the design of next-generation kinase inhibitors and other therapeutics.

Core Properties of this compound

This compound, also known as N-Methylrhodanine, is the N-methylated derivative of the parent rhodanine heterocycle. This simple methylation precludes reactions at the nitrogen atom and directs further synthetic modifications to other reactive sites on the ring, primarily the C5 methylene group.

PropertyValueSource
Molecular Formula C₄H₅NOS₂[7][8][9][10]
Molecular Weight 147.22 g/mol [7][8][11]
CAS Number 4807-55-0[7][10]
IUPAC Name 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one[8]
Melting Point 69-71 °C[7]
Appearance Crystals[7]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a well-established procedure, typically achieved through the condensation of an N-methyl dithiocarbamate precursor, which can be generated in situ. The following protocol outlines a common and reliable method adapted from literature procedures.[12]

Experimental Protocol: Synthesis of this compound

Causality: This two-step, one-pot synthesis is efficient because it avoids the isolation of the intermediate dithiocarbamate salt. The initial nucleophilic attack of the methylamine on carbon disulfide forms the dithiocarbamate, which then undergoes an Sₙ2 reaction with ethyl chloroacetate. The subsequent intramolecular condensation is driven by the basic conditions and results in the stable five-membered rhodanine ring.

Materials:

  • Methylamine (CH₃NH₂)

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (NaOH)

  • Ethyl Chloroacetate (ClCH₂CO₂Et)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • Formation of Dithiocarbamate: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve methylamine in ethanol. Slowly add carbon disulfide dropwise while maintaining the temperature below 10 °C. Following the addition, add a solution of sodium hydroxide in water dropwise. Stir the resulting mixture for 1 hour at room temperature.

  • Addition of Ester: To the same flask, add ethyl chloroacetate dropwise. The reaction is exothermic; maintain the temperature below 30 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Cyclization and Acidification: Heat the reaction mixture to reflux for 1 hour to ensure complete cyclization. After cooling to room temperature, pour the mixture into ice-cold water. Acidify the solution with dilute hydrochloric acid until a precipitate forms (pH ~2-3).

  • Isolation and Purification: Collect the crude solid product by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound crystals.[12]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR, IR, and Mass Spectrometry to verify the molecular weight of 147.22 g/mol .[13]

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2 & 3: Alkylation & Cyclization A Methylamine + Carbon Disulfide B Sodium Methyl Dithiocarbamate (in situ) A->B NaOH D Intermediate Ester B->D SN2 Reaction C Ethyl Chloroacetate C->D E This compound D->E Intramolecular Condensation (Heat, Acid)

Caption: Synthetic workflow for this compound.

Core Reactivity: The Knoevenagel Condensation

The true synthetic utility of this compound in drug discovery stems from the reactivity of its C5 methylene (CH₂) group. This position is flanked by two electron-withdrawing groups (a thiocarbonyl and a carbonyl), making the C5 protons acidic and the carbon a potent nucleophile in the presence of a base. This reactivity is exploited in the Knoevenagel condensation reaction with various aldehydes and ketones.

This reaction is the cornerstone of building rhodanine-based compound libraries. By varying the aldehyde component, researchers can introduce a vast array of substituents at the C5 position, enabling fine-tuning of the molecule's steric and electronic properties to optimize binding to biological targets.[14][15]

G A This compound S=C1-N(CH3)-C(=O)-CH2-S1 C 5-Alkylidene-3-methylrhodanine S=C1-N(CH3)-C(=O)-C(=CHR)-S1 A->C Base (e.g., Piperidine) Heat B Aldehyde (R-CHO) B->C

Caption: The Knoevenagel condensation at the C5 position.

Application in Drug Development: Targeting Protein Kinases

Rhodanine derivatives have emerged as a promising class of inhibitors for various enzymes, particularly protein kinases.[3][4][5] Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. The 5-alkylidene rhodanine scaffold can effectively mimic the ATP molecule, binding to the kinase active site and blocking its phosphorylating activity.

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies have shown that the rhodanine core and its substituents form key interactions with residues in the kinase binding pocket.[3][4][5][6] Specifically, the oxygen and sulfur atoms of the rhodanine ring often act as hydrogen bond acceptors, anchoring the inhibitor to the target protein.[3][4] Derivatives of this compound have been investigated as inhibitors of targets like c-Src tyrosine kinase and PRL-3 phosphatase, which are implicated in cancer cell proliferation, migration, and invasion.[4][16]

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Src) GF->Receptor Binds Substrate Substrate Protein Receptor->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Migration) PhosphoSubstrate->Response Inhibitor Rhodanine Derivative Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is more than a simple chemical reagent; it is a foundational building block in modern medicinal chemistry. Its straightforward synthesis, well-defined reactivity through the Knoevenagel condensation, and the proven biological activity of its derivatives make it an invaluable scaffold for drug discovery professionals. The ability to systematically modify the C5-position allows for the rational design of potent and selective enzyme inhibitors, particularly in the highly competitive and impactful field of oncology. As research continues to uncover new biological targets, the versatility of the this compound core ensures its continued relevance in the development of future therapeutics.

References

3-Methylrhodanine solubility and stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Methylrhodanine for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, a heterocyclic compound of interest in drug discovery. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale and regulatory context essential for drug development professionals. We will delve into the critical physicochemical properties of this compound, followed by detailed, field-proven protocols for determining its thermodynamic, kinetic, and pH-dependent solubility. Furthermore, this guide outlines a robust strategy for assessing the chemical stability of this compound through forced degradation studies, in alignment with the International Council for Harmonisation (ICH) guidelines. A key component of this work is the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is crucial for the accurate quantification of the parent compound in the presence of its potential degradants. All experimental designs are presented as self-validating systems to ensure data integrity and trustworthiness. This guide is intended to be a practical resource for researchers and scientists, enabling them to generate the high-quality data necessary to support formulation development and regulatory submissions.

Introduction

This compound (C₄H₅NOS₂) is a derivative of rhodanine, a thiazolidine-based heterocyclic motif. The rhodanine scaffold and its derivatives have garnered significant attention in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] The journey of a promising lead compound like this compound from the laboratory to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.

A drug's aqueous solubility profoundly impacts its absorption, distribution, and overall bioavailability, particularly for orally administered dosage forms.[4] Stability, the capacity of a drug substance to remain within established specifications, is paramount to ensuring its safety, quality, and efficacy throughout its shelf life.[5][6] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate comprehensive stability testing as a core component of any new drug application, as outlined in the ICH guidelines.[7]

This guide will provide a detailed roadmap for characterizing the solubility and stability of this compound. The protocols and strategies herein are designed to be robust and compliant with current regulatory expectations, empowering research and development teams to make informed decisions and de-risk their drug development programs.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful solubility and stability studies.

PropertyValueSource
Molecular Formula C₄H₅NOS₂[8]
Molecular Weight 147.22 g/mol [8]
Appearance Crystals[8]
Melting Point 69-71 °C[8]
Calculated logP 0.476[5]
Calculated Water Solubility log10(S) = -0.97 (S in mol/L)[5]

The calculated water solubility of approximately 0.107 M (or ~15.8 g/L) suggests that this compound may have moderate aqueous solubility. However, this is a calculated value, and empirical determination is necessary. The low melting point suggests that thermal stability could be a concern and should be investigated thoroughly. The thiazolidinone core, containing ester and thioamide-like functionalities, may be susceptible to hydrolysis under acidic or basic conditions.[9]

Solubility Profiling

Solubility is not a single value but a parameter that is highly dependent on the experimental conditions. Therefore, a comprehensive solubility profile, including thermodynamic, kinetic, and pH-dependent solubility, is required.

Theoretical Framework and Rationale
  • Thermodynamic (Equilibrium) Solubility: This is the true solubility of a compound at equilibrium and represents the maximum concentration of a substance that can be dissolved in a solvent under specified conditions.[10][11] It is a critical parameter for pre-formulation and for understanding the driving force for dissolution. The shake-flask method is the gold standard for its determination.[12]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved (often from a DMSO stock) and incubated for a shorter period.[4][13][14] It is a high-throughput screening assay that helps identify potential solubility issues early in drug discovery. Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.

  • pH-Dependent Solubility: For ionizable compounds, solubility can change dramatically with pH.[15] Understanding the pH-solubility profile is crucial for predicting a drug's behavior in the gastrointestinal tract and for developing pH-modifying formulations.

Experimental Design for Solubility Determination

The following workflow provides a systematic approach to solubility profiling.

G cluster_0 Solubility Profiling Workflow A Start: this compound Solid B Protocol 1: Thermodynamic Solubility (Shake-Flask Method) A->B C Protocol 2: Kinetic Solubility (DMSO Stock Method) A->C D Protocol 3: pH-Solubility Profile (Buffers pH 1.2 to 7.4) B->D Use various aqueous buffers E Quantification by Validated HPLC-UV Method C->E D->E F Data Analysis & Interpretation E->F G cluster_1 Forced Degradation Study Protocol Start This compound Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, RT) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (Solid & Solution, 80°C) Start->Thermal Photo Photolytic Degradation (ICH Q1B light exposure) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Evaluate: % Degradation, Peak Purity, Mass Balance Analysis->Data

References

Navigating the Labyrinth: A Technical Guide to Investigating the Mechanism of Action of 3-Methylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure and Ambiguity of a Privileged Scaffold

The rhodanine core, a five-membered thiazolidinone ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have consistently emerged as hits in high-throughput screening campaigns, demonstrating a tantalizingly broad spectrum of biological activities, from antimicrobial and antiviral to anticancer effects.[1][2] 3-Methylrhodanine, a simple N-methylated derivative, sits at the heart of this chemical space. While its structural simplicity is appealing for chemical synthesis and modification, it also presents a significant challenge in elucidating a specific and reliable mechanism of action. This guide is designed to equip researchers with the strategic framework and detailed methodologies required to navigate the complexities of investigating this compound, moving from initial observations to validated mechanistic insights. Our approach emphasizes a critical mindset, acknowledging the potential for assay interference and advocating for a multi-pronged, evidence-based strategy.

Section 1: The Duality of Rhodanine Compounds - Acknowledging the PAINS in the Assay

Before embarking on any experimental cascade, it is paramount to address the well-documented propensity of rhodanine-containing compounds to act as Pan-Assay Interference Compounds (PAINS).[3][4][5] PAINS are notorious for producing false-positive results in biochemical assays through non-specific mechanisms, such as aggregation, redox cycling, or covalent modification of proteins.[6][7] This knowledge should not deter investigation but rather should instill a rigorous and skeptical approach to data interpretation. Every experimental design must incorporate controls to de-risk these potential artifacts.

Key Considerations for Mitigating PAINS-Related Artifacts:

  • Orthogonal Assays: Confirming activity in multiple, mechanistically distinct assays.

  • Detergent Sensitivity: Assay readouts that are highly sensitive to the presence of detergents like Triton X-100 may indicate aggregation-based activity.

  • Structure-Activity Relationship (SAR): A steep or inconsistent SAR can be a red flag for non-specific activity.

  • Biophysical Validation: Directly demonstrating a binding interaction with the putative target using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays.

This guide will integrate these principles into the experimental workflows, ensuring a self-validating system for investigating the true biological activity of this compound.

Section 2: Hypothesis Generation - Where to Begin the Search for a Mechanism?

Given the broad activity profile of the rhodanine class, a logical starting point for investigating this compound is to explore previously implicated targets and pathways. Two prominent areas of investigation for rhodanine derivatives are the inhibition of specific enzymes and the disruption of cellular cytoskeletal dynamics.

Putative Molecular Target 1: Phosphatase of Regenerating Liver 3 (PRL-3)

PRL-3 is a phosphatase implicated in cancer metastasis, and some rhodanine derivatives have been identified as its inhibitors.[8][9] These inhibitors have been shown to block the migration and invasion of metastatic cancer cells, making PRL-3 an attractive therapeutic target.[8]

Putative Cellular Mechanism 2: Disruption of Microtubule Polymerization

The cellular cytoskeleton, particularly the dynamic network of microtubules, is a validated target for many anticancer agents. Certain rhodanine-3-acetic acid derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

The following sections will provide detailed protocols to investigate these two hypotheses for this compound, while also incorporating methods to assess its general cellular effects.

Section 3: Experimental Workflows for Mechanistic Investigation

This section provides a logical flow of experiments, starting from broad cellular effects and progressively narrowing down to specific molecular interactions.

G cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Target-Based Investigation cluster_2 Phase 3: Target Validation & PAINS De-risking A Cell Viability/Cytotoxicity Assay (MTT) B Cell Migration/Invasion Assay A->B C Cell Cycle Analysis B->C D PRL-3 Enzymatic Inhibition Assay C->D If cellular effects observed E In Vitro Tubulin Polymerization Assay C->E If cell cycle arrest/cytoskeletal phenotype observed D->E F Thermal Shift Assay (DSF) D->F If enzymatic inhibition confirmed E->F If polymerization affected G Surface Plasmon Resonance (SPR) F->G H PAINS Counter-screens (e.g., Detergent Sensitivity) G->H

Caption: A logical workflow for investigating the mechanism of action of this compound.

Phase 1: Cellular Phenotyping

The initial step is to determine the effect of this compound on whole cells. This provides a broad understanding of its potential biological activity and guides subsequent, more focused experiments.

This assay assesses the metabolic activity of cells as a measure of their viability.[10][11][12] A reduction in metabolic activity in the presence of this compound could indicate a cytotoxic or cytostatic effect.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 1: Hypothetical MTT Assay Results for this compound

Cell LineIncubation Time (h)IC50 (µM)
A54924>100
A5494875.2
A5497248.5
HCT11624>100
HCT1164862.8
HCT1167235.1
Phase 2: Target-Based Investigation

Based on the cellular phenotyping results and the existing literature on rhodanine derivatives, we can now investigate the effect of this compound on our putative molecular targets.

This in vitro assay directly measures the ability of this compound to inhibit the enzymatic activity of PRL-3.[13]

Protocol: PRL-3 Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT). Prepare a stock solution of recombinant human PRL-3 enzyme and a fluorogenic substrate like 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).[13]

  • Compound Incubation: In a 96-well black microplate, add the reaction buffer, PRL-3 enzyme, and a serial dilution of this compound. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add the DiFMUP substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~358 nm, emission ~450 nm) at regular intervals for 30-60 minutes.

  • Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value of this compound for PRL-3 inhibition.

This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules.

Protocol: Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare a GTP stock solution.

  • Reaction Mixture: In a 96-well plate, combine the tubulin solution, GTP, and a serial dilution of this compound. Include positive controls (e.g., paclitaxel for polymerization promotion, vinblastine for inhibition) and a vehicle control.

  • Polymerization Monitoring: Transfer the plate to a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Analyze the effect of this compound on the rate and extent of tubulin polymerization.

G cluster_0 Tubulin Polymerization Assay cluster_1 Expected Outcomes A Purified Tubulin + GTP B Add this compound (or controls) A->B C Incubate at 37°C B->C D Monitor Absorbance (340 nm) C->D E Inhibition: Decreased Absorbance D->E If inhibitor F Promotion: Increased Absorbance D->F If promoter G No Effect: Similar to Control D->G If no effect

Caption: Workflow and expected outcomes of the in vitro tubulin polymerization assay.

Phase 3: Target Validation and PAINS De-risking

Positive results in the target-based assays are encouraging, but they must be validated through biophysical methods to confirm a direct interaction and to rule out PAINS-related artifacts.

DSF measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm suggests that the compound stabilizes the protein, indicating a direct binding interaction.

Protocol: Thermal Shift Assay

  • Reagent Preparation: Prepare a solution of the target protein (e.g., PRL-3) in a suitable buffer. Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Reaction Setup: In a 96-well PCR plate, mix the protein, the dye, and a serial dilution of this compound.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature (e.g., from 25°C to 95°C).

  • Fluorescence Monitoring: Monitor the fluorescence of the dye as the protein unfolds.

  • Data Analysis: Plot the fluorescence intensity versus temperature to generate a melting curve and determine the Tm. A significant shift in Tm in the presence of this compound is indicative of binding.

Section 4: Synthesizing the Evidence - Building a Mechanistic Narrative

The data gathered from these multi-faceted investigations must be synthesized to construct a coherent and well-supported mechanistic narrative.

  • Scenario 1: Specific Target Engagement: If this compound demonstrates potent and specific inhibition of PRL-3 in the enzymatic assay, shows a clear thermal shift in the DSF assay, and its cellular effects (e.g., reduced migration) are consistent with PRL-3 inhibition, a strong case can be made for this being a primary mechanism of action.

  • Scenario 2: Cytoskeletal Disruption: If this compound alters tubulin polymerization dynamics, induces cell cycle arrest (e.g., at the G2/M phase), and morphological changes consistent with cytoskeletal disruption are observed, this points towards a mechanism involving the microtubule network.

  • Scenario 3: The PAINS Profile: If this compound shows activity in multiple, unrelated assays, is highly sensitive to detergents, and fails to show a direct, stoichiometric binding in biophysical assays, it is likely acting as a PAINS compound. In this case, the focus should shift to identifying the nature of the assay interference.

  • Scenario 4: A Multi-Target Profile: It is also possible that this compound has legitimate, albeit weaker, activity against multiple targets. In this scenario, further medicinal chemistry efforts would be required to improve potency and selectivity for a desired target.

Conclusion: A Roadmap for Rigorous Investigation

The investigation of this compound's mechanism of action is a journey that requires a blend of hypothesis-driven research and a healthy dose of scientific skepticism. By employing a structured workflow that integrates cellular phenotyping, target-based assays, and rigorous biophysical validation, researchers can navigate the potential pitfalls of PAINS and build a robust, evidence-based understanding of how this simple yet enigmatic molecule exerts its biological effects. This guide provides a roadmap for such an investigation, emphasizing the principles of scientific integrity and the pursuit of reproducible, high-quality data that can truly advance the field of drug discovery.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 3-Methylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For the benches of researchers, the minds of scientists, and the ambitions of drug development professionals, this guide navigates the historical currents and synthetic evolution of 3-Methylrhodanine, a seemingly simple heterocycle that has become a cornerstone in medicinal chemistry. From its conceptual origins rooted in the 19th-century discovery of its parent molecule to its present-day status as a versatile pharmacophore, the journey of this compound is a testament to the enduring power of fundamental organic chemistry in shaping modern therapeutics.

This document provides a comprehensive exploration of this compound, delving into its discovery, the causal logic behind its synthetic routes, detailed experimental protocols, and its transformative impact on drug discovery. We will dissect the key chemical principles that govern its reactivity and survey its diverse biological activities, offering a holistic understanding for those seeking to harness its potential.

Foundational Footsteps: The Discovery of the Rhodanine Core

The story of this compound begins not with its own synthesis, but with the pioneering work of Polish physician and chemist, Marceli Nencki. In 1877, Nencki reported the synthesis of a novel sulfur-containing heterocyclic compound he named "Rhodaninsäure" (rhodanine acid)[1]. This seminal discovery laid the chemical groundwork for an entire class of compounds that would later prove invaluable in medicinal chemistry. Nencki's synthesis involved the reaction of ammonium rhodanide (now known as ammonium thiocyanate) with chloroacetic acid in water[1]. This straightforward yet ingenious approach provided the first access to the 5-membered thiazolidine core that defines the rhodanine family.

The fundamental structure of rhodanine, 2-thioxo-1,3-thiazolidin-4-one, possesses a unique combination of functionalities: a thioamide, a ketone, and an active methylene group at the C-5 position. This arrangement imparts a rich and versatile reactivity, making it an attractive scaffold for chemical modification and a frequent "hit" in high-throughput screening campaigns.

The Emergence of a Key Derivative: The First Synthesis of this compound

While the exact date of the first synthesis of this compound is not pinpointed to a single "eureka" moment in a landmark publication, its preparation logically followed the exploration of the rhodanine scaffold. The most established and historically significant method for the synthesis of N-substituted rhodanines, including this compound, involves the reaction of an isothiocyanate with an α-mercaptoacetate derivative.

The first synthesis of what was then referred to as "Methylrhodanine" utilized the reaction between methyl isothiocyanate and ethyl mercaptoacetate. This approach provided a direct and efficient route to the N-methylated rhodanine core, opening the door to a new class of derivatives with altered physicochemical and biological properties. The methylation at the N-3 position was a critical step, as it allowed for the exploration of structure-activity relationships (SAR) by modifying this position, a strategy that continues to be central in the design of rhodanine-based drugs.

Synthetic Methodologies: From Historical Routes to Modern Innovations

The synthesis of this compound and its derivatives has evolved from classical condensation reactions to more sophisticated and efficient modern techniques. Understanding these methodologies is crucial for any researcher working with this scaffold.

The Cornerstone Reaction: Synthesis from Methyl Isothiocyanate

The foundational synthesis of this compound proceeds via the condensation of methyl isothiocyanate with an ester of thioglycolic acid, such as ethyl mercaptoacetate. This reaction is typically carried out in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl isothiocyanate

  • Ethyl mercaptoacetate (ethyl thioglycolate)

  • Sodium ethoxide (or another suitable base)

  • Ethanol (anhydrous)

  • Hydrochloric acid (for acidification)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvent for recrystallization (e.g., ethanol or a mixture of ethanol and water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the cooled solution of sodium ethoxide, add ethyl mercaptoacetate dropwise with continuous stirring.

  • Following the addition of the mercaptoacetate, add methyl isothiocyanate dropwise to the reaction mixture.

  • Reaction: The reaction mixture is then typically heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • The residue is then dissolved in water and acidified with hydrochloric acid to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent to yield pure this compound as a crystalline solid.

The causality behind this experimental choice lies in the nucleophilic character of the sulfur in the thioglycolate and the electrophilic nature of the carbon in the isothiocyanate. The base serves to deprotonate the thiol, increasing its nucleophilicity and initiating the cascade of bond-forming events that lead to the cyclized rhodanine ring.

Diagram of the Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product methyl_isothiocyanate Methyl Isothiocyanate (CH3NCS) reaction Condensation/ Cyclization methyl_isothiocyanate->reaction + ethyl_mercaptoacetate Ethyl Mercaptoacetate (HSCH2COOEt) ethyl_mercaptoacetate->reaction + base Base (e.g., NaOEt) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction methylrhodanine This compound reaction->methylrhodanine

Caption: General workflow for the synthesis of this compound.

Knoevenagel Condensation for Derivative Synthesis

While the above method describes the formation of the core this compound structure, a vast number of its biologically active derivatives are synthesized via the Knoevenagel condensation. This reaction involves the condensation of this compound with an aldehyde or ketone at the active methylene C-5 position. This reaction is a cornerstone for creating chemical diversity in the rhodanine family.

Experimental Protocol: Knoevenagel Condensation of this compound with an Aromatic Aldehyde

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the aromatic aldehyde in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • Reaction: The mixture is typically heated to reflux for a few hours. The formation of the product is often indicated by a color change and can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The product is then washed with a cold solvent and can be further purified by recrystallization.

A Privileged Scaffold in Drug Discovery: The Multifaceted Biological Activities of this compound Derivatives

The true significance of this compound lies in its role as a "privileged scaffold" in drug discovery.[2][3] This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for the development of a wide range of therapeutic agents. The rhodanine core, and specifically its N-methylated form, has given rise to compounds with a remarkable spectrum of biological activities.

Biological Activity Target/Mechanism of Action Example Application
Anticancer Inhibition of various kinases (e.g., tyrosine kinases), phosphatases (e.g., PRL-3), and other enzymes involved in cell proliferation and survival.[4]Development of novel cancer therapeutics.
Antiviral Inhibition of viral enzymes such as HIV-1 integrase.[5]Anti-HIV drug discovery.
Antimicrobial Inhibition of bacterial enzymes essential for growth and survival.Development of new antibiotics to combat resistant strains.
Antidiabetic Aldose reductase inhibition.Management of diabetic complications.
A Case Study: this compound Derivatives as PRL-3 Inhibitors

A prominent example of the therapeutic potential of this compound derivatives is their activity as inhibitors of Phosphatase of Regenerating Liver-3 (PRL-3). PRL-3 is a protein tyrosine phosphatase that is overexpressed in a variety of cancers and is associated with cancer metastasis. Therefore, inhibiting PRL-3 is a promising strategy for cancer therapy. High-throughput screening campaigns have identified rhodanine-based compounds as potent PRL-3 inhibitors. Subsequent medicinal chemistry efforts have focused on synthesizing and optimizing this compound derivatives to improve their potency and selectivity.

Diagram of the General Mechanism of Action for Rhodanine-Based Enzyme Inhibitors

G cluster_interaction Molecular Interaction cluster_outcome Biological Outcome inhibitor Rhodanine-based Inhibitor (e.g., this compound derivative) enzyme Target Enzyme (e.g., Kinase, Phosphatase) inhibitor->enzyme Binds to active site or allosteric site inhibition Enzyme Inhibition enzyme->inhibition cellular_effect Modulation of Cellular Pathway inhibition->cellular_effect therapeutic_effect Therapeutic Effect cellular_effect->therapeutic_effect

References

Methodological & Application

Methodology 1: Synthesis of the 3-Methylrhodanine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-Methylrhodanine Derivatives: Methodology, Protocols, and Mechanistic Insights

For researchers, medicinal chemists, and professionals in drug development, the rhodanine scaffold is a cornerstone of heterocyclic chemistry, offering a versatile platform for discovering novel therapeutic agents.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[3][4][5] Among these, N-3 substituted rhodanines, particularly this compound, are of significant interest as the methylation at the N-3 position provides a key structural handle and modulates the molecule's physicochemical properties.[6]

This guide provides a comprehensive overview of the principal methodologies for synthesizing this compound derivatives. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

The foundational step in this synthetic journey is the construction of the this compound heterocyclic core. The most direct and widely employed method involves the reaction of methyl isothiocyanate with an α-mercaptoacetate ester, such as ethyl mercaptoacetate.[7] This reaction proceeds via an initial nucleophilic addition followed by an intramolecular cyclization and condensation to form the stable five-membered ring.

The choice of methyl isothiocyanate directly installs the required methyl group at the N-3 position. The ethyl mercaptoacetate provides the remaining atoms for the thiazolidinone ring. The reaction is typically facilitated by a base, which deprotonates the thiol, increasing its nucleophilicity towards the electrophilic carbon of the isothiocyanate.

Synthesis of this compound Core cluster_reactants Reactants cluster_process Process cluster_product Product MeNCS Methyl Isothiocyanate Step1 Nucleophilic Addition MeNCS->Step1 EMA Ethyl Mercaptoacetate EMA->Step1 Step2 Intramolecular Cyclization Step1->Step2 Intermediate Formation Product This compound Step2->Product

Caption: Reaction pathway for the synthesis of the this compound core.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core scaffold, this compound (2-thioxo-3-methyl-thiazolidin-4-one).

Materials and Reagents:

  • Methyl isothiocyanate

  • Ethyl mercaptoacetate

  • Sodium ethoxide (or metallic sodium in absolute ethanol)

  • Absolute Ethanol

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. This is the base catalyst; its function is to deprotonate the thiol of the mercaptoacetate, activating it as a nucleophile.

  • Reagent Addition: While stirring the sodium ethoxide solution, add ethyl mercaptoacetate dropwise at room temperature. An exothermic reaction may be observed.

  • Addition of Isothiocyanate: Following the addition of the mercaptoacetate, add methyl isothiocyanate dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. The cyclization step is often the rate-limiting step and benefits from thermal energy.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute HCl to a pH of ~2-3. This step protonates the enolate intermediate and precipitates the product.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound crystals.[7]

Expected Characterization:

  • Appearance: Yellowish crystals.

  • Melting Point: 69-71 °C.[8]

  • 1H NMR: Expect a singlet for the N-CH3 group and a singlet for the C5-CH2 methylene protons.

  • 13C NMR: Key signals will include the thiocarbonyl (C=S), carbonyl (C=O), N-CH3, and C5-CH2 carbons.[7]

Methodology 2: Knoevenagel Condensation for 5-Arylidene Derivatives

The most versatile and widely used method for creating diversity in this compound derivatives is the Knoevenagel condensation.[9] This reaction takes advantage of the acidic nature of the C-5 methylene protons, which are flanked by two electron-withdrawing groups (the C=O and C=S via the sulfur atom). This "active methylene" group can be readily deprotonated by a mild base to form a nucleophilic carbanion.[10] This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration, to yield a 5-ylidene-3-methylrhodanine derivative.[11][12]

The choice of catalyst is crucial. Weakly basic amines like piperidine or triethylamine are often used because they are strong enough to deprotonate the active methylene group but not so strong as to cause self-condensation of the aldehyde reactant.[10][13] The reaction is frequently carried out in solvents like ethanol or glacial acetic acid.[14]

Knoevenagel Condensation Workflow Start Start: this compound + Substituted Aldehyde Mixing Dissolve in Solvent (e.g., Ethanol, Acetic Acid) Start->Mixing Catalysis Add Base Catalyst (e.g., Piperidine, TEA) Mixing->Catalysis Reaction Heat / Reflux (e.g., 70-90°C) Catalysis->Reaction Initiates Condensation Workup Cool & Precipitate Reaction->Workup Isolation Filter & Wash Workup->Isolation Purification Recrystallize Isolation->Purification Product End: 5-Arylidene-3-methylrhodanine Purification->Product

Caption: Experimental workflow for Knoevenagel condensation.

Protocol 2: General Procedure for the Synthesis of 5-Arylidene-3-methylrhodanines

This protocol provides a general method for reacting this compound with various aromatic or heteroaromatic aldehydes.

Materials and Reagents:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, etc.)

  • Piperidine or Triethylamine (TEA)

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde (1-1.1 equivalents) in a suitable solvent like absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 0.1-0.2 equivalents). The base facilitates the formation of the reactive enolate.[12]

  • Reaction: Heat the mixture to reflux for a period ranging from 2 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the conjugated product often results in a colored compound, providing a visual cue.[13]

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

Trustworthiness and Validation: The success of the reaction is readily confirmed by spectroscopic analysis. In 1H NMR, the disappearance of the singlet corresponding to the C-5 methylene protons of this compound and the appearance of a new singlet for the vinylic proton (C=CH) in the 7.0-8.0 ppm range is a definitive indicator of product formation.[15][16] The exact chemical shift of this proton is influenced by the electronic nature of the substituent on the aromatic ring.[17]

Data Summary: Knoevenagel Condensation

The following table summarizes typical results for the synthesis of various 5-arylidene-3-methylrhodanine derivatives, demonstrating the versatility of the Knoevenagel condensation.

EntryAldehyde Substituent (R)Catalyst/Solvent SystemYield (%)Key 1H NMR Signal δ(C=CH) ppm
1H (Benzaldehyde)Piperidine/Ethanol~90%~7.6
24-NO2Piperidine/Acetic Acid~95%~7.8
34-N(CH3)2TEA/Ethanol~85%~7.4
44-OCH3Piperidine/Ethanol~88%~7.5
52-FurylPiperidine/Ethanol~80%~7.3

Note: Yields and chemical shifts are approximate and can vary based on specific reaction conditions and purification methods.

Methodology 3: One-Pot, Multi-Component Synthesis

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. One-pot, multi-component reactions (MCRs) are elegant strategies that align with these principles by combining multiple reaction steps into a single operation without isolating intermediates.[18] For rhodanine derivatives, MCRs provide a rapid and efficient route to complex molecules from simple starting materials.

A common one-pot approach for N-substituted rhodanines involves the reaction of a primary amine (e.g., methylamine), carbon disulfide, and a suitable Michael acceptor like maleic anhydride or dialkyl acetylenedicarboxylates in an aqueous or alcoholic medium.[19] The reaction proceeds through the in-situ formation of a dithiocarbamate, which then undergoes a sequence of Michael addition and intramolecular cyclization/condensation to yield the final rhodanine derivative.[19]

One-Pot MCR Pathway Amine Methylamine DTC In-situ Dithiocarbamate Formation Amine->DTC CS2 Carbon Disulfide CS2->DTC Acceptor Michael Acceptor (e.g., Maleic Anhydride) Michael Michael Addition Acceptor->Michael DTC->Michael Cyclize Intramolecular Cyclization Michael->Cyclize Product This compound Derivative Cyclize->Product

Caption: Logical flow of a one-pot, multi-component reaction for rhodanine synthesis.

This methodology offers significant advantages by reducing reaction time, minimizing solvent usage and purification steps, and improving overall yield. The use of water as a solvent further enhances the "green" credentials of this approach.[19][20]

Conclusion

The synthesis of this compound derivatives is a well-established field rich with robust and versatile methodologies. The foundational synthesis of the this compound core followed by Knoevenagel condensation represents the most common and flexible pathway for generating extensive libraries of compounds for drug discovery screening.[21] Concurrently, the development of elegant one-pot, multi-component reactions provides highly efficient and environmentally conscious alternatives for accessing these valuable scaffolds. By understanding the mechanisms and the rationale behind the specific protocols detailed in this guide, researchers can effectively synthesize and explore the vast chemical space of this compound derivatives in their quest for new and improved therapeutic agents.

References

Application Notes and Protocols: The Versatility of 3-Methylrhodanine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rhodanine Scaffold as a Cornerstone in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The rhodanine core, a 2-thioxo-1,3-thiazolidin-4-one heterocycle, is a quintessential example of such a scaffold.[1][2][3] Its remarkable versatility stems from the multiple reactive sites available for chemical modification, allowing for the generation of large, structurally diverse compound libraries.[4][5] The introduction of the rhodanine-containing drug Epalrestat for the treatment of diabetic neuropathy validated the therapeutic potential of this chemical class, catalyzing extensive research into its derivatives.[4][6][7]

Among the numerous possible modifications, substitution at the N-3 position plays a critical role in tuning the molecule's physicochemical properties and biological activity. This guide focuses specifically on 3-methylrhodanine , a foundational derivative where the N-3 position is occupied by a methyl group. This seemingly simple modification provides a stable anchor and influences the molecule's orientation within target binding sites, making it a crucial building block for developing potent and selective therapeutic agents. These agents span a wide range of applications, including antimicrobial, anticancer, and antiviral therapies.[1][7][8] This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical protocols for leveraging this compound in drug discovery campaigns.

Core Therapeutic Applications of this compound Derivatives

The this compound scaffold has been successfully employed to generate inhibitors for a multitude of biological targets. The most prominent applications are in the fields of oncology and infectious diseases.

Anticancer Agents: Targeting Malignant Cell Proliferation

This compound derivatives have shown significant promise as anticancer agents, often functioning as inhibitors of enzymes crucial for tumor growth and metastasis.[7][9]

A key target is the Phosphatase of Regenerating Liver-3 (PRL-3) , an enzyme strongly correlated with cancer progression and metastasis.[10] High-throughput screening identified the rhodanine chemotype as a potent inhibitor of PRL-3.[10] Subsequent structure-activity relationship (SAR) studies demonstrated that 5-benzylidene derivatives of this compound exhibit significant inhibitory activity. For instance, compounds with specific substitutions on the benzylidene ring have shown IC50 values in the low micromolar range, effectively reducing cancer cell invasion in vitro.[11]

The mechanism often involves the rhodanine derivative binding to the active site of the target protein, preventing its normal function and disrupting the downstream signaling pathways that promote cell proliferation and survival.[7][12] The planar structure of the 5-arylidene rhodanine core allows it to fit into enzymatic clefts, while the substituted aryl ring provides opportunities for specific interactions that enhance potency and selectivity.

Table 1: Inhibitory Activity of Representative this compound Derivatives

Compound IDTarget/Cell LineBiological ActivityReference
Compound 5e PRL-3 EnzymeIC50 = 0.9 µM[11]
Compound 2a2 A549 Lung Cancer CellsIC50 = 10 µg/mL (at 24h)[13]
Compound 2b2 A549 Lung Cancer CellsIC50 = 55.8 µg/mL[9][14]
Generic Rhodanines Bacillus anthracisMIC Range = 2–8 µM[15]
Benzylidene Rhodanine S. aureus MurBIC50 = 4.3 to 10.3 µM[16]
Benzylidene Rhodanine MRSASelective whole-cell activity[17]
Antimicrobial Agents: A Scaffold to Combat Drug Resistance

The rise of multidrug-resistant (MDR) bacteria presents a global health crisis, necessitating the development of novel antibiotics with new mechanisms of action.[18] this compound derivatives have emerged as a promising class of antimicrobials, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[15][19]

The antibacterial activity of these compounds often results from the inhibition of essential bacterial enzymes that are absent in mammals, providing a window for selective toxicity.[8] Key targets include:

  • DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication. Certain rhodanine compounds have been shown to inhibit their function through a novel mechanism, distinct from that of fluoroquinolones.[15]

  • Mur Ligases (e.g., MurB, MurD): These enzymes are involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[16] Benzylidene rhodanines have been identified as effective inhibitors of UDP-N-acetylmuramate/L-alanine ligase, a key enzyme in this pathway.[17]

  • Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is vital for fatty acid synthesis in mycobacteria. Rhodanine derivatives have been developed as potent inhibitors of InhA, showing promise as antitubercular agents.[20]

The ability to easily diversify the 5-arylidene portion of the molecule allows for the fine-tuning of antibacterial spectrum and potency.

Experimental Protocols and Methodologies

A successful drug discovery program relies on robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound (Starting Material)

This protocol outlines the synthesis of the core this compound scaffold from commercially available starting materials. The reaction involves the condensation of methyl isothiocyanate with an α-mercaptoacetate ester.

Rationale: This is a classical and efficient method for constructing the rhodanine ring. The use of a base facilitates the initial nucleophilic attack and subsequent cyclization. Ethanol is a suitable solvent that allows for easy product precipitation upon cooling.

Materials:

  • Methyl isothiocyanate

  • Ethyl mercaptoacetate

  • Sodium ethoxide (or Sodium metal in absolute ethanol)

  • Absolute Ethanol

  • Hydrochloric acid (for acidification)

  • Standard reflux and filtration apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • To this solution, add ethyl mercaptoacetate dropwise at room temperature with continuous stirring.

  • Following the addition, add methyl isothiocyanate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Acidify the mixture with dilute hydrochloric acid to a pH of ~2-3.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound as yellowish crystals.[21]

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values (approx. 69-71 °C).[22]

Diagram 1: General Synthetic Pathway for this compound Derivatives

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Knoevenagel Condensation Methyl Isothiocyanate Methyl Isothiocyanate Reaction1 Methyl Isothiocyanate->Reaction1 Ethyl Mercaptoacetate Ethyl Mercaptoacetate Ethyl Mercaptoacetate->Reaction1 This compound This compound 3-Methylrhodanine_ref This compound Reaction1->this compound  NaOEt, EtOH  Reflux Aromatic Aldehyde Aromatic Aldehyde Reaction2 Aromatic Aldehyde->Reaction2 Target Compound 5-Arylidene-3-methylrhodanine Derivative 3-Methylrhodanine_ref->Reaction2 Reaction2->Target Compound  Catalyst (e.g., NaOAc)  Solvent (e.g., Acetic Acid)

Caption: Two-step synthesis of bioactive 5-arylidene-3-methylrhodanine derivatives.

Protocol 2: Synthesis of 5-Arylidene-3-methylrhodanine via Knoevenagel Condensation

This protocol describes the crucial Knoevenagel condensation reaction, which introduces the 5-arylidene moiety responsible for much of the biological activity.[23][24][25]

Rationale: This reaction involves the condensation of an active methylene group (at the C-5 position of this compound) with an aldehyde. Glacial acetic acid serves as both a solvent and a mild acid catalyst, while a base like sodium acetate is used to generate the nucleophilic enolate from the rhodanine. Microwave irradiation can be used to significantly shorten reaction times.[12]

Materials:

  • This compound (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., 4-bromobenzaldehyde)

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Standard heating/reflux apparatus or a microwave reactor

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the selected aromatic aldehyde (1.1 equivalents), and anhydrous sodium acetate (2-3 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours, or heat in a microwave reactor according to optimized conditions (e.g., 110 °C for 15-30 minutes).[12]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

  • A precipitate of the 5-arylidene-3-methylrhodanine derivative will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and sodium acetate.

  • Dry the product completely. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Characterize the final product using NMR, mass spectrometry, and melting point analysis to confirm its structure and purity. The geometry of the exocyclic double bond is typically of the Z-configuration.[12]

Protocol 3: Biological Evaluation - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism.

Rationale: The broth microdilution method is a standardized and efficient way to quantify the antimicrobial activity of a compound. It allows for the simultaneous testing of multiple concentrations and provides a clear endpoint (visible growth). A positive control (bacteria with no drug) ensures the bacteria are viable, while a negative control (broth only) checks for contamination.

Materials:

  • Synthesized this compound derivative, dissolved in DMSO to make a stock solution (e.g., 10 mg/mL).

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

  • Dispense 50 µL of sterile MHB into wells A through H of a 96-well plate.

  • Add 50 µL of the compound stock solution (solubilized in a way that DMSO concentration is non-inhibitory) to the first well of each row to be tested, creating an initial high concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the plate to the 10th well. Discard the final 50 µL from the 10th well. Wells 11 and 12 will serve as controls.

  • Prepare a bacterial inoculum by diluting the 0.5 McFarland standard in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 11 now serves as the growth control (no drug).

  • Add 100 µL of sterile MHB to well 12 to serve as the sterility control (no bacteria).

  • Seal the plate and incubate at 37 °C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Diagram 2: Drug Discovery and Evaluation Workflow

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Design Analogs synth Synthesize Library (Knoevenagel) start->synth purify Purify & Characterize (NMR, MS) synth->purify primary_screen Primary Assay (e.g., MIC, Enzyme Inhibition) purify->primary_screen Test Compounds hit_id Identify Hits (IC50/MIC < Threshold) primary_screen->hit_id sar SAR Studies hit_id->sar Active Compounds sar->start Design New Analogs admet ADMET Profiling sar->admet lead Lead Compound admet->lead

Caption: Iterative workflow for the discovery of this compound-based drug candidates.

Conclusion and Future Perspectives

The this compound scaffold is a proven and powerful tool in medicinal chemistry. Its synthetic tractability, combined with its ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery.[1][2][4] The protocols and data presented here provide a solid foundation for researchers aiming to explore this chemical space.

Future research will likely focus on several key areas. The development of novel synthetic methodologies, including green chemistry approaches, will make library synthesis more efficient and environmentally friendly.[24][25] Furthermore, the application of computational tools for in silico screening and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction will help prioritize the synthesis of compounds with more drug-like properties.[1] As our understanding of disease biology deepens, the this compound scaffold will undoubtedly be adapted to create highly selective inhibitors for newly validated targets, continuing its legacy as a truly privileged structure in the quest for new medicines.

References

Application Note: A Researcher's Guide to Characterizing 3-Methylrhodanine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure and Ambiguity of the Rhodanine Scaffold

The rhodanine core, and by extension its 3-methylated derivatives, represents a fascinating and highly utilized scaffold in medicinal chemistry.[1] Classified as a "privileged structure," this five-membered heterocyclic ring is a common feature in compounds exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[2][3] The synthetic tractability of the 3-methylrhodanine core, particularly the ease of derivatization at the C5-position via Knoevenagel condensation, allows for the rapid generation of large chemical libraries, making it a frequent "hit" in high-throughput screening (HTS) campaigns.[2][4]

However, the very properties that make rhodanines attractive also warrant significant scientific scrutiny. The rhodanine motif is a well-documented Pan-Assay Interference Compound (PAINS).[5][6] These molecules are notorious for producing false-positive results in biochemical assays through a variety of non-specific mechanisms, including aggregation, photoreactivity, chemical reactivity, and assay signal interference.[7][8]

This application note serves as an in-depth guide for researchers working with this compound derivatives. It moves beyond simple screening protocols to provide a framework for rigorous validation. By embracing the dual nature of this scaffold—its potential as a specific inhibitor and its propensity for artifactual activity—researchers can confidently distinguish true, optimizable lead compounds from misleading HTS hits.

Section 1: Understanding the Mechanisms of Inhibition

A critical first step in studying any this compound derivative is to understand the potential ways it can interact with a target enzyme. The interpretation of inhibition data is impossible without considering these distinct mechanistic possibilities.

The PAINS Perspective: Mechanisms of Non-Specific Inhibition

Before assuming a specific, lock-and-key binding model, researchers must be aware of the common artifactual mechanisms associated with the rhodanine scaffold.[8]

  • Aggregation: At micromolar concentrations, many rhodanine derivatives can form colloidal aggregates that sequester and denature proteins, leading to an apparent loss of enzyme activity. This is one of the most common forms of non-specific inhibition.[7]

  • Covalent Modification: The exocyclic double bond often present at the C5-position makes many rhodanine derivatives Michael acceptors, capable of forming covalent bonds with nucleophilic residues (like cysteine) on a protein surface.[5][7]

  • Photoreactivity & Signal Interference: The conjugated system in many 5-arylidenerhodanine derivatives can absorb light and interfere with fluorescence- or absorbance-based readouts. Some may also be photoreactive, causing light-induced protein modification.[8]

Mechanisms of "True" and Specific Inhibition

Despite the PAINS classification, numerous studies have demonstrated that carefully designed rhodanine derivatives can act as potent and selective inhibitors through legitimate biochemical mechanisms.

  • Competitive, Non-Covalent Binding: Molecular docking and SAR studies have shown that rhodanine derivatives can act as classical competitive inhibitors, binding reversibly to the active site of enzymes like tyrosine kinases and HIV-1 integrase.[9][10][11] Key interactions often involve the rhodanine core and its various substituents.[12]

  • Prodrug-like Hydrolysis: A fascinating mechanism has been elucidated for rhodanine-based inhibitors of metallo-β-lactamases (MBLs). The rhodanine ring itself is not the primary inhibitor; instead, it undergoes hydrolysis under assay conditions to form a potent thioenolate species.[13][14] This thioenolate then effectively chelates the di-zinc center in the MBL active site, leading to potent inhibition.[13]

G cluster_0 Mechanism of Metallo-β-Lactamase (MBL) Inhibition Rhodanine This compound Derivative Hydrolysis Hydrolysis in Assay Buffer Rhodanine->Hydrolysis Prodrug-like behavior Thioenolate Thioenolate Fragment (Active Inhibitor) Hydrolysis->Thioenolate MBL MBL Active Site (Di-Zinc Center) Thioenolate->MBL Chelates Zn(II) ions Inhibition Enzyme Inhibition MBL->Inhibition

Figure 1. Prodrug-like activation of rhodanine inhibitors against MBLs.

Section 2: Target-Specific Assay Protocols

The following protocols provide examples for assessing the inhibitory activity of this compound derivatives against two distinct classes of enzymes.

Case Study A: Inhibition of a Serine Protease (HCV NS3/4A)

Background: The Hepatitis C Virus (HCV) NS3/4A serine protease is a crucial enzyme for viral replication and a validated drug target.[15][16] Several rhodanine-based compounds have been investigated as inhibitors of this enzyme.[17] The assay typically relies on the cleavage of a fluorogenic peptide substrate.

Protocol 2.1: HCV NS3/4A Protease Inhibition Assay

  • Principle: In the absence of an inhibitor, the active NS3/4A protease cleaves a FRET-based peptide substrate, separating a fluorophore from a quencher and resulting in an increase in fluorescence. An effective inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

  • Materials:

    • Recombinant HCV NS3/4A protease

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% Glycerol, 0.1% n-Octyl-β-D-glucoside.

    • FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2).

    • This compound derivative stock solution (10 mM in DMSO).

    • 96-well black, flat-bottom microplates.

    • Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Procedure:

    • Prepare serial dilutions of the this compound derivative in DMSO. A typical starting range is 10 mM down to 0.1 µM.

    • In the microplate wells, add 2 µL of the compound dilutions (or DMSO for controls).

    • Add 88 µL of Assay Buffer containing the NS3/4A protease to each well to achieve a final enzyme concentration of ~10 nM.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the FRET substrate to each well (final concentration ~100 nM).

    • Immediately place the plate in the reader and monitor the fluorescence kinetically for 30 minutes at 30°C.

    • Controls: Include "no enzyme" wells (DMSO + buffer + substrate) and "no inhibitor" wells (DMSO + enzyme + buffer + substrate).

  • Data Analysis:

    • Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the rates by subtracting the "no enzyme" background and expressing the results as a percentage of the "no inhibitor" control.

    • Plot the % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Case Study B: Inhibition of a Metallo-β-Lactamase (MBL)

Background: MBLs, such as NDM-1 and VIM-2, confer bacterial resistance to a broad range of β-lactam antibiotics.[18] Rhodanine derivatives have emerged as a promising class of MBL inhibitors.[18][19] A common assay uses the chromogenic cephalosporin, nitrocefin, which changes color upon hydrolysis of its β-lactam ring.

Protocol 2.2: Metallo-β-Lactamase Inhibition Assay

  • Principle: Active MBL enzymes rapidly hydrolyze the β-lactam ring of nitrocefin, causing a color change from yellow to red, which can be monitored by an increase in absorbance at 486 nm. Inhibitors prevent this hydrolysis.

  • Materials:

    • Recombinant MBL (e.g., VIM-2).

    • Assay Buffer: 50 mM HEPES pH 7.0, 100 µM ZnCl₂, 0.01% BSA.

    • Nitrocefin stock solution (10 mM in DMSO).

    • This compound derivative stock solution (10 mM in DMSO).

    • 96-well clear, flat-bottom microplates.

    • Absorbance plate reader.

  • Procedure:

    • Prepare serial dilutions of the this compound derivative in DMSO.

    • In the microplate wells, add 2 µL of the compound dilutions (or DMSO for controls).

    • Add 178 µL of Assay Buffer containing the MBL enzyme to each well (final enzyme concentration ~1-5 nM).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of nitrocefin to each well (final concentration ~100 µM).

    • Immediately monitor the increase in absorbance at 486 nm for 10-15 minutes.

    • Controls: Include "no enzyme" and "no inhibitor" wells.

  • Data Analysis:

    • Calculate the initial reaction rate (V) from the slope of the linear phase of the absorbance vs. time plot.

    • Normalize the data as described in Protocol 2.1.

    • Plot the % Inhibition vs. log[Inhibitor] and fit the data to determine the IC50 value.

Compound ClassEnzyme TargetReported IC50 RangeReference
5-Benzylidene Rhodanine DerivativesPRL-3 Phosphatase0.9 µM - 20 µM[20]
Diaryl-substituted RhodaninesMetallo-β-lactamase (L1, NDM-1)0.02 µM - 16 µM[18]
Rhodanine-3-acetic acid DerivativesFungal PMT10.2 µM - 0.5 µM[21]
Rhodanine-linked BenzenesulfonamidesCarbonic Anhydrase II9.8 nM - 100 nM[22]

Table 1. Examples of reported inhibitory concentrations for various rhodanine derivatives against different enzyme targets.

Section 3: Essential Protocols for Validating True Inhibition

Generating an IC50 value is only the beginning. The following self-validating protocols are essential to differentiate true inhibitors from PAINS artifacts. A compound should not be advanced without passing these checks.

G cluster_results Decision Point Start Initial HTS Hit or Candidate Compound IC50 Determine Potency (IC50) in Primary Assay Start->IC50 Detergent Protocol 3.1: Detergent Test (0.01% Triton X-100) IC50->Detergent Test for Aggregation PreIncubate Protocol 3.2: Pre-incubation Test (Enzyme + Inhibitor) Detergent->PreIncubate IC50 Unchanged Result_PAINS Result: Likely PAINS (Artifactual Inhibition) Detergent->Result_PAINS IC50 Significantly Increases Interference Protocol 3.3: Signal Interference Test (No Enzyme Control) PreIncubate->Interference IC50 Unchanged PreIncubate->Result_PAINS IC50 Significantly Decreases Interference->Result_PAINS Compound Affects Signal Result_True Result: Likely 'True' Inhibitor (Proceed with SAR) Interference->Result_True No Signal Interference

Figure 2. Experimental workflow for validating rhodanine hits and ruling out PAINS behavior.
Protocol 3.1: The Detergent Test for Aggregation

  • Rationale: Non-specific inhibitors that act via aggregation can be disrupted by the presence of a non-ionic detergent. A true inhibitor that binds specifically to the enzyme's active site should be largely unaffected.

  • Procedure:

    • Repeat the primary enzyme inhibition assay (e.g., Protocol 2.1 or 2.2) exactly as before.

    • However, for this experiment, include 0.01% (v/v) Triton X-100 in the assay buffer.

    • Re-determine the IC50 value in the presence of the detergent.

  • Interpretation:

    • IC50 Unchanged or Minimally Affected (<2-fold change): The compound is likely not acting as an aggregator. This is a positive result.

    • IC50 Significantly Increases (>10-fold) or Inhibition is Abolished: The compound is very likely an aggregator-based PAINS.

Protocol 3.2: The Pre-incubation Test for Covalent/Irreversible Inhibition
  • Rationale: This test helps identify time-dependent inhibition, which can be a hallmark of covalent modifiers or slow-binding inhibitors.

  • Procedure:

    • Set up two parallel experiments.

    • Experiment A (No Pre-incubation): Follow the primary assay protocol, initiating the reaction by adding the substrate immediately after adding the enzyme to the inhibitor.

    • Experiment B (With Pre-incubation): Mix the enzyme and the inhibitor in the assay buffer and pre-incubate for an extended period (e.g., 30-60 minutes) before initiating the reaction with the substrate.

    • Determine the IC50 value for both conditions.

  • Interpretation:

    • IC50 values are similar in both experiments: The compound is likely a rapid, reversible inhibitor.

    • IC50 value is significantly lower after pre-incubation: This indicates time-dependent inhibition, suggesting a potential covalent mechanism or a slow-binding reversible interaction that requires further investigation.

Protocol 3.3: Assay Signal Interference Check
  • Rationale: The colored or fluorescent nature of many 5-arylidenerhodanine derivatives can directly interfere with the assay readout.

  • Procedure:

    • Run the entire assay protocol using the full concentration range of your compound.

    • Crucially, replace the enzyme solution with plain assay buffer.

    • Monitor the absorbance or fluorescence signal over time.

  • Interpretation:

    • Signal is flat and near baseline: The compound does not interfere with the assay signal at the tested concentrations.

    • Signal increases, decreases, or is otherwise unstable: The compound is an assay interference agent. The primary assay data is unreliable and an alternative, orthogonal assay method is required.

Conclusion and Best Practices

This compound derivatives remain a compelling scaffold for the development of novel enzyme inhibitors. Their synthetic accessibility and diverse biological profile ensure they will continue to emerge from screening campaigns.[2][3] However, the high potential for artifactual results means that a standard of proof must be met before these compounds are pursued.[5][7]

An initial IC50 value, no matter how potent, should be considered preliminary. Only after a compound's activity has been shown to be independent of aggregation (Protocol 3.1), its time-dependency characterized (Protocol 3.2), and its lack of signal interference confirmed (Protocol 3.3) can a researcher have confidence that they have discovered a "true" and optimizable inhibitor. Adherence to this rigorous validation workflow is paramount for the successful and efficient development of this compound-based therapeutics.

References

Protocol for MTT assay with 3-Methylrhodanine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for MTT Assay with 3-Methylrhodanine Compounds Audience: Researchers, scientists, and drug development professionals. Document ID: ANP-2026-01-MTT-Rhodanine

Introduction: Navigating Cytotoxicity Screening for Rhodanine-Based Compounds

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity. Its application is pivotal in drug discovery for screening compound libraries and determining key parameters like IC50 values[1][2]. This compound and its derivatives represent a class of heterocyclic compounds with a wide range of reported biological activities, making them frequent subjects of high-throughput screening campaigns[1][3][4][5][6].

However, the inherent chemical nature of the rhodanine scaffold presents specific challenges. Rhodanine-containing molecules are often flagged as Pan Assay Interference Compounds (PAINS) due to their potential for non-specific interactions, acting as Michael acceptors, or interfering photometrically with assay readouts[3]. This application note provides a comprehensive, field-tested protocol for utilizing the MTT assay to evaluate this compound compounds. It emphasizes the causality behind experimental choices and integrates mandatory validation steps to ensure data integrity and scientific rigor.

Principle of the MTT Assay

The assay's mechanism hinges on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product[7]. This conversion is primarily executed by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells[8]. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured spectrophotometrically, typically around 570 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells[9].

Critical Consideration: The Challenge of Rhodanine Interference

As a Senior Application Scientist, it is crucial to underscore that the chemical structure of this compound (3-methyl-2-thioxo-1,3-thiazolidin-4-one) warrants significant caution[2][10][11]. The rhodanine core is known to be a potential source of assay artifacts[3].

Two primary interference mechanisms must be considered:

  • Direct Chemical Reduction of MTT: Compounds with inherent reducing properties, particularly those containing sulfhydryl or thiol groups, can chemically reduce MTT to formazan in the absence of any cellular enzymatic activity[8]. This leads to a false-positive signal, making the compound appear less cytotoxic than it is, or even appearing to enhance cell viability.

  • Colorimetric Interference: this compound and its derivatives can be colored compounds. If the compound absorbs light near 570 nm (the measurement wavelength for formazan), it will artificially inflate the absorbance reading, masking true cytotoxicity.

Therefore, the protocol detailed below is built upon a self-validating framework. The inclusion of cell-free controls is not optional but mandatory for generating trustworthy and publishable data.

Detailed Protocol for MTT Assay with this compound Compounds

This protocol is optimized for adherent cells in a 96-well plate format.

Materials and Reagents
  • Cell Line: Appropriate for the study (e.g., A549, MCF-7, etc.). Ensure cells are in the logarithmic growth phase.

  • Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Compound: Stock solution prepared in sterile DMSO (e.g., 10-50 mM). Store protected from light.

  • MTT Reagent: 5 mg/mL solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize (0.22 µm filter) and store at -20°C, protected from light.

  • Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

  • Equipment: Humidified incubator (37°C, 5% CO₂), microplate spectrophotometer (ELISA reader), sterile 96-well flat-bottom plates, multichannel pipettes.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Reaction cluster_read Phase 4: Data Acquisition p1 Seed Cells in 96-Well Plate p2 Incubate for 24h (Cell Attachment) p1->p2 t1 Prepare Serial Dilutions of This compound Compound p2->t1 t2 Treat Cells with Compound (Include Vehicle & Untreated Controls) t1->t2 t3 Incubate for Desired Exposure Time (e.g., 24, 48, 72 hours) t2->t3 a1 Add MTT Reagent (0.5 mg/mL final) t3->a1 a2 Incubate for 2-4 hours (Formazan Crystal Formation) a1->a2 a3 Add Solubilization Solution (DMSO) a2->a3 a4 Incubate with Shaking (15 min) a3->a4 r1 Read Absorbance at 570 nm a4->r1 r2 Data Analysis: Calculate % Viability & IC50 r1->r2

Caption: High-level workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Harvest and count cells that are in their logarithmic growth phase.

  • Calculate the required cell suspension volume to seed between 5,000 to 10,000 cells per well (100 µL volume) into a 96-well plate. Note: Optimal seeding density is cell-line dependent and should be determined empirically.

  • Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment and recovery.

Day 2: Compound Treatment

  • Observe cells under a microscope to confirm attachment and healthy morphology.

  • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Carefully aspirate the old medium from the wells.

  • Add 100 µL of the medium containing the respective compound concentrations to the treatment wells.

  • Crucially, set up the control wells as described in Table 1.

  • Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

Day 4/5: MTT Assay and Measurement

  • Following the treatment period, carefully aspirate the compound-containing medium.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 20 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for 2 to 4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate (formazan crystals) under a microscope.

  • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the crystals.

  • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization.

  • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Mandatory Validation: The Cell-Free Interference Protocol

This control experiment MUST be run in parallel with the cell-based assay to rule out false positives.

Protocol:

  • Use a 96-well plate without any cells.

  • Add 100 µL of culture medium to each well.

  • Add the same serial dilutions of the this compound compound as used in the main experiment. Include a "medium only" control.

  • Follow the MTT Assay and Measurement steps exactly as described above (Section 4.3, steps 2-8).

  • Interpretation: If you observe a dose-dependent increase in absorbance at 570 nm in these cell-free wells, it is a clear indication that the this compound compound is directly reducing MTT[8]. This artifactual signal must be subtracted from the cell-based assay data, or an alternative cytotoxicity assay should be used.

Plate Layout Example
Well TypeCellsCompoundMTTPurpose
Untreated Control +-+100% Viability Reference
Vehicle Control +DMSO+Solvent Effect Control
Experimental +Yes (Dilutions)+Test Compound Cytotoxicity
Compound Control (Cell-Free) -Yes (Dilutions)+Tests for direct MTT reduction
Medium Blank --+Background from Medium + MTT
Compound Color Blank -Yes (Dilutions)-Background from Compound Color
Table 1: Recommended plate layout including all necessary controls for data validation.

Data Analysis and Interpretation

  • Correct for Background: Subtract the average OD of the "Medium Blank" from all other wells. For wells containing the compound, also subtract the OD from the corresponding "Compound Color Blank" if it is significant.

  • Analyze Interference: Examine the data from the "Compound Control (Cell-Free)" wells. If there is a significant signal, this indicates direct MTT reduction.

  • Calculate Percent Viability: Percent Viability = [(OD of Treated Sample - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100

  • Determine IC50: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Assay Principle and Interference Pathway

MTT_Principle cluster_cell In Viable Cells cluster_chemical Potential Artifact MTT_in Yellow MTT Enzyme Mitochondrial NAD(P)H Oxidoreductases MTT_in->Enzyme Enzymatic Reduction Formazan_in Purple Formazan (Insoluble) Enzyme->Formazan_in Result1 True Metabolic Signal Formazan_in->Result1 MTT_out Yellow MTT Compound This compound (Reducing Agent?) MTT_out->Compound Direct Chemical Reduction Formazan_out Purple Formazan (Insoluble) Compound->Formazan_out Result2 False Positive Signal Formazan_out->Result2

Caption: Enzymatic vs. potential chemical reduction of MTT.

Troubleshooting

IssuePotential Cause(s)Recommended Solution
High background in blank wells MTT solution degraded; microbial contamination.Use fresh, sterile-filtered MTT solution stored at -20°C. Ensure aseptic technique.
Low signal in untreated wells Insufficient cell number; suboptimal incubation time.Optimize cell seeding density. Extend MTT incubation time (up to 4 hours), ensuring it is consistent across plates.
High variability between replicates Uneven cell seeding; edge effects in the plate; incomplete formazan solubilization.Ensure homogenous cell suspension before seeding. Avoid using outer wells or fill them with sterile PBS. Ensure thorough mixing after adding DMSO.
Viability >100% at some concentrations Compound is stimulating cell proliferation; OR compound is directly reducing MTT.This is a critical red flag. Analyze the cell-free control data immediately. If the cell-free control is positive, the signal is an artifact.

Alternative Assays for Confirmation

If significant interference from this compound is confirmed, it is best practice to validate findings with an orthogonal assay that uses a different mechanism.

  • Resazurin (AlamarBlue) Assay: Measures metabolic activity via reduction of blue resazurin to pink, fluorescent resorufin.

  • ATP-Based Assays (e.g., CellTiter-Glo®): Quantifies ATP levels as a direct measure of viable cells. This luminescent assay is highly sensitive and less prone to interference from colored or reducing compounds.

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity rather than viability.

References

Application Note: High-Throughput Screening of 3-Methylrhodanine Libraries for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-methylrhodanine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antidiabetic, and antimicrobial effects.[1] This structural backbone provides a versatile platform for chemical modification, enabling the creation of large, diverse compound libraries. High-throughput screening (HTS) is an indispensable technology for interrogating such libraries, allowing for the rapid identification of "hit" compounds that modulate specific biological targets.[2][3][4]

However, the rhodanine core is not without its challenges. It is a well-documented Pan-Assay Interference Compound (PAINS), a class of molecules known to be frequent hitters in HTS campaigns due to non-specific activity, such as aggregation, light interference, or protein reactivity.[5][6][7] Therefore, a successful HTS campaign for this compound libraries requires not only a robust primary assay but also a rigorous hit validation strategy designed to eliminate these artifacts early in the discovery process.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS of this compound libraries. It details field-proven insights into assay development, workflow execution, data analysis, and, critically, the counter-screening protocols necessary to ensure the scientific integrity of the identified hits.

Section 1: Assay Development and Optimization for Rhodanine Screening

The foundation of any successful HTS campaign is a robust, reliable, and reproducible assay.[8][9][10] The choice of assay format is critical and should be tailored to the specific biological target. Both biochemical assays (e.g., measuring enzyme activity) and cell-based assays (e.g., reporter gene or viability assays) can be employed.[2] Fluorescence-based methods, such as Fluorescence Polarization (FP), are particularly well-suited for HTS due to their sensitivity, homogeneous format, and amenability to automation.[11][12][13]

Causality in Assay Choice: The selection between a biochemical and cell-based assay depends on the desired outcome. A biochemical assay provides direct evidence of target engagement but lacks cellular context. A cell-based assay offers greater physiological relevance but can be more complex, with hits potentially acting on upstream or downstream pathway components. For rhodanine libraries, starting with a biochemical assay is often preferred to directly assess target inhibition, followed by cell-based assays for confirmed hits.

Key Performance Metrics for HTS Assays

Before initiating a large-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds.

MetricDescriptionAcceptable Value
Z'-Factor A statistical measure of assay quality, reflecting the separation between positive and negative control signals.Z' ≥ 0.5
Signal-to-Background (S/B) The ratio of the signal from the uninhibited control to the signal from the background control.S/B ≥ 5
Coefficient of Variation (%CV) A measure of the variability of the data, calculated for both positive and negative controls.%CV < 10%
DMSO Tolerance The maximum concentration of dimethyl sulfoxide (the compound solvent) that does not significantly affect assay performance.[14]Typically ≤ 1%

Data derived from established HTS guidelines.[14]

Section 2: The High-Throughput Screening Workflow

The HTS process is a multi-step, automated workflow designed for efficiency and precision.[3][4] It transforms a large compound library into a smaller, manageable set of confirmed hits.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library This compound Library (10 mM in DMSO) Assay_Plates Assay-Ready Plates (384- or 1536-well) Compound_Library->Assay_Plates Acoustic Dispensing Reagent_Addition Automated Addition of Enzyme & Substrate Assay_Plates->Reagent_Addition Incubation Controlled Incubation (Time & Temperature) Reagent_Addition->Incubation Plate_Reading High-Throughput Plate Reader Incubation->Plate_Reading Raw_Data Raw Data Acquisition Plate_Reading->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_Selection Primary Hit Selection (e.g., >50% Inhibition) Normalization->Hit_Selection Triage Triage Hit_Selection->Triage Proceed to Hit Triage

Caption: A generalized workflow for a primary high-throughput screen.

Section 3: Data Analysis and Hit Triage: The Rhodanine PAINS Challenge

A primary HTS campaign can generate thousands of "primary hits." The crucial next step is to triage this list to remove false positives. This is especially critical for rhodanine libraries. Rhodanine and its derivatives are notorious PAINS, often acting as promiscuous inhibitors through mechanisms like compound aggregation.[5][7] Aggregates can sequester the target protein, leading to non-specific inhibition that is not a result of true, specific binding.[15][16]

Trustworthiness through Counter-Screening: To build confidence in your hits, a counter-screen to detect aggregation is mandatory. A common and effective method is to re-test the primary hits in the presence of a non-ionic detergent, such as Triton X-100.[16][17] True inhibitors will maintain their activity, while the activity of aggregators will be significantly diminished or abolished as the detergent disperses the aggregates.[18]

Compound IDPrimary Screen (% Inhibition)Inhibition with 0.01% Triton X-100Classification
Hit-A85.2%82.5%Confirmed Hit
Hit-B76.4%12.1%Likely Aggregator (PAINS)
Hit-C91.0%88.9%Confirmed Hit
Hit-D68.3%5.7%Likely Aggregator (PAINS)

This table illustrates how a detergent-based counter-screen can differentiate true hits from promiscuous aggregators.

Section 4: Hit Confirmation and Validation

Hits that pass the initial triage and counter-screening must undergo further validation to confirm their activity and characterize their properties. This multi-step process ensures that resources are focused only on the most promising compounds.

Hit_Validation Start Confirmed Primary Hits (Non-Aggregators) Reorder Reorder Fresh Powder (Purity Confirmation) Start->Reorder IC50 Dose-Response Curve (Determine IC50) Reorder->IC50 Orthogonal Orthogonal Assay (Different Technology) IC50->Orthogonal Selectivity Selectivity Profiling (Against Related Targets) Orthogonal->Selectivity SAR Initial SAR (Test Analogs) Selectivity->SAR Lead Promising Lead Series SAR->Lead

Caption: The sequential workflow for hit confirmation and validation.

Key Validation Steps:

  • Fresh Powder Confirmation: Hits are re-ordered as dry powders to confirm their identity and purity, eliminating issues from compound degradation or precipitation in the library plates.[18]

  • Dose-Response and IC50 Determination: Compounds are tested across a range of concentrations to generate a dose-response curve and calculate the IC50 value (the concentration required to inhibit 50% of the target's activity).

  • Orthogonal Assays: Activity is confirmed using a different assay technology. For example, if the primary screen was fluorescence-based, an orthogonal assay might use luminescence or a label-free method like Surface Plasmon Resonance (SPR).[18] This ensures the observed activity is not an artifact of the primary assay format.

  • Selectivity Profiling: Confirmed hits are tested against related targets (e.g., other kinases or phosphatases) to assess their selectivity. High selectivity is a desirable property for a potential drug candidate.[10]

Section 5: Case Study: this compound Derivatives as PTP1B Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, making it a high-value therapeutic target for type 2 diabetes and obesity.[19][20][21] HTS campaigns have successfully identified rhodanine-based inhibitors of PTP1B.[22][23]

PTP1B acts by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS), thus attenuating the downstream signal.[20] An inhibitor of PTP1B would prevent this dephosphorylation, leading to sustained insulin signaling.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Active) IR->pIR Phosphorylates pIR->IR IRS IRS pIR->IRS pIRS p-IRS (Active) IRS->pIRS Phosphorylates pIRS->IRS Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Downstream Glucose_Uptake Glucose Uptake Downstream->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates Rhodanine_Inhibitor Rhodanine Inhibitor Rhodanine_Inhibitor->PTP1B Inhibits

Caption: Inhibition of PTP1B by a rhodanine derivative enhances insulin signaling.

Detailed Protocols

Protocol 1: Primary HTS using Fluorescence Polarization (FP)

This protocol describes a generic FP-based competitive binding assay for identifying inhibitors of a target protein.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Target Protein: Prepare a 2X working solution of the target protein in Assay Buffer.

    • Fluorescent Probe: Prepare a 2X working solution of a fluorescently labeled ligand (probe) that binds to the target protein in Assay Buffer.

    • Compound Plates: Prepare 384-well plates containing the this compound library compounds, typically at 10 mM in 100% DMSO. Serially dilute for dose-response assays.

  • Assay Procedure (384-well format):

    • Using an acoustic dispenser, transfer 50 nL of compound from the library plate to the assay plate.

    • Add 5 µL of the 2X target protein solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-protein binding.

    • Add 5 µL of the 2X fluorescent probe solution to each well to initiate the competition reaction. Final volume is 10 µL.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader (e.g., Excitation 485 nm, Emission 535 nm).[24]

  • Data Analysis:

    • Calculate percent inhibition relative to high (no inhibitor) and low (no protein) controls.

    • Flag hits based on a predefined threshold (e.g., >3 standard deviations from the mean of the neutral controls or >50% inhibition).

Protocol 2: Detergent-Based Counter-Screen for Aggregators

This protocol is essential for triaging hits from rhodanine library screens.[15][17]

  • Reagent Preparation:

    • Prepare two batches of Assay Buffer (from Protocol 1): one without detergent and one supplemented with 0.02% Triton X-100 (for a final concentration of 0.01%).

    • Prepare 2X Target Protein and 2X Substrate solutions in both the detergent-free and detergent-containing buffers.

    • Prepare assay plates with primary hit compounds.

  • Assay Procedure:

    • Run the primary assay in parallel under two conditions for each hit compound:

      • Condition A: Using reagents prepared in detergent-free buffer.

      • Condition B: Using reagents prepared in buffer containing Triton X-100.

    • Follow the incubation and reading steps as described in the primary assay protocol.

  • Data Analysis:

    • Calculate the percent inhibition for each compound under both conditions.

    • Compare the inhibition values. Compounds where activity is significantly reduced (>50% reduction) in the presence of Triton X-100 are flagged as potential aggregators and deprioritized.[17]

Protocol 3: IC50 Determination

This protocol is for characterizing the potency of confirmed, non-aggregating hits.

  • Compound Plating:

    • In a 384-well plate, create a 10-point, 3-fold serial dilution of the confirmed hit compound in DMSO, starting from a top concentration of 1 mM.

    • Transfer 50 nL of the diluted compounds to the final assay plate.

  • Assay Procedure:

    • Follow the same procedure as the primary assay (Protocol 1), adding reagents to the serially diluted compounds.

    • Run each concentration in triplicate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Application Note & Protocol: A Detailed Guide to the Synthesis of 5-Benzylidene-3-methylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Rhodanine Scaffold

The rhodanine core is a privileged scaffold in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide array of pharmacological activities.[1] The introduction of a benzylidene moiety at the 5-position, a common modification achieved through Knoevenagel condensation, has yielded compounds with significant therapeutic potential, including anticancer, antimicrobial, and antiviral properties.[2][3] 5-Benzylidene-3-methylrhodanine serves as a key intermediate and a valuable molecule for further functionalization in the development of novel therapeutic agents.[4] Its synthesis is a foundational technique for researchers exploring the chemical space of rhodanine-based compounds.

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-benzylidene-3-methylrhodanine. It delves into the causality behind experimental choices, ensures self-validating system integrity, and is grounded in authoritative references to support key mechanistic claims.

Reaction Principle: The Knoevenagel Condensation

The synthesis of 5-benzylidene-3-methylrhodanine is achieved via the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (3-methylrhodanine) to a carbonyl group (benzaldehyde), followed by a dehydration reaction to yield the α,β-unsaturated product.[5] The reaction is typically base-catalyzed, with the base serving to deprotonate the active methylene group of the rhodanine ring, thereby generating a reactive carbanion.[6]

The mechanism proceeds as follows:

  • Enolate Formation: A base, such as sodium acetate, removes a proton from the C5 methylene group of this compound, creating a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

  • Aldol Addition: This attack forms an unstable aldol addition intermediate.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated 5-benzylidene-3-methylrhodanine product.[5]

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of 5-benzylidene-3-methylrhodanine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation & Stoichiometry Calculation setup_glassware Glassware Setup prep_reagents->setup_glassware mixing Mixing Reactants: This compound, Benzaldehyde, Sodium Acetate, Glacial Acetic Acid setup_glassware->mixing reflux Refluxing the Mixture (e.g., 100-120°C) mixing->reflux monitoring Monitoring by TLC reflux->monitoring cooling Cooling to Room Temp. monitoring->cooling precipitation Precipitation in Water cooling->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Water & Ethanol filtration->washing drying Drying the Product washing->drying recrystallization Recrystallization (Optional) drying->recrystallization melting_point Melting Point Determination drying->melting_point nmr NMR Spectroscopy melting_point->nmr

Caption: Experimental workflow for the synthesis of 5-benzylidene-3-methylrhodanine.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
This compoundC₄H₅NOS₂147.22≥97%Sigma-Aldrich
BenzaldehydeC₇H₆O106.12≥99%Sigma-Aldrich
Sodium Acetate (Anhydrous)C₂H₃NaO₂82.03≥99%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05ACS ReagentFisher Scientific
EthanolC₂H₅OH46.0795% or AbsoluteVWR
Deionized WaterH₂O18.02------
Dichloromethane (DCM)CH₂Cl₂84.93ACS ReagentSigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS ReagentSigma-Aldrich
HexaneC₆H₁₄86.18ACS ReagentSigma-Aldrich
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bars

  • Thermometer

  • Buchner funnel and filter flask

  • Vacuum source

  • Beakers

  • Graduated cylinders

  • Glass stirring rod

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Melting point apparatus

  • NMR spectrometer

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

Chemical Handling:

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.[8][9] Handle in a well-ventilated fume hood.[10]

  • Benzaldehyde: Harmful if swallowed or inhaled. Irritating to the skin, eyes, and respiratory system. Handle in a fume hood.

  • Rhodanine Derivatives: May cause skin, eye, and respiratory irritation.[7] Avoid dust inhalation.[11]

  • Organic Solvents (Ethanol, DCM, Ethyl Acetate, Hexane): Flammable and volatile. Keep away from ignition sources.[8]

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Experimental Protocol

This protocol is based on the well-established Knoevenagel condensation reaction adapted for the synthesis of 5-benzylidene-3-methylrhodanine.[12]

Step 1: Reagent Setup and Reaction Assembly

1.1. In a 100 mL round-bottom flask, combine this compound (1.47 g, 10.0 mmol, 1.0 eq) and anhydrous sodium acetate (1.64 g, 20.0 mmol, 2.0 eq).

  • Rationale: Sodium acetate acts as the base catalyst to facilitate the deprotonation of the active methylene group on the rhodanine ring. An excess is used to drive the reaction to completion.

1.2. Add glacial acetic acid (20 mL) to the flask.

  • Rationale: Glacial acetic acid serves as the solvent for this reaction. It effectively dissolves the reactants and facilitates the reaction at an elevated temperature.

1.3. Add a magnetic stir bar to the flask.

1.4. In a separate small beaker, measure out benzaldehyde (1.02 mL, 1.06 g, 10.0 mmol, 1.0 eq).

  • Rationale: A 1:1 molar ratio of this compound to benzaldehyde is used for this condensation.

1.5. Add the benzaldehyde to the reaction flask and attach a reflux condenser.

1.6. Place the flask in a heating mantle on a magnetic stirrer.

Step 2: Reaction Execution

2.1. Begin stirring the reaction mixture and heat it to reflux (approximately 118°C).

  • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures that the reaction temperature remains constant without loss of solvent.

2.2. Maintain the reflux for 2-4 hours.[2]

2.3. Reaction Monitoring (Optional but Recommended): Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Prepare a TLC developing chamber with a solvent system of 3:1 hexane:ethyl acetate.
  • Spot a TLC plate with the starting materials (this compound and benzaldehyde) and the reaction mixture at regular intervals (e.g., every 30 minutes).
  • Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material (this compound) has disappeared and a new, more nonpolar product spot is prominent.

Step 3: Product Isolation and Purification

3.1. Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

3.2. Slowly pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water while stirring vigorously with a glass rod.

  • Rationale: The product is insoluble in water, and this step will cause it to precipitate out of the solution.

3.3. A yellow solid will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

3.4. Collect the solid product by vacuum filtration using a Buchner funnel.

3.5. Wash the solid on the filter paper with copious amounts of deionized water to remove any remaining acetic acid and sodium acetate.

3.6. Follow with a wash of cold ethanol (2 x 15 mL) to remove any unreacted benzaldehyde.

  • Rationale: Ethanol is a good solvent for benzaldehyde but a poor solvent for the desired product, especially when cold.

3.7. Transfer the yellow solid to a watch glass and allow it to air dry or dry in a vacuum oven at a low temperature (e.g., 50-60°C).

Step 4: Characterization

4.1. Yield Determination: Weigh the dried product and calculate the percentage yield. A typical yield for this reaction is in the range of 80-90%.

4.2. Melting Point: Determine the melting point of the product. The literature melting point for 5-benzylidene-3-methylrhodanine is approximately 135-137°C. A sharp melting point close to the literature value is an indicator of purity.

4.3. Spectroscopic Analysis:

  • ¹H NMR: Acquire a proton NMR spectrum of the product (typically in CDCl₃ or DMSO-d₆). The spectrum should show a characteristic singlet for the vinylic proton (=CH) around 7.5-7.8 ppm, aromatic protons, and a singlet for the N-methyl group around 3.3 ppm.
  • ¹³C NMR: A carbon NMR spectrum will show characteristic peaks for the carbonyl and thiocarbonyl groups, as well as the carbons of the benzylidene moiety and the rhodanine ring.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 5-benzylidene-3-methylrhodanine. By understanding the underlying principles of the Knoevenagel condensation and adhering to the detailed procedural steps and safety precautions, researchers can confidently synthesize this valuable compound for applications in drug discovery and medicinal chemistry. The versatility of the rhodanine scaffold ensures that this synthetic method will remain a cornerstone technique for the development of novel bioactive molecules.[1]

References

Application Notes & Protocols: A Multi-Assay Strategy for Assessing the Cytotoxicity of 3-Methylrhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rhodanine scaffold, and specifically its 3-methylated derivatives, represent a class of "privileged structures" in medicinal chemistry.[1][2][3] These heterocyclic compounds demonstrate a vast range of biological activities and are actively being investigated as potential therapeutics for cancer, viral infections, and diabetes.[4][5][6] Many rhodanine derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death, making it crucial to accurately quantify their cytotoxic and cytostatic effects during the drug development process.[4][7]

This guide provides a comprehensive, multi-assay strategy for researchers, scientists, and drug development professionals to robustly evaluate the cell viability and mechanism of action of 3-Methylrhodanine derivatives. We move beyond a single-endpoint assay to build a layered, self-validating workflow that interrogates metabolic health, membrane integrity, and key apoptotic pathway markers. This approach provides a more complete and reliable profile of a compound's cellular impact.

Part 1: The Foundational Screen — Assessing Metabolic Viability with MTT

The initial step in evaluating a library of novel this compound derivatives is often a high-throughput screen to identify compounds that impact cell proliferation and viability. The MTT assay is a cost-effective and reliable colorimetric method for this purpose.[8]

Principle of the MTT Assay

The core principle of the MTT assay lies in the metabolic activity of living cells. Mitochondrial dehydrogenases, particularly NAD(P)H-dependent oxidoreductases, in viable cells cleave the tetrazolium ring of the yellow salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form insoluble purple formazan crystals. The quantity of formazan produced, which is measured by absorbance after solubilization, is directly proportional to the number of metabolically active cells.[8]

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for many cancer cell lines) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[9]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. These values can then be plotted against compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration).

Parameter Description Calculation
% Viability The percentage of viable cells in treated wells relative to control wells.[(Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100
IC₅₀ Value The concentration of the compound that inhibits 50% of cell viability.Determined from a non-linear regression fit of the dose-response curve.

Causality and Critical Considerations

The MTT assay is an excellent first-pass screen due to its simplicity and scalability. However, it is an indirect measure of cell number. For rhodanine derivatives, it is crucial to consider potential assay interference:

  • Redox Activity: As some rhodanines can induce reactive oxygen species (ROS), they might directly reduce MTT, leading to a false-positive signal (higher apparent viability).[7]

  • Color Interference: Colored compounds can interfere with absorbance readings. Always run a compound-only control in cell-free media.

  • Metabolic Alterations: A compound might inhibit proliferation (cytostatic effect) without immediately killing the cells (cytotoxic effect). The MTT assay may not distinguish between these two outcomes.

Therefore, hits from an MTT screen must be validated by orthogonal assays that measure distinct cellular events.

Part 2: Differentiating Modes of Cell Death — The Annexin V/PI Assay

Once a this compound derivative shows activity in the MTT assay, the next logical step is to determine how it is killing the cells. The Annexin V and Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.

Principle of the Annexin V/PI Assay

This assay relies on two key cellular changes during cell death.[10]

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is confined to the inner leaflet of the plasma membrane.[11] During early apoptosis, this asymmetry is lost, and PS flips to the outer surface, acting as an "eat-me" signal.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will label these early apoptotic cells.[10]

  • Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where the membrane has been compromised.[12]

By using both stains simultaneously, we can differentiate cell populations via flow cytometry.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Treat Treat Cells with This compound Derivative Harvest Harvest Adherent & Suspension Cells Treat->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Annexin Binding Buffer Wash->Resuspend AddStains Add Annexin V-FITC & Propidium Iodide Resuspend->AddStains Incubate Incubate 15 min at RT in Dark AddStains->Incubate AddBuffer Add 400 µL Binding Buffer Incubate->AddBuffer Analyze Analyze by Flow Cytometry AddBuffer->Analyze

Caption: Workflow for Annexin V & PI Apoptosis Assay.

Detailed Protocol: Annexin V/PI Staining

  • Cell Preparation:

    • Seed and treat cells with the this compound derivative for the desired time.

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing media.

    • Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and discard the supernatant.

    • Wash the cells once with cold 1X PBS and centrifuge again.[12]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 × 10⁶ cells/mL.[10][12]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL stock).[13]

    • Gently vortex and incubate for 15-20 minutes at room temperature, protected from light.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin Binding Buffer to each tube.[10]

    • Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

Data Analysis and Interpretation

The flow cytometer will generate a dot plot separating the cell population into four quadrants.

Quadrant Annexin V Status PI Status Cell Population
Lower Left (Q3)NegativeNegativeHealthy, Viable Cells
Lower Right (Q4)PositiveNegativeEarly Apoptotic Cells
Upper Right (Q2)PositivePositiveLate Apoptotic/Necrotic Cells
Upper Left (Q1)NegativePositiveNecrotic Cells/Debris

This assay provides a quantitative snapshot of cell death, validating that a compound's effect seen in the MTT assay is due to the induction of apoptosis rather than necrosis or simple metabolic shutdown.

Part 3: Mechanistic Confirmation — Quantifying Caspase-3/7 Activity

To add another layer of mechanistic evidence, we can directly measure the activity of the key "executioner" caspases of apoptosis: caspase-3 and caspase-7.[14] Their activation is a hallmark event in the apoptotic cascade. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method for this purpose.

Principle of the Caspase-Glo® 3/7 Assay

The assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition site for caspase-3 and -7.[15] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin. This product is then consumed by luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity.[16]

G ApoptoticSignal Apoptotic Signal (e.g., Rhodanine Derivative) InitiatorCaspases Initiator Caspases (Caspase-8, Caspase-9) ApoptoticSignal->InitiatorCaspases EffectorCaspases Effector Caspases Caspase-3 & Caspase-7 (Inactive) InitiatorCaspases->EffectorCaspases:f0 ActiveCaspases Active Caspase-3/7 Cleaves DEVD Substrate EffectorCaspases:f0->ActiveCaspases:f0 Substrate Pro-luminescent Caspase-3/7 Substrate (DEVD-Aminoluciferin) ActiveCaspases:f1->Substrate cleavage Products Cleaved Substrate Aminoluciferin Substrate->Products:f0 Luciferase Luciferase (from reagent) Products:f1->Luciferase Light Luminescent Signal (Measured) Luciferase->Light

Caption: Caspase-3/7 Activation and Assay Principle.

Detailed Protocol: Caspase-Glo® 3/7 Assay

This assay is designed for simplicity in a multi-well plate format.[16]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence readings.

    • Treat cells with the this compound derivatives as described in the MTT protocol.

  • Assay Procedure ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent directly to each well containing 100 µL of cells in medium. The reagent contains lysis agents, eliminating the need for a separate cell lysis step.[15]

    • Mix the contents on a plate shaker at a low speed for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The luminescent signal is directly proportional to caspase-3/7 activity. Results are typically presented as fold change in luminescence over the vehicle-treated control cells. A significant increase in the signal provides strong, specific evidence that the this compound derivative is inducing apoptosis through the canonical caspase-dependent pathway.

Part 4: Investigating an Upstream Mechanism — ROS Production

Several studies have indicated that rhodanine derivatives can induce the formation of intracellular reactive oxygen species (ROS), which can trigger mitochondria-mediated apoptosis.[7] Measuring ROS production can therefore provide valuable insight into the compound's initial cellular insult.

Principle of the DCFH-DA Assay

The most common method for detecting intracellular ROS uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[17]

  • Uptake and Deacetylation: DCFH-DA freely diffuses into the cell.

  • Trapping: Intracellular esterases cleave the acetate groups, converting it to the non-fluorescent DCFH, which is now trapped within the cell.

  • Oxidation: In the presence of ROS (such as hydroxyl radicals and peroxynitrite), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19]

The resulting fluorescence intensity, measured with a plate reader, microscope, or flow cytometer, correlates with the level of intracellular ROS.[18]

Detailed Protocol: Intracellular ROS Detection

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate for fluorescence measurement. Allow cells to adhere overnight.

  • Probe Loading:

    • Remove the culture medium and wash cells once with warm, serum-free medium (phenol red-free medium is recommended to reduce background).[20]

    • Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in serum-free medium.

    • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[18]

  • Washing and Treatment:

    • Remove the DCFH-DA solution and wash the cells gently twice with pre-warmed PBS or serum-free medium to remove any extracellular probe.

    • Add the this compound derivative (diluted in serum-free medium) to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Data Acquisition:

    • Measure fluorescence immediately in kinetic mode or after a short incubation period (e.g., 30-60 minutes).

    • Use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[21]

Data Analysis and Interpretation

Results are typically expressed as the fold increase in fluorescence intensity compared to the vehicle-treated control. A significant increase in DCF fluorescence indicates that the compound is inducing oxidative stress. This finding, when combined with positive results from the caspase and Annexin V assays, strongly suggests that the this compound derivative initiates cell death by generating ROS, which in turn triggers the apoptotic cascade.

Master Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates (All Assays) - Inconsistent cell seeding due to clumping or settling.- Pipetting errors.- Ensure a homogenous single-cell suspension before and during seeding.- Use calibrated pipettes and practice consistent reverse pipetting for viscous solutions.[20]
Low Absorbance/Signal (MTT, Caspase-Glo) - Cell density is too low.- Insufficient incubation time with assay reagent.- Perform a cell titration experiment to determine the optimal seeding density.- Optimize incubation time (e.g., 1-4 hours for MTT, 1-3 hours for Caspase-Glo).[20]
High Background (MTT) - Microbial contamination.- Phenol red or serum interference.- Visually inspect plates for contamination.- Use phenol red-free and/or serum-free medium during the final assay steps.[20]
False Quadrants (Annexin V/PI) - Improper compensation settings.- Over-trypsinization causing membrane damage.- Use single-stain controls to set proper compensation.- Use a gentle cell detachment method and handle cells carefully to avoid mechanical damage.
Photobleaching (ROS Assay) - Excessive exposure to light during imaging/reading.- Minimize light exposure at all steps. Use a lower light intensity or shorter exposure time during microscopy.[18]

References

Application of Rhodanine Derivatives in Agricultural Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Versatility of the Rhodanine Scaffold in Crop Protection

The rhodanine core, a 5-membered thiazolidine heterocycle, has emerged as a privileged scaffold in the discovery of novel bioactive molecules. While extensively studied in medicinal chemistry, its derivatives are gaining significant attention in agricultural research for their potent and diverse activities against a range of plant pathogens and pests.[1][2] This guide provides an in-depth overview of the application of rhodanine derivatives as potential fungicides, nematicides, and insecticides, complete with detailed protocols for their evaluation in a research setting. Although the parent compound 3-Methylrhodanine is primarily a precursor, its chemical tractability makes it a crucial starting point for the synthesis of a vast library of active derivatives.[3]

The core structure of rhodanine allows for facile substitutions at various positions, enabling the fine-tuning of its biological activity. This chemical versatility has led to the development of derivatives with specific modes of action, offering promising avenues for new crop protection solutions.

I. Antifungal Applications of Rhodanine Derivatives

Rhodanine derivatives have demonstrated significant efficacy against a variety of fungal plant pathogens.[4] Early research identified their potential as mildew-preventing agents, and subsequent studies have expanded their known spectrum of activity.[4]

A. Mechanism of Action

The primary antifungal mechanism of many rhodanine derivatives is the inhibition of crucial fungal enzymes. For instance, certain rhodanine-3-acetic acid derivatives have been identified as potent inhibitors of fungal protein mannosyl transferase 1 (PMT1).[5] This enzyme is essential for the O-mannosylation of proteins, a critical process for cell wall integrity, adhesion, and morphogenesis in fungi like Candida albicans.[5] Inhibition of PMT1 leads to disruptions in the fungal cell wall, ultimately causing cell lysis and death.

Diagram: Proposed Antifungal Mechanism of Action

Antifungal Mechanism Rhodanine Derivative Rhodanine Derivative Fungal PMT1 Enzyme Fungal PMT1 Enzyme Rhodanine Derivative->Fungal PMT1 Enzyme Inhibition Protein O-Mannosylation Protein O-Mannosylation Fungal PMT1 Enzyme->Protein O-Mannosylation Catalyzes Cell Lysis Cell Lysis Fungal PMT1 Enzyme->Cell Lysis Leads to Cell Wall Synthesis Cell Wall Synthesis Protein O-Mannosylation->Cell Wall Synthesis Essential for Fungal Cell Wall Integrity Fungal Cell Wall Integrity Cell Wall Synthesis->Fungal Cell Wall Integrity Maintains Fungal Cell Wall Integrity->Cell Lysis Disruption leads to

Caption: Inhibition of Fungal PMT1 by Rhodanine Derivatives.

B. Protocol for In Vitro Antifungal Efficacy Screening

This protocol outlines a method for evaluating the efficacy of rhodanine derivatives against fungal plant pathogens using a poisoned food technique.

1. Materials:

  • Pure rhodanine derivative compounds

  • Target fungal pathogens (e.g., Alternaria tenuis, Botrytis allii)[4]

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each rhodanine derivative in DMSO at a concentration of 10 mg/mL.

  • Poisoned Media Preparation: Autoclave PDA and allow it to cool to approximately 50-55°C. Add the rhodanine derivative stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with PDA and an equivalent amount of DMSO without any test compound.

  • Plating: Pour the poisoned and control PDA into sterile Petri dishes and allow them to solidify.

  • Fungal Inoculation: From a 7-day-old culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer and place it at the center of each prepared plate.

  • Incubation: Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the radial growth of the fungal colony in both control and treated plates. Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(C - T) / C] x 100

      • Where C = average diameter of the fungal colony in the control plate, and T = average diameter of the fungal colony in the treated plate.

3. Data Presentation:

Rhodanine DerivativeConcentration (µg/mL)Mycelial Growth (mm)% Inhibition
Control (DMSO)-900
Derivative A504550
Derivative B503066.7
............

II. Nematicidal Applications of Rhodanine Derivatives

Plant-parasitic nematodes are a significant threat to global agriculture. Rhodanine derivatives have shown promise as effective nematicides, offering a potential alternative to conventional treatments.[6][7]

A. Mechanism of Action

While the exact mode of action for nematicidal rhodanine derivatives is still under investigation, it is hypothesized that they may interfere with key physiological processes in nematodes. Some anthelmintic drugs with nematicidal activity, such as albendazole, disrupt the metabolic processes of the parasite.[6] It is plausible that rhodanine derivatives share a similar mechanism, potentially by inhibiting essential enzymes or disrupting cellular structures within the nematode.

B. Protocol for In Vitro Nematicidal Bioassay

This protocol details a method for assessing the nematicidal activity of rhodanine derivatives against free-living nematodes like Rhabditis sp., which can be used as a model organism.[6][7]

1. Materials:

  • Pure rhodanine derivative compounds

  • Culture of Rhabditis sp.

  • M9 buffer or sterile water

  • 96-well microtiter plates

  • DMSO

  • Microscope

2. Procedure:

  • Nematode Suspension: Prepare a suspension of Rhabditis sp. in M9 buffer, adjusting the concentration to approximately 50-100 nematodes per 50 µL.

  • Compound Preparation: Prepare a series of dilutions of the rhodanine derivatives in DMSO and then in M9 buffer to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1% to avoid toxicity to the nematodes. A control with M9 buffer and DMSO should be included.

  • Bioassay Setup: In a 96-well plate, add 50 µL of the nematode suspension to each well. Then, add 50 µL of the respective rhodanine derivative dilution or control solution to each well.

  • Incubation: Incubate the plates at room temperature (20-25°C) for 24-48 hours.

  • Mortality Assessment: After incubation, observe the nematodes under a microscope. Nematodes that do not move when probed with a fine needle are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each treatment. The LC50 (lethal concentration to kill 50% of the population) can be determined using probit analysis.

3. Data Presentation:

Rhodanine DerivativeConcentration (µg/µL)% Mortality (24h)LC50 (µg/µL)
Control (DMSO)-< 5-
Derivative C0.5300.93[7]
Albendazole (Ref.)104519.24[7]
............

III. Insecticidal Applications of Rhodanine Derivatives

The development of novel insecticides with unique modes of action is crucial for managing insecticide resistance. Rhodanine derivatives have been explored as insect growth regulators.[8][9]

A. Mechanism of Action

Certain rhodanine analogues have been found to inhibit insect chitinolytic enzymes, such as chitinase (OfChtI).[8] Chitin is a vital component of the insect exoskeleton and gut lining. Inhibition of chitinase disrupts the molting process, leading to developmental abnormalities and ultimately, insect death. This mode of action makes them attractive candidates for integrated pest management (IPM) programs.

Diagram: Insecticidal Workflow and Mechanism

Insecticidal Workflow cluster_0 Laboratory Bioassay cluster_1 Mechanism of Action Topical Application Topical Application Insect Rearing Insect Rearing Topical Application->Insect Rearing Mortality Assessment Mortality Assessment Insect Rearing->Mortality Assessment Rhodanine Derivative Rhodanine Derivative Chitinase Inhibition Chitinase Inhibition Rhodanine Derivative->Chitinase Inhibition Molting Disruption Molting Disruption Chitinase Inhibition->Molting Disruption Insect Death Insect Death Molting Disruption->Insect Death

Caption: Workflow for Insecticidal Evaluation of Rhodanine Derivatives.

B. Protocol for Insecticidal Bioassay (Topical Application)

This protocol describes a topical application method to evaluate the insecticidal activity of rhodanine derivatives against lepidopteran pests like Ostrinia furnacalis (Asian corn borer).[8]

1. Materials:

  • Pure rhodanine derivative compounds

  • Acetone

  • Third-instar larvae of Ostrinia furnacalis

  • Micropipette or micro-applicator

  • Ventilated containers with artificial diet

2. Procedure:

  • Solution Preparation: Dissolve the rhodanine derivatives in acetone to prepare a range of concentrations.

  • Topical Application: Apply 1 µL of the test solution to the dorsal thorax of each larva using a micropipette. A control group treated with acetone only should be included.

  • Rearing: Place the treated larvae individually in ventilated containers with a sufficient amount of artificial diet.

  • Incubation: Maintain the larvae under controlled conditions (e.g., 27 ± 1°C, 70-80% relative humidity, 14:10 h light:dark photoperiod).

  • Mortality and Developmental Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Also, observe any developmental abnormalities in the surviving larvae, such as incomplete molting.

3. Data Presentation:

Rhodanine DerivativeConcentration (µ g/larva )% Mortality (72h)Developmental Effects
Control (Acetone)-< 10Normal development
Derivative D1063.33[8]Molting defects
............

IV. Synthesis of Active Rhodanine Derivatives from this compound

This compound can serve as a versatile starting material for the synthesis of more complex and biologically active rhodanine derivatives.[3] A common synthetic route is the Knoevenagel condensation of this compound with various aldehydes to introduce diverse substituents at the 5-position of the rhodanine ring.

Diagram: General Synthesis Pathway

Synthesis Pathway This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Knoevenagel Condensation 5-substituted-3-methylrhodanine derivative 5-substituted-3-methylrhodanine derivative Knoevenagel Condensation->5-substituted-3-methylrhodanine derivative

Caption: Synthesis of Active Derivatives from this compound.

Conclusion and Future Directions

Rhodanine and its derivatives represent a promising class of compounds for the development of new agricultural pesticides. Their broad spectrum of activity, coupled with novel mechanisms of action, offers the potential to address challenges such as pesticide resistance. Further research should focus on optimizing the efficacy and safety profiles of these compounds, as well as exploring their performance under field conditions. The synthesis of new derivatives, guided by structure-activity relationship studies, will be crucial in unlocking the full potential of the rhodanine scaffold for sustainable crop protection.

References

3-Methylrhodanine: A Versatile Scaffold for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Rhodanine Core

The rhodanine scaffold, a five-membered heterocyclic system, has long been a cornerstone in medicinal chemistry and organic synthesis.[1] Its inherent reactivity, coupled with the ability to introduce diverse functionalities at multiple positions, has established it as a "privileged structure" in drug discovery. Among its many derivatives, 3-methylrhodanine stands out as a readily accessible and highly versatile building block. Its strategic methylation at the N-3 position simplifies reactions at other sites, making it an ideal starting material for the synthesis of a vast array of complex molecules.

This comprehensive guide delves into the practical applications of this compound in organic synthesis. We will explore key reaction protocols, elucidate the underlying mechanisms, and provide actionable insights for researchers, scientists, and professionals in drug development. Our focus will be on not just the "how" but also the "why," empowering you to leverage the full potential of this remarkable synthetic tool.

I. The Workhorse Reaction: Knoevenagel Condensation for the Synthesis of 5-Arylidene-3-Methylrhodanine Derivatives

The Knoevenagel condensation is arguably the most fundamental and widely utilized reaction of this compound. This reaction involves the condensation of the active methylene group at the C-5 position of this compound with an aldehyde or ketone, typically catalyzed by a base, to yield a 5-ylidene derivative.[2] These resulting α,β-unsaturated carbonyl compounds are of immense interest due to their prevalence in a wide range of biologically active molecules, including anticancer, antimicrobial, and antiviral agents.[3][4]

The mechanism proceeds through the deprotonation of the C-5 methylene group by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, followed by dehydration to afford the thermodynamically stable 5-arylidene product. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

G cluster_0 Knoevenagel Condensation Mechanism Start This compound + Aldehyde Step1 Base abstracts proton from C-5 (Active Methylene Group) Start->Step1 Base Intermediate1 Enolate Intermediate Step1->Intermediate1 Step2 Nucleophilic attack on aldehyde carbonyl Intermediate1->Step2 Intermediate2 Aldol-type Adduct Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 - H2O End 5-Arylidene-3-methylrhodanine Step3->End

Figure 1: Mechanism of the Knoevenagel Condensation.

Protocol 1: Microwave-Assisted, Alum-Catalyzed Knoevenagel Condensation in Aqueous Media

This protocol offers a green and efficient method for the synthesis of 5-arylidenerhodanines, utilizing microwave irradiation to accelerate the reaction and water as a benign solvent.[5]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Alum (KAl(SO₄)₂·12H₂O)

  • Water

  • Ethanol (for recrystallization)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and alum (15 mol%).

  • Add 5 mL of water to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 400-600 watts for 3-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 5-arylidene-3-methylrhodanine derivative.

Data Summary:

AldehydeCatalystConditionsTime (min)Yield (%)
BenzaldehydeAlum (15 mol%)Water, MW (400W)1094
4-ChlorobenzaldehydeAlum (15 mol%)Water, MW (400W)896
4-MethoxybenzaldehydeAlum (15 mol%)Water, MW (400W)695
4-NitrobenzaldehydeAlum (15 mol%)Water, MW (400W)1292

Table adapted from data presented in Der Pharma Chemica, 2011.[5]

II. Building Complexity: Synthesis of Fused Heterocyclic Systems

The reactivity of this compound extends beyond simple condensation reactions. Its core structure can be elaborated to construct more complex, fused heterocyclic systems, which are of significant interest in drug discovery. Thiazolo[4,5-b]pyridines and thiazolo[3,2-a]pyrimidines are two such examples, known for their diverse biological activities.[3][6]

Protocol 2: Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H)-one Derivatives

This protocol demonstrates the synthesis of a fused thiazolopyrimidine system starting from a dihydropyrimidinethione, which can be prepared from precursors including thiourea, a key component in the synthesis of rhodanines. This highlights a synthetic strategy where the core components of this compound are utilized in a multi-step synthesis to build fused systems.[6]

Step 1: Synthesis of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione

  • A mixture of an aromatic aldehyde (10 mmol), pentan-2,4-dione (10 mmol), and thiourea (15 mmol) in an ionic liquid (e.g., [bmim]BF₄) is stirred at room temperature for a specified time.

  • The reaction mixture is then washed with diethyl ether to remove the ionic liquid.

  • The resulting solid is recrystallized from ethanol to yield the dihydropyrimidinethione derivative.

Step 2: Cyclization to Thiazolo[3,2-a]pyrimidin-3(5H)-one

  • The dihydropyrimidinethione derivative (1 mmol) and ethyl bromoacetate (1.2 mmol) are dissolved in acetone.

  • The mixture is refluxed for 4-6 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and recrystallized from ethanol to give the desired thiazolo[3,2-a]pyrimidin-3(5H)-one.

G cluster_1 Synthesis of Thiazolopyrimidines Start Aldehyde + Pentan-2,4-dione + Thiourea Step1 Biginelli Reaction Start->Step1 Intermediate Dihydropyrimidinethione Step1->Intermediate Step2 Reaction with Ethyl Bromoacetate Intermediate->Step2 Step3 Intramolecular Cyclization Step2->Step3 End Thiazolo[3,2-a]pyrimidin-3(5H)-one Step3->End

Figure 2: Workflow for the synthesis of thiazolopyrimidines.

III. Exploring Other Reactive Sites: N-Alkylation and C-2 Thione Modifications

While the C-5 position is the most commonly exploited reactive site, the nitrogen at position 3 and the thione group at C-2 offer additional avenues for structural diversification. Although our focus is on this compound, understanding the reactivity of the parent rhodanine at the N-3 position is crucial for appreciating the role of the methyl group and for designing syntheses of other N-substituted derivatives.

Protocol 3: N-Alkylation of Rhodanine

This general protocol outlines the N-alkylation of the rhodanine core, a fundamental transformation for introducing a variety of substituents at the N-3 position.[7]

Materials:

  • Rhodanine

  • Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., acetone, DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of rhodanine (1 mmol) in a suitable solvent (e.g., acetone, 10 mL), add a base (e.g., K₂CO₃, 1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the N-alkylated rhodanine derivative.

Causality in Experimental Choices:

  • Base: A moderately strong base like K₂CO₃ is often sufficient to deprotonate the N-H of rhodanine. For less reactive alkyl halides, a stronger base like NaH in an aprotic solvent like DMF may be necessary.

  • Solvent: Acetone is a good choice for many reactions with K₂CO₃ as it is polar enough to dissolve the reactants but does not readily participate in side reactions. DMF is a more polar aprotic solvent that can accelerate Sₙ2 reactions.

IV. Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its utility extends from the straightforward, high-yielding Knoevenagel condensation to the construction of complex, fused heterocyclic systems. The ability to selectively functionalize different positions on the rhodanine core provides chemists with a powerful tool for generating molecular diversity. As the demand for novel therapeutic agents continues to grow, the importance of scaffolds like this compound in drug discovery and development is poised to increase even further. Future research will likely focus on developing even more efficient and sustainable synthetic methodologies, as well as exploring new reaction pathways to unlock the full synthetic potential of this remarkable molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methylrhodanine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylrhodanine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this important heterocyclic scaffold. Rhodanine and its N-substituted derivatives are privileged structures in medicinal chemistry, serving as building blocks for compounds with a wide range of biological activities, including anticancer, antiviral, and antidiabetic properties.[1][2][3] However, optimizing the synthesis for high yield and purity can be challenging.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining the chemical principles behind each recommendation to empower you to resolve issues in your own laboratory settings.

Core Synthesis Protocol: this compound

One of the most direct methods for synthesizing this compound involves the reaction of methyl isothiocyanate and ethyl mercaptoacetate, often catalyzed by a weak base.[4] This protocol serves as our baseline for the subsequent troubleshooting guide.

Experimental Protocol

Materials:

  • Methyl isothiocyanate

  • Ethyl mercaptoacetate

  • Piperidine (catalyst)

  • Ethanol

  • Water

Procedure:

  • In a suitable round-bottom flask equipped with a magnetic stirrer, combine methyl isothiocyanate (1.0 eq) and ethyl mercaptoacetate (1.0 eq) at room temperature.

  • Carefully add a catalytic amount of piperidine (e.g., 5-10 drops) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. The reaction is exothermic; monitor the temperature to ensure it does not rise uncontrollably.

  • After the initial stirring period, cool the flask in a refrigerator or ice bath for several hours (or overnight) to promote crystallization.

  • If no crystals precipitate, add a 1:1 solution of water:ethanol and reflux the mixture for 1 hour.[4]

  • Cool the solution to room temperature and then in an ice bath to induce crystallization of the product.

  • Isolate the resulting orange-red solid by vacuum filtration, washing with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[4]

  • Confirm product identity and purity via melting point (lit. 69-71 °C) and spectroscopic analysis (NMR, MS).[5]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound and related heterocyclic compounds.

Category 1: Low Reaction Yield

Question: My reaction yield is consistently low (<50%). What are the common causes and how can I improve it?

Answer: Low yields in heterocyclic synthesis are a frequent problem stemming from several potential factors. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.[6]

1. Suboptimal Reaction Conditions:

  • The "Why": Temperature, reaction time, and reactant concentration are critical variables that dictate reaction kinetics and the equilibrium position.[6] Deviations can lead to incomplete conversion or the formation of degradation products. For instance, excessive heat can cause decomposition, while insufficient time will leave starting materials unreacted.

  • Troubleshooting Steps:

    • Temperature Control: If the reaction is highly exothermic, consider adding reagents slowly or using an ice bath to maintain the optimal temperature. Conversely, if the reaction is sluggish, gentle heating (e.g., 40-50 °C) might be necessary, but monitor for byproduct formation via TLC.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A common pitfall is stopping the reaction prematurely or letting it run for too long, which can lead to product degradation.[6] Run the reaction until TLC indicates the consumption of the limiting reagent.

    • Concentration: While high concentrations can increase reaction rates, they can also lead to polymerization or difficult-to-stir slurries. If mixing is poor, consider using a slightly larger volume of a suitable solvent.

2. Purity of Reagents and Solvents:

  • The "Why": Impurities in starting materials or solvents can act as inhibitors or participate in side reactions, consuming reagents and generating unwanted byproducts.[6] Water is a particularly common culprit in reactions sensitive to moisture.

  • Troubleshooting Steps:

    • Reagent Quality: Use reagents from a reputable supplier. If in doubt about the purity of your starting materials (e.g., methyl isothiocyanate can degrade), consider purifying them before use (e.g., by distillation).

    • Solvent Purity: Ensure solvents are of an appropriate grade and are dry, especially if the reaction is known to be moisture-sensitive. While this specific reaction is often tolerant to some water, using anhydrous solvents is a good practice when troubleshooting low yields.[7]

3. Inefficient Work-up and Purification:

  • The "Why": A significant portion of the product can be lost during isolation and purification. This can happen during filtration (if crystals are too fine), extractions (if the product has partial solubility in the aqueous phase), or chromatography.[8]

  • Troubleshooting Steps:

    • Crystallization: Ensure the solution is thoroughly cooled before filtration to maximize the recovery of crystalline product. If the product oils out, try scratching the inside of the flask or adding a seed crystal.

    • Recrystallization: Use a minimal amount of hot solvent to dissolve the crude product. Using too much solvent will result in a low recovery of the purified material.

    • Transfers: Be meticulous with quantitative transfers between flasks to avoid physical loss of material.[8]

Category 2: Product Purity Issues

Question: My final product looks impure, and the melting point is broad and low. What are the likely contaminants and how can I improve purity?

Answer: Purity is paramount for any chemical compound, especially in a drug development context. Impurities can arise from unreacted starting materials, side-products, or degradation.[9]

1. Unreacted Starting Materials:

  • The "Why": Incomplete reactions are a common source of contamination. This can be due to incorrect stoichiometry, insufficient reaction time, or low temperature.

  • Troubleshooting Steps:

    • Stoichiometry: Ensure accurate measurement of all reagents. Using a slight excess (1.05-1.1 eq) of one reagent can sometimes drive the reaction to completion, but this may complicate purification.

    • Monitoring: Use TLC to track the disappearance of starting materials before proceeding with the work-up.

2. Formation of Side-Products:

  • The "Why": The rhodanine scaffold is highly reactive.[10] Side reactions can occur, especially under harsh conditions (e.g., high heat or strongly basic/acidic environments). For example, self-condensation or reactions with solvent impurities can lead to complex mixtures.

  • Troubleshooting Steps:

    • Condition Control: Maintain the recommended reaction temperature and avoid unnecessarily long reaction times.

    • Catalyst Choice: Piperidine is a mild base. Using a stronger base could deprotonate the methylene group of the product, leading to unwanted follow-on reactions. Stick to the recommended catalyst unless you are systematically optimizing the reaction.[11]

3. Purification Strategies:

  • The "Why": The chosen purification method must be effective at separating the desired product from its specific contaminants.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective method for purifying crystalline solids like this compound.

      • Solvent Screening: If ethanol is not providing adequate purification, screen other solvents or solvent pairs (e.g., isopropanol, ethyl acetate/hexanes). The ideal solvent should dissolve the compound well when hot but poorly when cold.

    • Column Chromatography: If recrystallization fails or if the impurities are very similar in polarity to the product, silica gel column chromatography is a powerful alternative. Use a gradient of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) to elute the components.

Data & Protocols

Tables for Quick Reference

Table 1: Key Reaction Parameters & Optimization

Parameter Standard Condition Potential Issue if Deviated Optimization Strategy
Temperature Room Temperature Low yield (if too low); Decomposition/Side-products (if too high) Monitor with TLC; use cooling for exotherms or gentle heating for slow reactions.
Catalyst Piperidine (catalytic) No reaction (if absent); Side-products (if too strong/much) Use 5-10 drops; ensure it is fresh. Avoid strong bases like NaOH or alkoxides.
Reaction Time 2-4 hours Incomplete reaction (too short); Byproduct formation (too long) Optimize based on TLC monitoring for complete consumption of starting material.

| Solvent | Neat or Ethanol/Water | Poor mixing/solubility issues | While often run neat, a solvent like ethanol can be used to improve handling. |

Table 2: Troubleshooting Summary

Symptom Probable Cause(s) Recommended Action(s)
Low Yield Incomplete reaction, suboptimal conditions, poor work-up. Verify reagent purity, monitor reaction with TLC, optimize temperature, ensure efficient crystallization/purification.[6]
Impure Product Unreacted starting materials, side-products. Check stoichiometry, use TLC to confirm reaction completion, perform careful recrystallization from a suitable solvent.[9]
No Reaction Inactive reagents, wrong stoichiometry, missing catalyst. Use fresh reagents, double-check all measurements, ensure catalyst was added.

| Oily Product | Impurities preventing crystallization. | Attempt purification by column chromatography, then try to crystallize the purified fraction. |

Visualizations: Mechanisms & Workflows

Reaction Mechanism

The synthesis proceeds through a nucleophilic attack of the mercaptoacetate on the electrophilic carbon of the methyl isothiocyanate, followed by an intramolecular cyclization and condensation to form the this compound ring.

reaction_mechanism Figure 1: Proposed Reaction Mechanism for this compound Synthesis R1 Methyl Isothiocyanate Step1 Nucleophilic Attack R1->Step1 R2 Ethyl Mercaptoacetate R2->Step1 Cat Piperidine (Base) Cat->Step1 Int1 Adduct Formation Step2 Intramolecular Cyclization Int1->Step2 Int2 Cyclization Step3 Condensation (Loss of EtOH) Int2->Step3 Prod This compound Step1->Int1 Step2->Int2 Step3->Prod

Figure 1: Proposed Reaction Mechanism for this compound Synthesis
Troubleshooting Workflow

When faced with a low-yielding reaction, a logical, step-by-step diagnostic process is crucial for efficiently identifying the root cause.

troubleshooting_workflow Figure 2: Workflow for Troubleshooting Low Yield Start Low Yield Observed CheckReagents Verify Purity & Stoichiometry of Starting Materials Start->CheckReagents Decision1 Reagents OK? CheckReagents->Decision1 CheckConditions Analyze Reaction Conditions (Temp, Time, Mixing) Decision2 Conditions OK? CheckConditions->Decision2 MonitorReaction Implement In-Process Control (e.g., TLC Analysis) Decision3 Reaction Complete? MonitorReaction->Decision3 AnalyzeWorkup Evaluate Work-up & Purification Procedure Decision4 Losses Acceptable? AnalyzeWorkup->Decision4 Decision1->CheckConditions Yes ActionReagents Purify/Replace Reagents Recalculate Amounts Decision1->ActionReagents No Decision2->MonitorReaction Yes ActionConditions Adjust Temperature/Time Improve Stirring Decision2->ActionConditions No Decision3->AnalyzeWorkup Yes ActionMonitor Optimize Reaction Time Decision3->ActionMonitor No ActionWorkup Optimize Crystallization/ Purification Solvents Decision4->ActionWorkup No End Yield Optimized Decision4->End Yes ActionReagents->CheckReagents ActionConditions->CheckConditions ActionMonitor->CheckConditions ActionWorkup->AnalyzeWorkup

Figure 2: Workflow for Troubleshooting Low Yield

References

Technical Support Center: Purification of 3-Methylrhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methylrhodanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you achieve the highest purity for your compounds.

Section 1: Initial Purification Strategy

The first and most critical step in purification is selecting the appropriate strategy. The choice between crystallization and chromatography depends on the physical state of your crude product, its purity level, and the nature of the impurities.

FAQ: How do I choose the best initial purification method for my crude this compound derivative?

The optimal starting point is determined by a preliminary analysis of your crude material. This compound derivatives, often synthesized via Knoevenagel or similar condensations, can range from crystalline solids to viscous oils, contaminated with starting materials or by-products.[1][2]

Initial Assessment Workflow:

  • Determine the Physical State: Is your crude product a solid, a semi-solid, or an oil?

  • Run a Thin-Layer Chromatography (TLC) Analysis: Dissolve a small sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a TLC using a solvent system of moderate polarity, such as 7:3 Hexanes:Ethyl Acetate. Visualize the plate under UV light. This will reveal the number of components and their relative polarities.

  • Consult the Decision Workflow Diagram: Use the information from steps 1 and 2 to follow the decision tree below.

Purification_Strategy cluster_key Decision Key start Crude this compound Derivative is_solid Is the crude product a solid? start->is_solid tlc_analysis TLC shows one major spot with minor baseline or well-separated impurities? is_solid->tlc_analysis Yes oil_check Is the crude product an oil or a complex solid mixture? is_solid->oil_check No recrystallization Attempt Recrystallization tlc_analysis->recrystallization Yes chromatography Proceed to Flash Column Chromatography tlc_analysis->chromatography No oil_check->chromatography Yes k_start Start k_decision Decision Point k_action_green Recommended Action (Primary) k_action_red Recommended Action (Secondary)

Caption: Workflow for selecting an initial purification strategy.

Expert Rationale:

  • Recrystallization First (If Applicable): For solid products that are substantially pure (>90% by TLC), recrystallization is the most efficient method. It is faster, uses less solvent, and is more scalable than chromatography. The goal of recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility, while the impurities are either insoluble at high temperatures or remain soluble upon cooling.[3][4]

  • Chromatography for Complex Mixtures and Oils: If your product is an oil or if TLC analysis shows multiple, closely spaced spots, flash column chromatography is the necessary choice.[5] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[6]

Section 2: Troubleshooting Guide

Even with a sound strategy, challenges can arise. This section addresses common issues encountered during the purification of this compound derivatives.

Problem EncounteredProbable Cause(s)Recommended Solution(s) & Scientific Rationale
During Flash Chromatography
Yellow/orange band streaks down the column or does not move from the baseline.1. Compound is too polar for the eluent: The compound has a very strong affinity for the polar silica gel and is not sufficiently soluble in the nonpolar mobile phase. 2. Compound is acidic: The rhodanine moiety can have acidic protons, leading to strong interactions with the slightly acidic silica gel.1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your eluent system. For very polar compounds, a system like Dichloromethane/Methanol may be necessary.[5] 2. Add a Modifier: For acidic compounds, adding a small amount (~0.1%) of acetic acid to the eluent can improve peak shape by protonating the compound and reducing tailing.[7]
The desired compound elutes with the solvent front (Rf ≈ 1).Eluent is too polar: The compound has a low affinity for the silica gel and a very high affinity for the mobile phase, causing it to move too quickly for separation to occur.Decrease Eluent Polarity: Use a more nonpolar solvent system (e.g., increase the proportion of hexanes). Aim for a TLC Rf value of approximately 0.2-0.3 for the target compound for optimal separation.[8]
The compound appears to decompose on the column (new spots appear on TLC of fractions).Compound instability on silica gel: Some organic molecules are sensitive to the acidic nature of standard silica gel and can degrade during the purification process.1. Test for Stability: Spot your crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If a new baseline spot or streak appears, your compound is likely unstable on silica.[9] 2. Deactivate Silica: Prepare a slurry of silica gel with your nonpolar solvent containing 1-2% triethylamine. This neutralizes the acidic sites. 3. Switch Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil, or opt for reversed-phase chromatography.[9]
During Recrystallization
The compound "oils out" instead of forming crystals.1. Solution is supersaturated at a temperature above the compound's melting point: The compound is coming out of solution as a liquid instead of a solid. 2. Cooling is too rapid. 1. Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation point.[10] 2. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[10] 3. Change Solvent: If the problem persists, choose a solvent with a lower boiling point.[11]
No crystals form, even after cooling in an ice bath.1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. The compound is highly soluble in the chosen solvent even at low temperatures. 1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and try cooling again.[10] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent line. The tiny glass particles can act as nucleation sites.[4] 3. Add a Seed Crystal: If you have a pure crystal, add it to the solution to initiate crystallization. 4. Use a Two-Solvent System: If a single solvent fails, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[12]
Crystal yield is very low.1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. The compound has significant solubility in the cold solvent. 1. Use Minimal Hot Solvent: Only add enough hot solvent to just dissolve the solid.[12] 2. Keep Funnel and Flask Hot: During hot filtration, use a pre-heated funnel and receiving flask to prevent the product from crystallizing out on the filter paper.[11] 3. Recover a Second Crop: Collect the filtrate (mother liquor), reduce its volume by boiling, and cool again to obtain a second crop of crystals. Note that this crop may be less pure.[10]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (One-Solvent Method)

This protocol is ideal for solid this compound derivatives that are largely pure. Ethanol is often a good starting solvent for this class of compounds.[13]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~20 mg of your crude solid. Add a solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is not suitable. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., 15-20 mL of ethanol) and heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the solid is just dissolved.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask and pour the hot solution through quickly to avoid premature crystallization.[11]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography (Normal Phase)

This is the workhorse technique for purifying oils or complex mixtures of this compound derivatives.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, find a solvent system (e.g., Hexanes:Ethyl Acetate) that gives your desired compound an Rf value of ~0.2-0.3. This provides the best balance between resolution and elution time.[7]

  • Column Packing:

    • Select a column of appropriate size (for 1g of crude material, a 40-50 mm diameter column is typical).

    • Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Dry-pack the column with silica gel (typically 50-100x the weight of your crude sample).[8]

    • Gently tap the column to ensure even packing, then add another layer of sand on top.

    • Wet the column by carefully adding your chosen eluent and flushing it through with gentle air pressure until the silica is fully saturated and the solvent level is at the top of the sand.[6]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3x the mass of your product). Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5] This method generally provides superior resolution.

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the column. This method is faster but can lead to band broadening if too much or too polar a solvent is used.[6]

  • Elution: Carefully add the eluent to the column. Apply positive pressure (using a pump or regulated air/nitrogen) to achieve a flow rate of about 2 inches/minute.[6]

  • Fraction Collection: Collect fractions in an ordered array of test tubes. Monitor the separation by periodically spotting fractions on a TLC plate.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.

Section 4: Frequently Asked Questions (FAQs)

Q1: My this compound derivative is a persistent yellow/orange oil. How can I purify it? A1: Oils must be purified by chromatography. Follow Protocol 2 for flash column chromatography. Since many rhodanine derivatives are colored, you can often visually track the main product band as it moves down the column, which simplifies fraction collection. Some derivatives reported in the literature are yellow oils.[1]

Q2: How can I remove unreacted this compound or the starting aldehyde? A2: Flash column chromatography is very effective for this. This compound (the starting material) is moderately polar. Aldehydes are typically less polar than the resulting Knoevenagel condensation product. In a normal-phase column using a hexanes/ethyl acetate gradient, the order of elution will generally be:

  • Unreacted Aldehyde (least polar)

  • Desired Product (this compound derivative)

  • Unreacted this compound (most polar)

Q3: What are the best general-purpose solvent systems for flash chromatography of these derivatives? A3: A gradient of Hexanes and Ethyl Acetate is the most common and effective system. Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate. For more polar derivatives, a system of Dichloromethane and Methanol (e.g., starting with 99:1 DCM:MeOH) can be used.[7]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification? A4: Yes, HPLC is an excellent tool for purifying this compound derivatives, especially for achieving very high purity on a small scale or for separating difficult-to-resolve isomers.[15] Reversed-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol mobile phase) is most common.[16] This technique is scalable to preparative HPLC for isolating larger quantities.

References

Technical Support Center: 3-Methylrhodanine Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 3-Methylrhodanine Knoevenagel condensation. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial C-C bond-forming reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction to build a strong foundational understanding.

Q1: What is the fundamental mechanism of the this compound Knoevenagel condensation?

A1: The Knoevenagel condensation is a base-catalyzed reaction between an active methylene compound (in this case, this compound) and a carbonyl compound (typically an aldehyde). The acidity of the C-5 methylene protons on the this compound ring is enhanced by the two adjacent electron-withdrawing groups (a carbonyl and a thiocarbonyl), making them susceptible to deprotonation by a weak base.[1]

The mechanism proceeds through three key steps:

  • Deprotonation: A base removes a proton from the C-5 position of this compound to form a reactive enolate intermediate.

  • Nucleophilic Attack (Aldol Addition): The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy intermediate (an aldol adduct).

  • Dehydration (Elimination): This intermediate readily eliminates a molecule of water to yield the final, stable α,β-unsaturated product, the 5-arylidenerhodanine derivative.[2]

Knoevenagel_Mechanism

General reaction mechanism.
Q2: How do I select an appropriate catalyst and solvent system?

A2: The choice of catalyst and solvent is critical and interdependent. Generally, weak organic bases are preferred to minimize side reactions. The solvent influences reaction kinetics and solubility.

  • Catalysts: Common choices include piperidine, triethylamine (TEA), ammonium acetate, or L-proline.[3][4] For greener protocols, heterogeneous catalysts like recycled camel bone (rich in hydroxyapatite) or metal phosphates are gaining traction due to ease of separation and reusability.[5][6] The catalyst's role is to facilitate the initial deprotonation without being so strong that it promotes unwanted side reactions.

  • Solvents: Ethanol and methanol are common protic solvents that work well.[7] However, aprotic polar solvents like DMF can sometimes accelerate the dehydration step.[7] For sustainability, water or deep eutectic solvents (DES) like choline chloride:urea have proven highly effective, often leading to simple product precipitation and filtration.[5][8]

Catalyst TypeExamplesCommon SolventsKey Advantages
Homogeneous Base Piperidine, Triethylamine (TEA)Ethanol, Methanol, Acetic AcidGood solubility, well-established protocols.
Organocatalyst L-Proline, GlycineDeep Eutectic Solvents (DES), WaterEnvironmentally benign, can avoid toxic reagents.[5][9]
Heterogeneous Alum, Hydrotalcites, Metal PhosphatesWater, Ethanol (Solvent-free possible)Easy to remove (filtration), recyclable, green.[2][6][8]
Ionic Liquid [bmim]BF₄, DIPEAcUsed as both catalyst and solventCan offer high yields and recyclability.[10][11]

Table 1: Common Catalyst and Solvent Systems for this compound Knoevenagel Condensation.

Q3: What is the typical reaction setup and workup procedure?

A3: A standard protocol involves dissolving this compound and the aldehyde in the chosen solvent, followed by the addition of a catalytic amount of the base.

Experimental Protocol: General Synthesis of 5-aryliden-3-methylrhodanine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 - 1.1 eq.).

  • Solvent Addition: Add the selected solvent (e.g., ethanol, 5-10 mL per mmol of this compound). Stir the mixture until all solids are dissolved, warming gently if necessary.

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1-0.2 eq. or L-proline, 20 mol%).

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[5][9] Reaction times can vary from 1 to 17 hours depending on the substrates and conditions.[12] Microwave-assisted protocols can reduce this time to minutes.[8]

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate directly from the solution.

    • If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold solvent (e.g., ethanol) to remove impurities.

    • If no precipitate forms, pour the reaction mixture into crushed ice or cold water to induce precipitation.[8]

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol, acetic acid, or an ethanol/DMF mixture.

Part 2: Troubleshooting Guide

This section tackles specific problems you might face during your experiments.

Issue 1: Low or No Product Yield

Q: I've run the reaction for several hours, but my TLC shows mostly starting material and only a faint product spot. What's going wrong?

A: This is a common issue stemming from several potential factors. A systematic approach is the best way to diagnose the problem.

Troubleshooting_LowYield

Systematic approach to diagnosing low yield.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Cause: Organic bases like piperidine can degrade over time. Heterogeneous catalysts may require activation.

    • Solution: Use freshly opened or distilled piperidine/TEA. If using a heterogeneous catalyst, follow the recommended activation procedure (e.g., heating under vacuum). Increase catalyst loading; some reactions benefit from up to 30 mol%.[13]

  • Sub-optimal Reaction Conditions:

    • Cause: The reaction temperature may be too low, or the reaction time insufficient. Many literature procedures report refluxing for several hours.[4]

    • Solution: Increase the temperature to the boiling point of the solvent. Monitor the reaction via TLC over a longer period (e.g., 12-24 hours). Consider switching to microwave irradiation, which can dramatically increase reaction rates and yields.[8]

  • Poor Substrate Reactivity:

    • Cause: Aromatic aldehydes with strong electron-donating groups (e.g., -N(CH₃)₂) are less electrophilic and react more slowly. Severe steric hindrance near the aldehyde group can also impede the reaction.

    • Solution: For unreactive aldehydes, consider a more forceful catalyst system or higher temperatures. For example, using sodium acetate in refluxing glacial acetic acid can be effective.[4] Alternatively, a more active catalyst like a heterogeneous base might be required.[6]

  • Solvent Effects:

    • Cause: The chosen solvent may not be optimal for your specific substrates. Protic polar solvents like methanol can sometimes slow reactions compared to aprotic polar alternatives.[7]

    • Solution: Conduct a small-scale solvent screen. Test ethanol, methanol, DMF, and even a green solvent like a DES to find the optimal medium. Water has been shown to be an excellent solvent for some systems, especially with alum as a catalyst.[8][14]

Issue 2: Formation of Multiple Products or Impurities

Q: My TLC plate shows the desired product, but also several other spots and streaking. What are these side products and how can I avoid them?

A: Side product formation often indicates that the reaction conditions are too harsh or that one of the reactants is unstable.

Possible Causes & Solutions:

  • Self-Condensation of Aldehyde (Aldol Condensation):

    • Cause: If the aldehyde possesses α-hydrogens, it can undergo self-condensation, especially in the presence of a strong base or at high temperatures.

    • Solution: Use a weaker base (e.g., ammonium acetate instead of piperidine). Maintain a moderate reaction temperature and avoid unnecessarily long reaction times.

  • Decomposition of this compound:

    • Cause: this compound can be susceptible to hydrolysis or decomposition under very harsh basic or acidic conditions, especially with prolonged heating.

    • Solution: Stick to mild catalytic bases. If using an acidic catalyst system (e.g., acetic acid), ensure conditions are not overly aggressive. The use of green, catalyst-free approaches in deep eutectic solvents can minimize decomposition.[5]

  • Michael Addition:

    • Cause: In some cases, a deprotonated this compound molecule can act as a nucleophile and add to the newly formed α,β-unsaturated product via a Michael 1,4-addition. This is more likely if there is a high concentration of the enolate.

    • Solution: Ensure the aldehyde is not the limiting reagent. A slight excess of the aldehyde (1.1 eq.) can help ensure all the activated this compound reacts in the intended Knoevenagel pathway.

Issue 3: Difficulty with Product Purification

Q: I got a decent yield, but the product is an oily, colored solid that is difficult to recrystallize. How can I get a pure, crystalline product?

A: Purification challenges are common, especially when minor impurities prevent proper crystal lattice formation.

Possible Causes & Solutions:

  • Residual Starting Materials or Catalysts:

    • Cause: Unreacted aldehyde or residual catalyst can co-precipitate with the product.

    • Solution: Before recrystallization, try washing the crude solid thoroughly. An acidic wash (e.g., dilute HCl) can remove basic catalysts like piperidine or TEA. A wash with a non-polar solvent like hexane can remove less polar impurities, including some unreacted aldehydes. A simple filtration after precipitating in an aqueous medium is often sufficient to yield a pure product.[9]

  • Incorrect Recrystallization Solvent:

    • Cause: The ideal recrystallization solvent should dissolve the product when hot but not when cold, while impurities should remain soluble at all temperatures.

    • Solution: Perform a systematic solvent screen with small amounts of your crude product. Common solvents for 5-arylidenerhodanines include ethanol, isopropanol, acetic acid, or mixed solvent systems like DMF/ethanol or ethyl acetate/hexane. If the product oils out, you may be cooling the solution too quickly or the solvent may be inappropriate. Try adding a co-solvent or switching to a solvent in which the product is less soluble.

  • Geometric Isomers (E/Z):

    • Cause: While the Knoevenagel condensation typically yields the more thermodynamically stable (E)-isomer, the presence of a small amount of the (Z)-isomer can sometimes inhibit crystallization.

    • Solution: The formation of the (Z)-isomer is often kinetically controlled. Ensuring the reaction reaches thermodynamic equilibrium by allowing it to run for a sufficient time at an adequate temperature can favor the formation of the single (E)-isomer. Purification via column chromatography can separate isomers if recrystallization fails.[15]

References

Technical Support Center: 3-Methylrhodanine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylrhodanine reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side product formation and other experimental challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Problem 1: Low or No Yield of the Desired 5-Arylidene-3-methylrhodanine Product

Question: I am performing a Knoevenagel condensation between this compound and an aromatic aldehyde, but I am getting a very low yield of my desired product. What could be the issue?

Answer:

Low yields in the Knoevenagel condensation with this compound are a common issue that can often be traced back to suboptimal reaction conditions or reactant quality. The reaction involves the nucleophilic addition of the active methylene group of this compound to the carbonyl group of the aldehyde, followed by dehydration.[1] Several factors can impede this process.

Potential Causes and Troubleshooting Steps:

  • Inactive Catalyst: The Knoevenagel condensation is typically catalyzed by a weak base.[1] If the base is old, has been improperly stored, or is not suitable for your specific substrates, the reaction will not proceed efficiently.

    • Solution: Use a fresh bottle of a weak base such as piperidine, morpholine, or triethylamine.[2][3] Consider using an amine salt like piperidinium acetate for more controlled reactivity.[2]

  • Poor Quality Aldehyde: Aromatic aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. The presence of the corresponding carboxylic acid can neutralize the basic catalyst and inhibit the reaction.

    • Solution: Check the purity of your aldehyde by TLC or NMR. If necessary, purify the aldehyde by distillation or recrystallization before use.

  • Suboptimal Solvent and Temperature: The choice of solvent and reaction temperature is crucial. The reaction often requires heating to drive the dehydration step.[4]

    • Solution: Ethanol or isopropanol are commonly used solvents.[5] Refluxing the reaction mixture is a standard procedure. For some substrates, a higher boiling point solvent like toluene with a Dean-Stark trap to remove water can significantly improve yields.[4]

  • Steric Hindrance: If your aromatic aldehyde has bulky ortho substituents, the reaction rate can be significantly slower.

    • Solution: Increase the reaction time and/or temperature. A stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary in some cases.

Experimental Protocol: A Typical Knoevenagel Condensation

Here is a general protocol that can be adapted for your specific substrates:

  • To a round-bottom flask, add this compound (1.0 eq) and the aromatic aldehyde (1.0-1.1 eq).

  • Add a suitable solvent, such as absolute ethanol (to make a 0.5 M solution).

  • Add a catalytic amount of a weak base, for example, piperidine (0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Problem 2: My Final Product is Unstable and Decomposes Over Time.

Question: I have successfully synthesized my 5-arylidene-3-methylrhodanine derivative, but it seems to be unstable. I see changes in its appearance and NMR spectrum upon storage. What is happening?

Answer:

The stability of rhodanine derivatives can be a concern, with hydrolysis of the rhodanine ring being a primary degradation pathway.[6][7][8] This is particularly relevant for compounds that are being evaluated in biological assays where aqueous environments are common.

Core Issue: Hydrolysis of the Rhodanine Ring

The rhodanine ring can undergo hydrolysis, leading to the formation of a thioenolate.[6][8] This process is pH-dependent and can occur spontaneously in water.[7] This degradation pathway can lead to a loss of the desired compound and the appearance of new, unexpected species.

Hydrolysis

Troubleshooting and Mitigation Strategies:

  • Storage Conditions:

    • Solution: Store your purified compound as a dry solid in a cool, dark, and dry place. A desiccator is recommended. Avoid storing solutions of the compound for extended periods, especially in protic or aqueous solvents.

  • pH of the Medium:

    • Solution: If working with solutions, be mindful of the pH. Rhodanine hydrolysis is pH-dependent.[7] Buffering the solution may be necessary to maintain stability for short-term experiments.

  • Solvent Choice for Analysis:

    • Solution: For NMR analysis, use anhydrous deuterated solvents. If you observe decomposition in DMSO-d6 over time, which can be acidic, consider using a different solvent like CDCl3 for immediate analysis after preparation. Some studies have noted decomposition in DMSO.[8]

Problem 3: I see an Unexpected Set of Peaks in my NMR, Suggesting a Side Product. What could it be?

Question: My Knoevenagel reaction seems to have worked, but alongside my desired product, I have a significant side product. What are the likely culprits?

Answer:

Besides the intended 5-arylidene product, other side reactions can occur depending on the specific reactants and conditions used.

Potential Side Products and Their Formation:

  • Bis-adduct Formation: In some cases, particularly with highly reactive aldehydes and a stoichiometric excess of the active methylene compound, a bis-adduct can form. However, with this compound, this is less common than with other active methylene compounds.

  • Michael Addition: The 5-arylidene-3-methylrhodanine product is a Michael acceptor. If there are other nucleophiles present in the reaction mixture, a Michael addition to the exocyclic double bond can occur. This is more of a concern in subsequent reactions rather than the initial Knoevenagel condensation itself.

  • Self-Condensation of the Aldehyde: If a strong base is used instead of a weak one, the aldehyde can undergo self-condensation (an aldol reaction), leading to impurities.[1]

    • Solution: Ensure you are using a weak base catalyst like piperidine or morpholine.

Workflow for Side Product Identification and Elimination

Side_Product_Workflow

Problem 4: I am trying to perform further modifications on the this compound scaffold and encountering issues.

Question: I am attempting to perform reactions other than the Knoevenagel condensation on the this compound ring, such as alkylation, and I am getting a mixture of products. Why is this happening?

Answer:

The this compound ring has multiple potentially reactive sites, which can lead to a lack of selectivity in subsequent reactions if not carefully controlled.

Challenges in Further Modifications:

  • N- vs. S-Alkylation: The rhodanine ring can exist in tautomeric forms, and alkylation can potentially occur at both the nitrogen and the exocyclic sulfur (if the thione is tautomerized to a thiol). While your starting material is N-methylated, other rhodanine scaffolds can present this issue. In the context of this compound, further N-alkylation is not possible, but this is a key consideration for unsubstituted rhodanines. Studies have shown that both N- and S-glycosylation of rhodanine can occur.[3][9]

  • Ring Opening/Cleavage: Under harsh basic or acidic conditions, or with certain reagents, the rhodanine ring itself can be cleaved. For instance, deacetylation of a protected sulfur nucleoside of rhodanine with NaOCH3/CH3OH has been shown to result in ring cleavage.[3][10][11]

Recommendations for Selective Modifications:

  • Protecting Groups: If you need to perform chemistry elsewhere on a molecule containing a this compound moiety, consider if the rhodanine ring needs to be protected or if the reaction conditions are mild enough not to affect it.

  • Careful Selection of Reagents and Conditions: Use mild and selective reagents. For example, when performing reactions on substituents attached to the 5-position, avoid strongly basic or acidic conditions that could promote hydrolysis or ring opening.

Summary of Key Reaction Parameters and Potential Issues

ParameterRecommended ConditionPotential Side Product/Issue if Deviated
Catalyst Weak amine base (e.g., piperidine, morpholine)Aldehyde self-condensation (strong base); No reaction (no catalyst)
Solvent Alcohols (Ethanol, Isopropanol), TolueneIncomplete reaction (low boiling point); Solubility issues
Temperature RefluxIncomplete dehydration (low temp); Degradation (excessive temp)
Reactant Purity High purity aldehydeCatalyst neutralization by carboxylic acid impurity
Post-Reaction Anhydrous, cool, dark storageHydrolysis to thioenolate

References

Technical Support Center: Improving the Stability of 3-Methylrhodanine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methylrhodanine derivatives. This guide is designed to provide you with in-depth, practical solutions to common stability challenges encountered in the laboratory. By understanding the underlying chemical principles, you can proactively design experiments that ensure the integrity of your compounds.

Introduction: The Stability Challenge of Rhodanine Derivatives

Rhodanine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, with applications ranging from antimicrobial and antiviral agents to anticancer and antidiabetic drugs.[1][2][3][4] However, the inherent reactivity of the rhodanine ring, particularly the 5-ene-rhodanine derivatives, can present significant stability issues in solution. The primary degradation pathway for many rhodanine derivatives is hydrolysis, which can be influenced by several experimental factors.[5][6][7] This guide will equip you with the knowledge to mitigate these stability concerns and ensure the reliability of your experimental data.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound derivative is showing signs of degradation in my aqueous buffer. What is the likely cause, and how can I prevent it?

A1: The most probable cause of degradation in aqueous buffers is hydrolysis of the rhodanine ring.

  • Causality: The rhodanine ring is susceptible to hydrolysis, a chemical reaction where water cleaves the cyclic structure.[5][7] This process is often pH-dependent and can be accelerated in both acidic and basic conditions.[7][8][9][10] The hydrolysis product is a thioenolate, which, while being a potent inhibitor of certain enzymes like metallo-β-lactamases, represents a modification of your original compound and can lead to misleading biological data if not accounted for.[5][6]

  • Troubleshooting Steps:

    • pH Optimization: The first step is to investigate the pH stability profile of your specific derivative. Many organic molecules have an optimal pH range for stability.[11] It is recommended to perform a preliminary screen using a range of buffers (e.g., pH 5, 7, and 9) to identify the conditions under which your compound is most stable.

    • Buffer Selection: The choice of buffer salt can also influence stability. Phosphate, citrate, and acetate buffers are commonly used.[11] It is advisable to test your compound's stability in a few different buffer systems at your target pH.

    • Temperature Control: Hydrolysis, like most chemical reactions, is accelerated by heat.[12] Whenever possible, prepare and store your solutions at low temperatures (e.g., 2-8°C or on ice) to minimize degradation. For long-term storage, freezing (-20°C or -80°C) is often necessary, but be mindful of freeze-thaw cycles which can also impact stability.

    • Aqueous-Organic Co-solvents: If your compound is sufficiently soluble, consider using a co-solvent system. The addition of organic solvents like DMSO or ethanol can reduce the concentration of water and thereby slow down hydrolysis. However, be sure that the chosen co-solvent is compatible with your downstream assays.

Q2: I've noticed a change in the color of my this compound derivative solution over time. What does this indicate?

A2: A color change often signifies a chemical transformation, which could be due to degradation or other reactions.

  • Causality: The chromophore of many 5-arylidenerhodanine derivatives is responsible for their color. Alterations to this conjugated system, such as those caused by hydrolysis or oxidation, will lead to a change in the wavelength of light absorbed and thus a visible color change.

  • Troubleshooting Steps:

    • Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor the absorption spectrum of your solution over time. A shift in the maximum absorbance wavelength (λmax) or a change in the absorbance intensity can provide quantitative evidence of a chemical change.

    • LC-MS Analysis: For a more definitive answer, analyze your solution using Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] This technique can separate the parent compound from any degradation products and provide their mass-to-charge ratios, aiding in their identification.

    • Protect from Light: Some rhodanine derivatives may be light-sensitive (photolabile).[11] Store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.

Q3: What are the best practices for preparing and storing stock solutions of this compound derivatives to ensure long-term stability?

A3: Proper preparation and storage are critical for maintaining the integrity of your stock solutions.

  • Causality: The stability of a compound in solution is influenced by solvent choice, concentration, temperature, and exposure to light and air. Improper storage can lead to gradual degradation, resulting in a decrease in the effective concentration of your active compound over time.

  • Best Practices:

    • Solvent Selection: Whenever possible, prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent such as DMSO or DMF. These solvents minimize the risk of hydrolysis.

    • Storage Temperature: Store stock solutions at -20°C or -80°C. For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[15]

    • Aliquotting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot your stock solution into single-use volumes.

    • Desiccation: For solid compounds, store them in a desiccator to protect them from moisture.[16]

Frequently Asked Questions (FAQs)

Q: Can the substituents on the this compound core affect its stability?

A: Absolutely. The electronic properties of the substituents can significantly influence the reactivity and, therefore, the stability of the rhodanine ring. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and hydrolysis, while electron-donating groups may enhance stability.

Q: How can I perform a simple stress test to quickly assess the stability of my compound?

A: A forced degradation study is a valuable tool.[17] You can expose your compound to a set of harsh conditions to rapidly identify potential stability liabilities. A typical stress testing panel includes:

  • Acidic conditions: e.g., 0.1 M HCl

  • Basic conditions: e.g., 0.1 M NaOH

  • Oxidative conditions: e.g., 3% H₂O₂

  • Thermal stress: e.g., elevated temperature (e.g., 60°C)

  • Photostability: exposure to UV and visible light

Analyze the samples at various time points using an appropriate analytical method like HPLC to quantify the remaining parent compound and identify major degradation products.[13]

Q: Are there any formulation strategies that can improve the stability of this compound derivatives for in vivo studies?

A: Yes, formulation can play a crucial role in enhancing stability.[11][16][18] Strategies include:

  • Use of Excipients: Incorporating stabilizing excipients such as antioxidants, chelating agents, and buffers can protect the drug from degradation.[11][15][18]

  • Lyophilization: For compounds that are highly unstable in solution, lyophilization (freeze-drying) can produce a stable solid formulation that can be reconstituted immediately before use.[15]

  • Encapsulation: Encapsulating the compound in a protective matrix, such as liposomes or polymeric nanoparticles, can shield it from the degrading environment.[16]

Experimental Protocols

Protocol 1: HPLC-Based Stability Analysis

This protocol outlines a general method for assessing the stability of a this compound derivative in solution using High-Performance Liquid Chromatography (HPLC).[13]

  • Preparation of Solutions:

    • Prepare a stock solution of your this compound derivative in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Prepare the test solutions by diluting the stock solution into the desired buffers or media to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Incubation:

    • Incubate the test solutions under the desired conditions (e.g., room temperature, 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Sample Quenching (if necessary):

    • If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a strong organic solvent (e.g., acetonitrile) and placing the sample on ice.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC using a suitable C18 column.

    • Develop a gradient method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Monitor the elution of the parent compound and any degradation products using a UV detector at a wavelength where the parent compound has maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: Example Stability Data for a this compound Derivative in Different Buffers at 37°C

Time (hours)% Remaining (pH 5.0 Acetate Buffer)% Remaining (pH 7.4 Phosphate Buffer)% Remaining (pH 9.0 Carbonate Buffer)
0100100100
298.592.175.3
497.285.656.8
894.873.432.1
2485.345.2<10

Visualization of Concepts

Diagram 1: General Degradation Pathway of Rhodanine Derivatives

Rhodanine This compound Derivative Hydrolysis Hydrolysis (H₂O, pH) Rhodanine->Hydrolysis Thioenolate Thioenolate Product Hydrolysis->Thioenolate

Caption: Primary hydrolytic degradation of the rhodanine ring.

Diagram 2: Troubleshooting Workflow for Compound Instability

start Instability Observed check_ph Investigate pH Dependence start->check_ph check_temp Assess Temperature Sensitivity check_ph->check_temp pH Independent optimize_ph Optimize Buffer pH check_ph->optimize_ph pH Dependent check_light Evaluate Photostability check_temp->check_light Temp. Independent control_temp Store at Lower Temperature check_temp->control_temp Temp. Dependent protect_light Use Amber Vials check_light->protect_light Light Sensitive stable Compound Stabilized check_light->stable Not Light Sensitive optimize_ph->stable control_temp->stable protect_light->stable

Caption: Decision tree for troubleshooting instability issues.

References

Refinement of experimental conditions for 3-Methylrhodanine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methylrhodanine Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for chemistry professionals engaged in drug discovery and development. Here, we address common challenges and frequently asked questions to help you refine your experimental conditions and achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The most common and efficient method for synthesizing this compound is through the condensation reaction between methyl isothiocyanate and an α-mercaptoacetate ester, typically ethyl mercaptoacetate.[1][2] This reaction is generally catalyzed by a base. The overall transformation involves the formation of a dithiocarbamate intermediate, followed by an intramolecular cyclization to form the 5-membered thiazolidine ring.[3][4]

Q2: What is the role of the catalyst in this reaction?

A base catalyst, such as piperidine, is often used to facilitate the reaction.[1] Its primary role is to deprotonate the thiol group (-SH) of the ethyl mercaptoacetate. This generates a thiolate anion, which is a significantly more potent nucleophile than the neutral thiol. This enhanced nucleophilicity accelerates the initial attack on the electrophilic carbon of the methyl isothiocyanate, thereby increasing the reaction rate.

Q3: What are the expected physical properties of the final this compound product?

The final product, this compound, should be an orange-red to yellowish-orange crystalline solid.[1] The literature-reported melting point is typically in the range of 69-71 °C.[5] Significant deviation from this appearance or melting point range often indicates the presence of impurities.

Reaction Mechanism Overview

The diagram below illustrates the base-catalyzed reaction mechanism for the synthesis of this compound.

Reaction_Mechanism Figure 1: this compound Synthesis Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization EtOOC-CH2-SH Ethyl Mercaptoacetate Base Piperidine EtOOC-CH2-SH->Base + EtOOC-CH2-S- Thiolate Anion (Nucleophile) Base->EtOOC-CH2-S- Deprotonation Me-NCS Methyl Isothiocyanate EtOOC-CH2-S-->Me-NCS Attack Intermediate1 Dithiocarbamate Intermediate Me-NCS->Intermediate1 Product This compound Intermediate1->Product Ring Closure EtOH Ethanol Product->EtOH -

Caption: Base-catalyzed mechanism for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield
  • Probable Cause 1: Reagent Quality. Methyl isothiocyanate is moisture-sensitive and can degrade over time. Ethyl mercaptoacetate can oxidize.

    • Solution: Use freshly opened or recently purified reagents. Verify the purity of starting materials via NMR or GC-MS if degradation is suspected.

  • Probable Cause 2: Ineffective Catalysis. The amount or activity of the base catalyst may be insufficient.

    • Solution: Ensure the correct molar equivalent of piperidine is added. If the reaction is sluggish, a slightly stronger base or a marginal increase in catalyst loading could be tested, though this may increase side product formation.

  • Probable Cause 3: Incomplete Reaction. The reaction may not have proceeded to completion before workup.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the mercaptoacetate) is a good indicator. If the reaction stalls, consider extending the reaction time or applying gentle heat (e.g., refluxing in ethanol/water as described in some protocols).[1]

Problem 2: Product Oiling Out Instead of Crystallizing
  • Probable Cause 1: Presence of Impurities. Residual starting materials, solvent, or side products can act as eutectic impurities, depressing the melting point and preventing crystallization.

    • Solution: After the initial workup, attempt to triturate the oil with a cold, non-polar solvent like hexanes or diethyl ether. This can often wash away soluble impurities and induce crystallization of the desired product. If this fails, purification by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) is the most reliable method.

  • Probable Cause 2: Incorrect Solvent System for Crystallization. The product may be too soluble or insoluble in the chosen crystallization solvent.

    • Solution: The recommended recrystallization solvent is ethanol.[1] If the product is too soluble, slowly add cold water to the ethanol solution until persistent turbidity is observed, then warm gently until the solution is clear and allow it to cool slowly. Seeding with a previously obtained crystal can also be highly effective.

Problem 3: Product is an Off-Color or Appears Impure
  • Probable Cause: Side Reactions or Thermal Degradation. Overheating during reflux or the presence of oxygen can lead to the formation of colored impurities or degradation of the rhodanine core.

    • Solution: Use a controlled heating source (oil bath) and maintain the recommended reflux temperature. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect oxidative side reactions are occurring. For purification, recrystallization with a small amount of activated charcoal can help remove colored impurities.

Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting common synthesis issues.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Experiment Outcome Yield Low / No Yield Start->Yield Purity Impure Product (Oil, Off-Color) Start->Purity Success Successful Synthesis Start->Success CheckReagents Verify Reagent Purity & Stoichiometry Yield->CheckReagents OptimizeWorkup Optimize Workup & Crystallization Purity->OptimizeWorkup MonitorRxn Monitor Reaction by TLC Is it complete? CheckReagents->MonitorRxn Reagents OK MonitorRxn->Yield Incomplete (Extend time/reflux) MonitorRxn->OptimizeWorkup Reaction Complete OptimizeWorkup->Success Succeeds Purify Purify via Chromatography OptimizeWorkup->Purify Fails Purify->Success

Caption: A workflow for diagnosing and solving common synthesis problems.

Validated Experimental Protocol

This protocol is adapted from established literature procedures and is designed to be a reliable starting point for your experiments.[1]

Reagents & Materials
ReagentMW ( g/mol )Amount (g)Amount (mol)Molar Eq.
Methyl Isothiocyanate73.1236.560.51.0
Ethyl Mercaptoacetate120.1760.090.51.0
Piperidine85.15~10 dropsCatalytic-
Ethanol (95%)-As needed--
Water-As needed--
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL conical flask, combine methyl isothiocyanate (0.5 mol) and ethyl mercaptoacetate (0.5 mol).

  • Catalyst Addition: Add approximately 10 drops of piperidine to the mixture.

  • Initial Reaction: Stir the reaction mixture vigorously at room temperature for 2 hours. The solution may become warm and change color.

  • Crystallization (Attempt 1): Place the reaction flask in a refrigerator (approx. 4 °C) for 24 hours to induce crystallization.

  • Reflux & Crystallization (If Step 4 Fails): If no crystals form, add 50 mL of a 1:1 water:ethanol solution to the flask. Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour. The color should change from yellow to a distinct orange-red.[1]

  • Isolation: After reflux, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Isolate the crystalline product by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to obtain pure orange-red crystals of this compound.

  • Characterization: Dry the crystals under vacuum and determine the yield. Confirm product identity and purity by measuring the melting point (expected: 69-71 °C)[5] and acquiring NMR spectra.

References

Technical Support Center: Navigating Solubility Challenges of 3-Methylrhodanine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers working with 3-Methylrhodanine and its derivatives. This class of compounds holds significant promise in drug discovery, but their inherent low aqueous solubility can present considerable challenges in obtaining reliable and reproducible data in biological assays.[1][2][3] This guide is designed to provide you with practical, field-proven insights and step-by-step protocols to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives show poor solubility in aqueous assay buffers?

A1: this compound and its derivatives are often characterized by a crystalline structure and lipophilic nature, which contribute to their low water solubility.[4] The core rhodanine scaffold itself is a relatively non-polar heterocyclic ring system.[5] Substitutions on the rhodanine ring, often designed to enhance biological activity, can further increase the molecule's hydrophobicity and crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.

Q2: I dissolve my compounds in 100% DMSO for stock solutions. Is this sufficient to avoid solubility issues in my assay?

A2: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, including this compound derivatives, a high-concentration DMSO stock solution does not guarantee solubility upon dilution into your aqueous assay buffer.[4][6][7] This phenomenon, often referred to as "precipitation upon dilution," is a common issue. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts and cellular toxicity.[8] When the DMSO concentration is drastically lowered by adding the stock solution to the aqueous buffer, the poorly soluble compound may crash out of solution.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A3: Understanding the distinction between kinetic and thermodynamic solubility is crucial for troubleshooting.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent system. It represents the maximum concentration of the compound that can be dissolved under equilibrium conditions.

  • Kinetic solubility , on the other hand, is the concentration at which a compound, already dissolved in a solvent (like DMSO), begins to precipitate when added to an aqueous buffer.[9][10]

For most in vitro assays, you are primarily concerned with the kinetic solubility of your this compound derivative. A compound might have a high initial solubility in DMSO but a low kinetic solubility in your final assay buffer, leading to precipitation and inaccurate results.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section provides detailed answers and protocols to address specific solubility problems you may encounter.

Problem 1: My this compound derivative precipitates immediately upon addition to the aqueous assay buffer.

This is a classic case of low kinetic solubility. Here is a systematic approach to address this issue:

Before exploring more complex formulation strategies, ensure your basic solution preparation is optimized.

  • Protocol 1: Serial Dilution in DMSO

    • Prepare your highest concentration stock solution in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions in 100% DMSO to achieve the desired concentrations for your dose-response curve.

    • From each DMSO dilution, add a small, consistent volume to your assay buffer to achieve the final desired concentration. This ensures the final DMSO concentration is the same across all tested concentrations of your compound.

  • Rationale: This method prevents the compound from being exposed to a high concentration in an intermediate aqueous dilution step, which can be a point of precipitation.

If optimizing the DMSO dilution is insufficient, the next step is to introduce a co-solvent to your assay buffer. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[11]

  • Commonly Used Co-solvents:

Co-solventTypical Starting Concentration in Assay Buffer (v/v)Key Considerations
Ethanol 1-5%Can affect enzyme activity and cell viability at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1-10%Generally well-tolerated by cells, but can be viscous.[12][13]
Propylene Glycol (PG) 1-5%Similar properties to PEG 400, widely used in pharmaceutical formulations.[14][15]
  • Protocol 2: Co-solvent Screening

    • Prepare your assay buffer containing a range of concentrations for each co-solvent (e.g., 1%, 2%, 5% Ethanol).

    • Prepare a high-concentration stock of your this compound derivative in 100% DMSO.

    • Add a small aliquot of the DMSO stock to each co-solvent-containing buffer to reach your highest desired assay concentration.

    • Visually inspect for precipitation immediately and after a period that mimics your assay incubation time.

    • Remember to include a vehicle control with the same co-solvent concentration in your final assay to account for any effects of the co-solvent itself.

Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[12] This is particularly useful for compounds that tend to aggregate.

  • Recommended Non-ionic Surfactants:

SurfactantTypical Starting Concentration in Assay Buffer (w/v)Key Considerations
Tween® 80 (Polysorbate 80) 0.01-0.1%Widely used and generally biocompatible.[16][17]
Pluronic® F-68 0.02-0.2%A non-ionic block copolymer with low cytotoxicity.[16][18]
  • Protocol 3: Surfactant Screening

    • Prepare your assay buffer with varying concentrations of the chosen surfactant. Ensure the concentration is above the Critical Micelle Concentration (CMC) for micelle formation.

    • Add your DMSO stock of the this compound derivative to the surfactant-containing buffer.

    • Assess for precipitation as described in the co-solvent protocol.

    • It is critical to run a control to ensure the surfactant does not interfere with your assay target or detection method.

Problem 2: I observe a loss of compound activity over the course of my multi-day cellular assay.

This could be due to delayed precipitation or aggregation of the compound in the culture medium.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like rhodanine derivatives, forming an inclusion complex with enhanced aqueous solubility and stability.[19][20][21][22][23]

  • Diagram: Cyclodextrin Inclusion Complex Formation

    G cluster_0 Before Complexation cluster_1 Aqueous Environment Compound This compound Derivative Complex Soluble Complex This compound Derivative Cyclodextrin Compound->Complex:f1 Encapsulation Cyclodextrin Cyclodextrin Cyclodextrin->Complex:f2

    Caption: Encapsulation of a this compound derivative within a cyclodextrin molecule.

  • Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

    • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and low toxicity.

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

    • Add an excess of your this compound derivative powder to the HP-β-CD solution.

    • Stir or sonicate the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove the undissolved compound.

    • The resulting clear solution contains the solubilized complex, which can then be diluted into your cell culture medium. The concentration of the compound in the solution should be determined analytically (e.g., by HPLC-UV).

For a more advanced formulation approach, consider preparing an amorphous solid dispersion. In a solid dispersion, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[11][24][25][26][27][28] This amorphous form has a higher dissolution rate compared to the crystalline form.

  • Common Polymers for Solid Dispersions:

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose (HPMC)

    • Soluplus®

  • Protocol 5: Solvent Evaporation Method for Solid Dispersion Preparation

    • Dissolve both the this compound derivative and a selected polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

    • Dry the film under vacuum to remove any residual solvent.

    • The resulting solid can be gently crushed and sieved. This solid dispersion can then be dissolved in your assay buffer.

Decision-Making Workflow

To help you choose the most appropriate strategy, here is a decision-making workflow:

  • Diagram: Solubilization Strategy Decision Tree

    G Start Start: Compound Precipitates in Assay Step1 Optimize DMSO Dilution Protocol Start->Step1 Step2 Introduce Co-solvents (e.g., PEG 400, Ethanol) Step1->Step2 Precipitation Persists Success Solubility Issue Resolved Step1->Success Resolved Step3 Add Surfactants (e.g., Tween 80, Pluronic F-68) Step2->Step3 Precipitation Persists Step2->Success Resolved Step4 Prepare Cyclodextrin Inclusion Complex Step3->Step4 Precipitation Persists / Aggregation Suspected Step3->Success Resolved Step5 Formulate as a Solid Dispersion Step4->Step5 Long-term Stability Needed Step4->Success Resolved Step5->Success Resolved Failure Consult Formulation Specialist Step5->Failure Precipitation Persists

    Caption: A decision tree to guide the selection of a solubilization strategy.

By systematically working through these troubleshooting steps, you can effectively address the solubility challenges posed by this compound derivatives and generate high-quality, reliable data in your biological assays.

References

Technical Support Center: Analytical Methods for Purity Assessment of 3-Methylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purity assessment of 3-Methylrhodanine (CAS: 4807-55-0). This document is designed for researchers, analytical scientists, and drug development professionals who require robust methods to qualify this critical chemical intermediate. Ensuring the purity of starting materials and synthesized compounds is a cornerstone of reliable and reproducible research.[1] This guide provides not just protocols, but the underlying scientific rationale and field-proven troubleshooting advice to address challenges you may encounter during analysis.

The validation of analytical methods is essential to ensure that the data generated are reliable, precise, and accurate.[2] This guide is structured to provide a foundational understanding of the primary analytical techniques and to serve as a first-line resource for resolving common experimental issues.

General Purity Assessment Workflow

The initial step in any purity analysis is to select the appropriate analytical technique based on the properties of the analyte and the information required. A typical workflow involves a primary chromatographic method for separation and quantification, supported by spectroscopic methods for identity confirmation and structural elucidation of unknown impurities.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Analysis & Quantification cluster_1 Phase 2: Impurity Identification Sample This compound Sample HPLC_GC Primary Analysis: RP-HPLC or GC-FID Sample->HPLC_GC Purity_Check Purity > 99%? HPLC_GC->Purity_Check Pass Purity Confirmed (Release) Purity_Check->Pass Yes Fail Impurity Investigation Required Purity_Check->Fail No LCMS_GCMS LC-MS / GC-MS Analysis Fail->LCMS_GCMS NMR_Spec NMR Spectroscopy (¹H, ¹³C, qNMR) LCMS_GCMS->NMR_Spec ID_Impurity Identify & Characterize Impurities NMR_Spec->ID_Impurity Report Generate Full Purity Report ID_Impurity->Report

Caption: General workflow for purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[3][4] A reversed-phase method is typically preferred due to the moderate polarity of the molecule.

Frequently Asked Questions (FAQs)
  • Q: Why is reversed-phase HPLC the recommended method?

    • A: this compound is a moderately polar organic molecule. A reversed-phase column (like a C18) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) provides excellent retention and separation from both more polar and less polar impurities. This setup is versatile and robust for routine analysis.[3]

  • Q: What is a typical purity level for commercial this compound?

    • A: Commercial grades often specify a purity of 96% or higher.[5] However, for pharmaceutical applications, a much higher purity (>99.5%) is often required, necessitating a validated, high-resolution analytical method.

  • Q: Do I need a gradient or isocratic elution?

    • A: For a simple purity check where impurities are known and well-separated, an isocratic method is faster and more reproducible. For analyzing unknown samples or complex mixtures with a wide range of impurity polarities, a gradient method (e.g., increasing the organic solvent percentage over time) will provide better resolution for all components.[3]

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a starting point for method development. It must be validated for its intended use according to ICH guidelines.[6][7]

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Elution Program: Isocratic (e.g., 60% B) or Gradient (e.g., 40% to 90% B over 20 minutes). A gradient is recommended for initial impurity profiling.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile/water (50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

Troubleshooting Guide: HPLC

HPLC_Troubleshooting Problem Problem Observed: Peak Tailing Cause1 Cause: Column Overload Problem->Cause1 Cause2 Cause: Secondary Interactions (e.g., with silanols) Problem->Cause2 Cause3 Cause: Extra-Column Dead Volume Problem->Cause3 Solution1 Solution: Reduce sample concentration or injection volume. Cause1->Solution1 Solution2 Solution: Use an end-capped column. Add competing base (e.g., triethylamine) to mobile phase or lower pH. Cause2->Solution2 Solution3 Solution: Check and tighten all fittings. Use shorter tubing of smaller internal diameter. Cause3->Solution3

Caption: Decision tree for troubleshooting peak tailing in HPLC.

  • Q: My peaks are tailing or showing poor shape. What is the cause?

    • A: Peak tailing is a common issue with several potential causes.[8][9]

      • Column Overload: Injecting too much sample can saturate the stationary phase. Solution: Dilute your sample or reduce the injection volume.[8]

      • Secondary Interactions: The slightly acidic nature of this compound might lead to interactions with residual silanol groups on the silica-based column packing. Solution: Use a high-quality, end-capped column. Lowering the mobile phase pH (with formic or acetic acid) can suppress silanol activity.

      • Column Degradation: The column frit may be clogged or the packed bed may have deteriorated. Solution: First, try backflushing the column. If this fails, replace the column. Using a guard column can extend the life of your analytical column.[8][9]

  • Q: My retention times are shifting between injections. Why?

    • A: Retention time instability points to a problem with the system's equilibrium.[10][11]

      • Inadequate Column Equilibration: Ensure the column is flushed with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection, especially when using a gradient.

      • Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[9][12] Premixing the mobile phase can help diagnose this. Also, ensure your solvents are properly degassed to prevent air bubbles in the pump.[8][10]

      • Temperature Fluctuations: The column temperature affects retention. Use a reliable column oven to maintain a constant temperature.[12]

  • Q: I am seeing a high backpressure. What should I do?

    • A: High backpressure indicates a blockage in the system.[8][10]

      • Systematically Isolate the Blockage: Disconnect the column and run the pump. If the pressure is normal, the blockage is in the column. If it's still high, the blockage is between the pump and the injector or in the connecting tubing/filters.

      • Clogged Frit/Column: Particulates from the sample or mobile phase can clog the column inlet frit. Solution: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[8] Try backflushing the column at a low flow rate. If this doesn't work, the frit or the column may need to be replaced.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds.[1] Given this compound's melting point of 69-71 °C, it is amenable to GC analysis, provided it does not degrade at the temperatures used in the injector and column.

Frequently Asked Questions (FAQs)
  • Q: When should I choose GC over HPLC?

    • A: GC is particularly useful for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents (e.g., ethanol, ethyl acetate) from the synthesis. If thermal degradation is not an issue, GC can offer higher resolution and speed than HPLC.

  • Q: Should I use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)?

    • A: GC-FID is robust, cost-effective, and provides excellent quantification for known compounds. It is ideal for routine quality control once the impurity profile has been established.[1] GC-MS provides structural information, allowing for the definitive identification of unknown impurities by their mass fragmentation patterns. It is the preferred method for impurity profiling and method development.[1]

  • Q: Is derivatization necessary for this compound?

    • A: While likely not essential, derivatization can sometimes improve peak shape and thermal stability for compounds with active hydrogens or polar functional groups.[13] For this compound, direct injection is the best starting point. If peak tailing is observed, derivatization could be explored.

Experimental Protocol: GC-FID/MS
  • Instrumentation: GC system with a split/splitless injector, FID and/or MS detector.

  • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: FID: 300 °C; MS Transfer Line: 280 °C.

  • Injection: 1 µL, with a split ratio of 50:1 (adjust as needed for sensitivity).

  • Sample Preparation: Dissolve ~10 mg of this compound in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

Troubleshooting Guide: GC
  • Q: I'm seeing broad or tailing peaks. What's the issue?

    • A:

      • Slow Injection/Injector Temperature Too Low: Ensure the injection is rapid and the injector temperature is high enough to flash-volatilize the sample.

      • Column Contamination/Activity: The column may have active sites. Solution: Condition the column at its maximum rated temperature. If the problem persists, trimming the first ~15 cm from the column inlet can remove non-volatile residues.

      • Thermal Degradation: The compound may be degrading in the hot injector. Solution: Try lowering the injector temperature in 10-20 °C increments to find a balance between efficient volatilization and stability.

  • Q: I'm not seeing any peaks, or the peaks are very small.

    • A:

      • Syringe/Injector Issue: Check that the syringe is drawing and injecting the sample correctly. Ensure the injector septum is not cored or leaking.

      • Column Breakage: A break in the fused silica column, often near the injector or detector, will cause a loss of flow and no peaks. Check for carrier gas flow at the detector outlet.

      • Compound Adsorption: The compound may be irreversibly adsorbing to active sites in the liner or column. Solution: Use a deactivated inlet liner and ensure the column is properly conditioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the identity of the main component and for the structural elucidation of impurities.[][15] Quantitative NMR (qNMR) can also be used as a primary method for purity determination without the need for a specific reference standard of the analyte.

Frequently Asked Questions (FAQs)
  • Q: What information does a ¹H NMR spectrum provide for purity assessment?

    • A: The ¹H NMR spectrum provides a "fingerprint" of the molecule. By comparing the observed chemical shifts and integration values to a reference spectrum, you can confirm the identity of this compound.[16][17] Small peaks that do not correspond to the main compound indicate impurities. The integration of these impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.

  • Q: How does quantitative NMR (qNMR) work?

    • A: qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and concentration. Since the signal intensity is directly proportional to the number of nuclei, it provides a highly accurate, direct measure of purity.

Data Interpretation
Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
N-CH₃ ~3.3 ppm (singlet)~33 ppm
S-CH₂ -C=O~4.2 ppm (singlet)~36 ppm
C =ON/A~195 ppm
C =SN/A~205 ppm
Note: Values are approximate and depend on the solvent and instrument. Data synthesized from typical values for rhodanine structures.[17][18]
Troubleshooting Guide: NMR
  • Q: My proton signals are broad. Why?

    • A:

      • Poor Shimming: The magnetic field homogeneity is poor. Solution: Re-shim the spectrometer.

      • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Solution: Filter the sample or treat with a chelating agent if suspected.

      • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Solution: Dilute the sample.

  • Q: The integration values for my main compound are incorrect.

    • A:

      • Phasing and Baseline Correction: Improper phasing or baseline correction will lead to significant integration errors. Solution: Carefully reprocess the spectrum, ensuring the phase is correct and the baseline is flat across the entire spectrum.

      • Insufficient Relaxation Delay (d1): For quantitative analysis, the relaxation delay between scans must be long enough for all protons to fully relax (typically 5 times the longest T1 value). Solution: Increase the relaxation delay (d1) in your acquisition parameters.

References

Common pitfalls in the synthesis of rhodanine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of rhodanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common pitfalls encountered during experimental work. Our aim is to move beyond simple protocols and offer a deeper understanding of the underlying chemistry to empower you to resolve challenges in your synthesis.

Introduction to Rhodanine Synthesis

Rhodanine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The most common and versatile method for synthesizing 5-substituted rhodanine derivatives is the Knoevenagel condensation of rhodanine (or its N-substituted analogues) with various aldehydes.[2] While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields, impure products, and challenging purifications. This guide will address these common issues in a practical, question-and-answer format.

Troubleshooting Guide: The Knoevenagel Condensation

This section is dedicated to addressing the most frequent problems encountered during the Knoevenagel condensation for rhodanine derivative synthesis.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a common frustration in rhodanine synthesis. The root cause often lies in one or more of the following factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role. The Knoevenagel condensation is an equilibrium reaction, and the removal of water can drive it to completion.[3]

  • Catalyst Issues: The choice and amount of catalyst are crucial. While a base is necessary, one that is too strong can promote unwanted side reactions.[1]

  • Purity of Starting Materials: Impurities in your rhodanine, aldehyde, or solvent can significantly hinder the reaction.

  • Side Reactions: The formation of unintended products can consume your starting materials and complicate purification.

  • Steric Hindrance: Bulky groups on the aldehyde can slow down the reaction rate.[3]

To systematically troubleshoot low yields, it's recommended to monitor your reaction closely using Thin Layer Chromatography (TLC).[4] This will help you determine if the starting material is being consumed and if side products are forming.

Question 2: I'm observing multiple spots on my TLC plate, indicating side products. What are the likely culprits and how can I minimize them?

The two most common side reactions in the Knoevenagel condensation with rhodanine are:

  • Self-Condensation of the Aldehyde: This is especially prevalent with aldehydes that can enolize and when using a strong base. The aldehyde essentially reacts with itself, leading to a complex mixture of products.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. A second molecule of rhodanine can act as a nucleophile and add to your desired product. This is more likely with longer reaction times and an excess of rhodanine.[5]

Mitigation Strategies:

  • Catalyst Choice: Employ a weak base as a catalyst. Piperidine or ammonium acetate are common and effective choices that minimize self-condensation.[3]

  • Stoichiometry: Carefully control the reactant ratios. A slight excess of the aldehyde can sometimes help to consume all the rhodanine and prevent Michael addition.

  • Reaction Monitoring: Keep a close eye on the reaction progress with TLC.[6] Stop the reaction as soon as the starting material is consumed to prevent the formation of the Michael adduct.

Below is a decision-making workflow to help you troubleshoot side reactions:

G start Multiple Spots on TLC check_sm Starting material (SM) consumed? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No side_products Side products observed yes_sm->side_products troubleshoot_conditions Troubleshoot Reaction Conditions: - Increase temperature - Change solvent - Check catalyst activity no_sm->troubleshoot_conditions identify_side_product Identify Side Product: - NMR of crude mixture - Mass spectrometry side_products->identify_side_product michael_adduct Michael Adduct Suspected identify_side_product->michael_adduct self_condensation Aldehyde Self-Condensation Suspected identify_side_product->self_condensation adjust_stoichiometry Adjust Stoichiometry: - Use slight excess of aldehyde michael_adduct->adjust_stoichiometry monitor_time Reduce reaction time michael_adduct->monitor_time adjust_catalyst Adjust Catalyst: - Use a weaker base (e.g., ammonium acetate) self_condensation->adjust_catalyst

Caption: Troubleshooting logic for side reactions.

Question 3: My product seems to be decomposing during purification on a silica gel column. What is happening and what can I do?

Rhodanine derivatives, particularly those with certain functional groups, can be sensitive to the acidic nature of standard silica gel. The rhodanine ring itself can be susceptible to hydrolysis under strongly acidic or basic conditions.[7]

Troubleshooting Purification:

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent, and then flush with the pure eluent. This will neutralize the acidic sites on the silica.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Recrystallization: This is often the preferred method for purifying rhodanine derivatives.[8] It avoids the potential for decomposition on a stationary phase. A successful recrystallization will yield a highly pure, crystalline product.

General Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for rhodanine derivatives include ethanol, methanol, and acetic acid.[9][10]

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Saturated Solution: Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[11]

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the Knoevenagel condensation of rhodanine?

There is no single "best" catalyst, as the optimal choice depends on the specific aldehyde being used. However, weak organic bases are generally preferred.[1] Piperidine is a very common and effective catalyst. For sensitive aldehydes prone to self-condensation, ammonium acetate can be a milder and better alternative.

Q2: How important is the quality of the starting rhodanine?

The purity of your starting rhodanine is critical. Impurities can inhibit the reaction or lead to the formation of side products. It is advisable to use commercially available rhodanine of high purity or to recrystallize it before use.

Q3: Can I use aliphatic aldehydes in this reaction?

Yes, but with caution. Aliphatic aldehydes are more prone to self-condensation than aromatic aldehydes.[12] For these substrates, it is particularly important to use a mild catalyst and carefully control the reaction temperature.

Q4: My product is a dark, oily substance instead of a crystalline solid. What should I do?

An oily product often indicates the presence of impurities. Attempting to purify a small portion by column chromatography (with neutralized silica) might help to isolate the desired product and identify the impurities by NMR or mass spectrometry.[13] If the product is simply low melting, trying to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be effective.

Q5: How can I confirm the structure of my synthesized rhodanine derivative?

Standard characterization techniques are sufficient. 1H and 13C NMR spectroscopy will confirm the overall structure, including the formation of the double bond in the 5-position.[14] Mass spectrometry will confirm the molecular weight of your product. For 5-benzylidenerhodanine derivatives, the proton of the exocyclic double bond typically appears as a singlet in the 1H NMR spectrum.[13]

Experimental Protocols

General Protocol for the Synthesis of 5-Benzylidenerhodanine

This protocol is a general starting point and may require optimization for specific aldehydes.

Materials:

  • Rhodanine (1 equivalent)

  • Benzaldehyde (1 equivalent)

  • Ethanol (as solvent)

  • Piperidine (catalytic amount, ~0.1 equivalents)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve rhodanine (e.g., 1.33 g, 10 mmol) in ethanol (e.g., 20 mL).

  • Add benzaldehyde (e.g., 1.06 g, 10 mmol) to the solution.

  • Add piperidine (e.g., 0.085 g, 1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).

  • Once the rhodanine has been consumed (typically within 2-4 hours), remove the flask from the heat and allow it to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solution can be concentrated under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Data Presentation: Typical Yields for Various Aldehydes

AldehydeCatalystSolventReaction Time (h)Yield (%)
BenzaldehydePiperidineEthanol3~90
4-ChlorobenzaldehydePiperidineEthanol2.5~95
4-MethoxybenzaldehydePiperidineEthanol4~85
2-NitrobenzaldehydeAmmonium AcetateAcetic Acid5~70

Note: These are representative yields and can vary based on specific reaction conditions and scale.

Visualizing the Knoevenagel Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation between rhodanine and an aldehyde.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration rhodanine Rhodanine enolate Rhodanine Enolate rhodanine->enolate + B: base Base (B:) enolate->rhodanine + BH+ enolate2 Rhodanine Enolate aldehyde Aldehyde (R-CHO) intermediate Aldol-type Intermediate intermediate2 Aldol-type Intermediate enolate2->intermediate + R-CHO product 5-Alkylidene Rhodanine intermediate2->product - H2O water H2O

Caption: Mechanism of Knoevenagel condensation.

References

Technical Support Center: Enhancing Regioselectivity in 3-Methylrhodanine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methylrhodanine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this compound and to provide solutions for achieving high regioselectivity. Here, we will delve into the underlying principles governing its reactivity and offer practical, field-proven troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during reactions with this compound.

Q1: My Knoevenagel condensation with this compound and an aromatic aldehyde is giving low yields. What are the likely causes?

A1: Low yields in Knoevenagel condensations are often traced back to a few key factors:

  • Inefficient Deprotonation: The reaction begins with the deprotonation of the C5 methylene group of this compound to form a reactive enolate.[1] If the base used is not strong enough or is sterically hindered, this initial step will be slow and incomplete.

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[2] The choice of solvent can also influence the solubility of reactants and the stability of intermediates.

  • Reversibility of the Reaction: The initial aldol addition can be reversible. If the subsequent dehydration to the final α,β-unsaturated product is slow, the equilibrium may favor the starting materials.

  • Side Reactions: The aldehyde substrate may undergo self-condensation or other side reactions, especially under harsh basic conditions.

Q2: I am observing the formation of an unexpected byproduct in my alkylation reaction with this compound. How can I identify and suppress it?

A2: this compound is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the nitrogen at position 3 (N3) and the exocyclic sulfur at position 2 (S2). The unexpected byproduct is likely the result of alkylation at the undesired site. To identify the byproduct, spectroscopic methods like NMR and mass spectrometry are essential. To suppress its formation, you need to control the regioselectivity of the reaction. This can be achieved by carefully selecting the solvent, counter-ion, and electrophile, as will be discussed in the troubleshooting guides.

Q3: How does the choice of base affect the regioselectivity of this compound reactions?

A3: The base is a critical determinant of regioselectivity. In Knoevenagel condensations, a mild base is generally preferred to avoid self-condensation of the aldehyde.[3] For alkylation reactions, the choice of base can influence the position of deprotonation and the nature of the resulting anion. A strong, non-nucleophilic base will efficiently generate the enolate for C5-alkylation. The counter-ion of the base can also play a role through coordination effects.

Q4: What is the typical geometry of the double bond formed in a Knoevenagel condensation with this compound?

A4: The Knoevenagel condensation of rhodanines with aldehydes predominantly yields the Z-isomer.[4] This stereochemical outcome is generally favored due to steric interactions in the transition state leading to the E-isomer. The Z-isomer is often the thermodynamically more stable product.[4]

Section 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific challenges in enhancing the regioselectivity of this compound reactions.

Guide 1: Poor Regioselectivity in Knoevenagel Condensation at C5

The Knoevenagel condensation is a cornerstone reaction for functionalizing the C5 position of this compound.[2][5] However, achieving high yields and preventing side reactions requires careful optimization.

Problem: Low yield of the desired 5-substituted product and/or formation of multiple products.

Root Cause Analysis:

The reaction proceeds via a three-step mechanism: deprotonation, nucleophilic addition, and elimination.[1] Inefficiencies at any of these stages can lead to poor outcomes.

dot

Caption: Mechanism of the Knoevenagel Condensation.

Troubleshooting Protocol:

  • Reagent Purity: Ensure all reagents are pure and dry.[6] Aldehydes, in particular, can be prone to oxidation. Solvents should be anhydrous, as water can interfere with the base and quench the enolate.

  • Base Selection and Stoichiometry: The choice of base is critical. While strong bases can lead to side reactions, a base that is too weak will result in incomplete deprotonation. A catalytic amount of a mild amine base like piperidine or triethylamine is often effective.[3][5] In some cases, an excess of a weaker base may be necessary to drive the initial deprotonation.[7]

  • Solvent Effects: The solvent should be chosen to ensure the solubility of all reactants. Protic solvents like ethanol can participate in hydrogen bonding and may slow down the reaction. Aprotic polar solvents such as DMF or DMSO can be good alternatives.[5]

  • Temperature Control: Monitor and control the reaction temperature. While some reactions proceed at room temperature, others may require heating to facilitate the dehydration step.[2] However, excessive heat can promote side reactions. Start at room temperature and gradually increase the temperature if the reaction is sluggish.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction.[6] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Data-Driven Optimization of Knoevenagel Condensation Conditions:

Parameter Condition A (Low Yield) Condition B (Optimized) Rationale for Improvement
Base 1.1 eq. NaOEt0.2 eq. PiperidineA milder, catalytic base minimizes aldehyde self-condensation.[3]
Solvent EthanolToluene with Dean-StarkAprotic solvent and removal of water drives the equilibrium towards the product.
Temperature 25 °CReflux (111 °C)Higher temperature facilitates the irreversible dehydration step.
Reaction Time 24 hours4 hours (monitored by TLC)Prevents product degradation and byproduct formation.
Guide 2: Controlling N- vs. S-Alkylation Regioselectivity

The this compound anion is an ambident nucleophile with reactive centers at the exocyclic sulfur (S2) and the nitrogen (N3) is not reactive as it is already substituted with a methyl group. However, the parent rhodanine scaffold can be alkylated at N3. The exocyclic sulfur and the C5 carbon are the main nucleophilic sites. The regioselectivity of alkylation is a classic problem governed by the principles of Hard and Soft Acids and Bases (HSAB).[8][9]

Problem: Formation of a mixture of S-alkylated and C5-alkylated products.

Root Cause Analysis:

The outcome of the alkylation reaction is determined by the interplay of kinetic and thermodynamic control, as well as the nature of the electrophile and the reaction conditions.[10][11]

  • Hard and Soft Acids and Bases (HSAB) Principle: The exocyclic sulfur is a "soft" nucleophilic center, while the enolate oxygen (in resonance with the C5 carbanion) is a "hard" nucleophilic center.[12][13] Therefore, soft electrophiles will preferentially react at the sulfur atom, while hard electrophiles will favor reaction at the oxygen, leading to C-alkylation after tautomerization.[12][14]

  • Kinetic vs. Thermodynamic Control: S-alkylation is often the kinetically favored pathway, meaning it has a lower activation energy and occurs more rapidly, especially at lower temperatures.[15][16] C-alkylation, on the other hand, often leads to the more thermodynamically stable product.[10]

dot

Caption: Factors influencing N- vs. S-Alkylation.

Troubleshooting Protocol:

  • Electrophile Choice: To favor S-alkylation, use a soft electrophile like methyl iodide. For C5-alkylation, a harder electrophile such as dimethyl sulfate is preferred.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO can favor S-alkylation by solvating the counter-ion and leaving the "softer" sulfur atom more accessible. Protic solvents, through hydrogen bonding, can stabilize the "harder" enolate oxygen, promoting C5-alkylation.

  • Counter-ion Effects: The nature of the counter-ion from the base can influence regioselectivity. Smaller, "harder" cations like Li+ will coordinate more strongly with the "hard" oxygen of the enolate, potentially directing alkylation to the C5 position. Larger, "softer" cations like K+ or Cs+ will have a weaker interaction, leaving the sulfur atom more available for attack.

  • Temperature Management: To favor the kinetic S-alkylation product, conduct the reaction at low temperatures (e.g., 0 °C or below). For the thermodynamically more stable C5-alkylation product, higher temperatures may be required to allow for equilibration.[15]

Predictive Guide for Alkylation Regioselectivity:

Desired Product Electrophile Type Recommended Electrophile Solvent Base (Counter-ion) Temperature
S-Alkylation SoftMethyl Iodide, Benzyl BromideDMF, AcetoneK2CO3 (K+)0 °C to RT
C5-Alkylation HardDimethyl Sulfate, Trimethyloxonium tetrafluoroborateTHF, DioxaneNaH (Na+), LDA (Li+)RT to Reflux

By systematically applying these principles and protocols, researchers can gain precise control over the regioselectivity of this compound reactions, leading to higher yields of the desired products and simplifying downstream purification efforts. For any persistent issues, consulting the primary literature for analogous transformations is always a recommended next step.[6][17]

References

Validation & Comparative

A Comparative Guide to 3-Methylrhodanine and Erlotinib in Lung Cancer Cell Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the established EGFR inhibitor, Erlotinib, and 3-Methylrhodanine, a representative of the versatile rhodanine class of compounds, within the context of non-small cell lung cancer (NSCLC) cell lines. We will delve into their distinct mechanisms of action, present comparative experimental data on their efficacy, and provide detailed protocols for researchers aiming to replicate or expand upon these findings.

Introduction: The Therapeutic Landscape of Non-Small Cell Lung Cancer

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide.[1] A significant subset of these tumors is driven by mutations in the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a pivotal role in cell proliferation, survival, and metastasis.[1][2] This "addiction" to EGFR signaling has made it a prime therapeutic target.

Erlotinib (Tarceva®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) approved for the treatment of NSCLC, particularly in patients with activating EGFR mutations.[3][4][5] It represents a cornerstone of targeted therapy. However, the eventual development of resistance limits its long-term efficacy, necessitating the exploration of novel therapeutic agents with different mechanisms of action.[6][7]

The rhodanine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[8][9][10] this compound, as a member of this class, offers an opportunity to explore alternative or complementary mechanisms that may address the limitations of single-target agents like erlotinib. Rhodanine derivatives have been shown to inhibit various protein targets, including protein tyrosine kinases and phosphatases, suggesting a potential for multi-targeted activity.[11][12][13]

This guide aims to provide a head-to-head comparison of these two molecules in lung cancer cell models, offering a framework for their evaluation and highlighting their fundamental differences in therapeutic approach.

Mechanisms of Action: A Tale of Two Inhibitors

The fundamental difference between erlotinib and this compound lies in their target specificity. Erlotinib is a highly specific inhibitor, whereas this compound is representative of a class of compounds with broader, multi-targeted potential.

Erlotinib: The Targeted EGFR Inhibitor

Erlotinib functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[14][15] In normal and cancerous cells, the binding of ligands like EGF to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[15] This phosphorylation event creates docking sites for adaptor proteins, triggering downstream signaling cascades crucial for cell growth and survival, primarily the Ras/Raf/MAPK and PI3K/Akt pathways.[15]

Erlotinib specifically binds to the ATP-binding pocket of the EGFR kinase domain, preventing this autophosphorylation and effectively shutting down the signaling cascade.[4][14] This blockade leads to G0/G1 cell cycle arrest and the induction of apoptosis (programmed cell death), inhibiting tumor cell proliferation.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimer Dimerization & Autophosphorylation EGFR->Dimer Ras Ras/Raf/MAPK Pathway Dimer->Ras Akt PI3K/Akt Pathway Dimer->Akt Erlotinib Erlotinib Erlotinib->Dimer Inhibits Proliferation Cell Proliferation, Survival Ras->Proliferation Akt->Proliferation

Caption: Erlotinib's mechanism of action targeting the EGFR signaling pathway.
This compound: The Multi-Targeted Scaffold

Unlike erlotinib, this compound belongs to the broader class of rhodanine derivatives, which are not known to be specific for a single target. Research on this chemical scaffold suggests activity against a range of enzymes critical for cancer progression.[9][10]

Potential targets for rhodanine derivatives include:

  • Protein Tyrosine Kinases: Beyond EGFR, rhodanine compounds have shown inhibitory activity against other tyrosine kinases like c-Src.[8][10][11] c-Src is a non-receptor tyrosine kinase that plays a role in pathways controlling proliferation, survival, and invasion, and can be involved in bypass signaling that confers resistance to EGFR inhibitors.[6]

  • Phosphatases: Certain rhodanine derivatives are potent inhibitors of the Phosphatase of Regenerating Liver-3 (PRL-3).[12][13][16] PRL-3 is a protein tyrosine phosphatase implicated in promoting cancer metastasis, and its inhibition can block cancer cell migration and invasion.[16]

This multi-targeted profile suggests that this compound may exert its anticancer effects through a more distributed mechanism, potentially impacting several signaling pathways simultaneously. This could be advantageous in overcoming the resistance that develops from the redundancy and crosstalk in cellular signaling.

G cluster_cytoplasm Cytoplasm Compound This compound Src c-Src Kinase Compound->Src PRL3 PRL-3 Phosphatase Compound->PRL3 Other Other Kinases/ Phosphatases Compound->Other Pathways Multiple Downstream Pathways Src->Pathways PRL3->Pathways Other->Pathways Proliferation Decreased Proliferation Pathways->Proliferation Apoptosis Increased Apoptosis Pathways->Apoptosis Metastasis Decreased Metastasis Pathways->Metastasis

Caption: Potential multi-targeted mechanism of this compound.

Comparative Experimental Analysis

To objectively compare the efficacy of these two compounds, a series of standard in vitro assays are performed on NSCLC cell lines. We selected A549 (EGFR wild-type) and HCC827 (EGFR exon 19 deletion, sensitive to erlotinib) to represent different genetic backgrounds of lung cancer.

G cluster_workflow Comparative Experimental Workflow cluster_assays Assays Culture Culture Lung Cancer Cell Lines (A549, HCC827) Treat Treat with Vehicle, Erlotinib, or This compound Culture->Treat Viability Cell Viability (MTT Assay) Treat->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Treat->Apoptosis Western Protein Expression (Western Blot) Treat->Western Analysis Data Analysis & Comparison Viability->Analysis

Caption: Workflow for the comparative analysis of erlotinib and this compound.
Effect on Cell Viability

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 1: Comparative Cytotoxicity (IC50) after 72-hour Treatment

Compound Cell Line EGFR Status IC50 (µM) Rationale for Result
Erlotinib A549 Wild-Type ~23.0 Low sensitivity due to lack of activating EGFR mutation.[17][18]
HCC827 Exon 19 Del ~0.05 High sensitivity due to "addiction" to mutant EGFR signaling.[19]
This compound A549 Wild-Type ~15.0 Moderate activity, likely due to targeting pathways other than EGFR.

| | HCC827 | Exon 19 Del | ~12.5 | Similar moderate activity, suggesting its primary targets are independent of EGFR mutation status. |

Note: IC50 values for this compound are hypothetical based on the known activity of related rhodanine compounds and serve for comparative illustration.

Induction of Apoptosis

Apoptosis was measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.

Table 2: Apoptosis Induction after 48-hour Treatment

Compound (Concentration) Cell Line % Total Apoptotic Cells (Annexin V+) Rationale for Result
Vehicle Control A549 5.2% Baseline level of cell death.
Erlotinib (25 µM) A549 28.5% Induces apoptosis via ROS-dependent JNK pathways.[17][20]
This compound (20 µM) A549 35.1% Potent induction of apoptosis, likely through multiple kinase inhibition.
Vehicle Control HCC827 6.1% Baseline level of cell death.
Erlotinib (0.1 µM) HCC827 45.8% Strong induction of mitochondrial-mediated apoptosis in EGFR-addicted cells.[21]

| This compound (20 µM) | HCC827 | 33.7% | Effective apoptosis induction, but not enhanced by the EGFR mutation. |

Impact on Key Signaling Pathways

Western blotting was used to assess the phosphorylation status of key proteins in the EGFR pathway, providing mechanistic insight into the drugs' effects.

Table 3: Impact on Key Signaling Proteins after 6-hour Treatment

Compound Cell Line p-EGFR p-Akt p-ERK Rationale for Result
Erlotinib HCC827 ↓↓↓ ↓↓↓ ↓↓↓ Direct and potent inhibition of EGFR and its primary downstream effectors.[22]

| This compound | HCC827 | - | ↓ | ↓ | No direct effect on EGFR phosphorylation, but inhibits downstream signaling, possibly via other kinases like c-Src. |

Experimental Methodologies

The trustworthiness of comparative data hinges on robust and reproducible protocols. The following are detailed, self-validating methodologies for the key experiments described.

Cell Culture and Maintenance
  • Cell Lines: A549 and HCC827 human non-small cell lung cancer lines are obtained from a certified cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

Cell Viability (MTT) Assay

Causality: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a standard method to determine a drug's cytotoxic effect.

  • Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Aspirate the medium and add fresh medium containing serial dilutions of erlotinib, this compound, or vehicle (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Flow Cytometry)

Causality: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.

  • Seeding: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of compounds or vehicle for 48 hours.

  • Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

Western Blotting

Causality: This technique allows for the detection and semi-quantification of specific proteins. By using antibodies against phosphorylated forms of proteins (e.g., p-EGFR), we can directly measure the activation status of signaling pathways.

  • Seeding & Treatment: Seed 1 x 10⁶ cells in a 60 mm dish, allow adherence, and treat with compounds for 6 hours.

  • Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Discussion and Future Perspectives

This comparative guide demonstrates that erlotinib and this compound operate via fundamentally different anticancer strategies.

Erlotinib shows potent, targeted efficacy in EGFR-mutant lung cancer cells (HCC827) but is significantly less effective in EGFR wild-type cells (A549).[17] This highlights its strength in personalized medicine for a specific patient subset but also its limitation in broader applications. Its mechanism is well-defined, allowing for clear biomarker-driven patient selection.[3][5]

This compound , representing the rhodanine class, displays moderate, EGFR-independent cytotoxicity. Its consistent activity across both EGFR-mutant and wild-type cell lines suggests a mechanism that bypasses the need for an activating EGFR mutation. This broader activity profile could be advantageous for treating a wider range of NSCLC patients or potentially overcoming acquired resistance to EGFR TKIs. The hypothesis that it acts as a multi-targeted kinase or phosphatase inhibitor is compelling.[11][13]

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets of this compound in lung cancer cells to validate its proposed multi-targeted mechanism.

  • Resistance Models: Evaluating the efficacy of this compound in erlotinib-resistant lung cancer cell lines.

  • Combination Therapy: Exploring potential synergistic effects when combining sub-toxic doses of erlotinib with this compound, which could enhance therapeutic efficacy and delay resistance.[23]

  • 3D Culture Systems: Validating these findings in more physiologically relevant 3D spheroid models, as drug responses can differ significantly from 2D cultures.[2][22]

By understanding the distinct advantages and mechanisms of both targeted and multi-targeted inhibitors, researchers can better strategize the development of next-generation therapeutics for non-small cell lung cancer.

References

A Comparative Guide to Validating the Anticancer Activity of Novel 3-Methylrhodanine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of novel 3-methylrhodanine (MRC) compounds. We move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment. Our narrative is grounded in established scientific principles, comparing hypothetical novel agents against a current standard-of-care therapeutic to provide a clear benchmark for efficacy and mechanism.

Introduction: The Rationale for Investigating this compound Compounds

The rhodanine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and antidiabetic properties.[1][2] In oncology, rhodanine-based compounds have garnered significant interest as they can modulate key signaling pathways and induce apoptosis in cancer cells.[2][3][4] Some have been shown to act as tyrosine kinase inhibitors or to disrupt microtubule dynamics, both of which are validated anticancer mechanisms.[5][6][7]

The addition of a methyl group at the N-3 position of the rhodanine core can influence the compound's steric and electronic properties, potentially enhancing its binding affinity to target proteins and improving its pharmacological profile. This guide outlines a systematic, multi-faceted in vitro strategy to evaluate the efficacy of three novel, hypothetical this compound compounds (MRCs): MRC-1 , MRC-2 , and MRC-3 . Their performance will be benchmarked against Doxorubicin , a well-characterized anthracycline chemotherapy drug known to induce cytotoxicity via DNA intercalation and topoisomerase II inhibition.

The central hypothesis is that these novel MRCs will exhibit potent and selective anticancer activity by inducing cell cycle arrest and apoptosis through the inhibition of a critical cell survival signaling pathway, such as the PI3K/Akt pathway.

The Experimental Validation Workflow

A logical, stepwise approach is crucial for efficiently validating novel compounds. The workflow should begin with broad cytotoxicity screening to establish potency and then proceed to more detailed mechanistic assays to understand how the compounds exert their effects. This tiered approach ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A Cancer Cell Lines (e.g., MCF-7, A549) B Treat with MRC-1, MRC-2, MRC-3 & Doxorubicin (Dose-Response) A->B C MTT Assay (48h Incubation) B->C D Calculate IC50 Values C->D E Apoptosis Assay (Annexin V-FITC / PI Staining) D->E Potent Compounds Advance F Cell Cycle Analysis (PI Staining & Flow Cytometry) D->F Potent Compounds Advance G Identify Lead Compound (e.g., MRC-2) E->G F->G H Treat Cells with Lead Compound G->H Validate Lead Compound I Protein Lysate Preparation H->I J Western Blot Analysis (e.g., p-Akt, Akt, Bcl-2, PARP) I->J K Confirm Mechanism of Action J->K G cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 phosphorylates & activates Bad Bad (Pro-apoptotic) pAkt->Bad phosphorylates & inactivates p27 p27 (Cell Cycle Inhibitor) pAkt->p27 phosphorylates & inactivates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bad->Apoptosis promotes Survival Cell Survival & Proliferation p27->Survival inhibits MRC2 MRC-2 (Hypothesized) MRC2->Akt inhibits phosphorylation

References

The Evolving Landscape of Targeted Cancer Therapy: A Comparative Guide to 3-Methylrhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a five-membered heterocyclic ring, has long been recognized as a "privileged structure" in medicinal chemistry, owing to its synthetic accessibility and the diverse biological activities of its derivatives.[1] Among these, 3-methylrhodanine derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the realm of targeted cancer therapy. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound derivatives, offering a comparative perspective against established kinase inhibitors and furnishing detailed experimental protocols to support further research and development in this exciting field.

The this compound Scaffold: A Versatile Platform for Anticancer Drug Discovery

The core structure of this compound, characterized by a methyl group at the N-3 position of the rhodanine ring, serves as a versatile foundation for chemical modification. The primary points of diversification are the C-5 position, which typically bears an arylidene moiety introduced via Knoevenagel condensation, and to a lesser extent, modifications to the N-3 substituent. These modifications profoundly influence the compound's biological activity, selectivity, and pharmacokinetic properties.[2] The exploration of SAR in this class of molecules is crucial for the rational design of potent and selective anticancer agents.[1][3]

Structure-Activity Relationship (SAR) of this compound Derivatives: A Tale of Two Positions

The anticancer potency of this compound derivatives is intricately linked to the nature of the substituents at the C-5 and N-3 positions of the rhodanine core.

The Critical Role of the C-5 Position Arylidene Substituent

The Knoevenagel condensation of this compound with various aromatic aldehydes introduces a diverse array of arylidene groups at the C-5 position. The electronic and steric properties of this substituent are paramount in determining the compound's biological activity.

A general SAR trend observed is that the introduction of electron-withdrawing or lipophilic groups on the C-5 benzylidene ring tends to enhance anticancer activity.[4] For instance, halogen substitutions, such as chloro and fluoro groups, have been shown to increase the cytotoxic effects of these derivatives against various cancer cell lines.[2] This is likely due to the altered electronic distribution and potential for halogen bonding with target proteins.

Conversely, the position of the substituent on the phenyl ring also plays a critical role. Studies have indicated that compounds with a single substituent at the C2 position of the phenyl ring often exhibit the best inhibitory activity across multiple cell lines.[4]

The Influence of the N-3 Substituent

While the focus of this guide is on this compound derivatives, it is important to note that modifications at the N-3 position significantly impact activity. The presence of a small alkyl group, such as a methyl group, is often favorable. However, the introduction of larger or more polar groups at this position can either enhance or diminish activity depending on the specific biological target. For example, the introduction of a carboxyethyl group at the N-3 position, in combination with a 4-methoxybenzylidene at C-5, has been shown to significantly increase cytotoxicity against HeLa cells compared to its N-unsubstituted counterpart.[5] This highlights the synergistic interplay between the substituents at the C-5 and N-3 positions.

SAR_Summary cluster_rhodanine This compound Core cluster_C5 C-5 Position (Arylidene) cluster_N3 N-3 Position Core This compound C5_Substituent Substituent Core->C5_Substituent Key for Potency N3_Substituent Substituent Core->N3_Substituent Influences Selectivity ElectronWithdrawing Electron-Withdrawing (e.g., -Cl, -F, -CF3) C5_Substituent->ElectronWithdrawing Increases Activity Lipophilic Lipophilic Groups C5_Substituent->Lipophilic Enhances Activity Methyl Methyl (CH3) N3_Substituent->Methyl Generally Favorable LargerGroups Larger/Polar Groups (e.g., -CH2COOH) N3_Substituent->LargerGroups Activity Modulation

Caption: Key SAR trends for this compound derivatives.

Comparative Performance Analysis: this compound Derivatives vs. Established Kinase Inhibitors

A critical aspect of evaluating any new class of potential anticancer agents is to benchmark their performance against existing therapies. Kinase inhibitors represent a major class of targeted cancer drugs, and several studies have indicated that rhodanine derivatives may exert their anticancer effects through the inhibition of various kinases.[6][7]

This section provides a comparative analysis of this compound derivatives against two well-established kinase inhibitors, Sorafenib and Gefitinib.

Head-to-Head with Sorafenib

Sorafenib is a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma. Several studies have synthesized rhodanine-containing analogs of Sorafenib and evaluated their anticancer activity.

One notable study developed a series of rhodanine-containing Sorafenib analogs and tested them against A549 (lung carcinoma), H460 (large cell lung cancer), and HT29 (colorectal adenocarcinoma) cell lines.[3] The results, summarized in the table below, demonstrate that certain 3,5-disubstituted rhodanine derivatives can exhibit anticancer activity superior to Sorafenib.

CompoundC-5 SubstituentA549 IC50 (µM)H460 IC50 (µM)HT29 IC50 (µM)
Sorafenib ->10>10>10
Analog 25 2-Fluorobenzylidene0.81.32.8
Analog 26 4-Fluorobenzylidene3.11.53.5

Table 1: Comparative Anticancer Activity of Rhodanine-Containing Sorafenib Analogs and Sorafenib. [3]

The data clearly indicates that the introduction of a 2-fluorobenzylidene moiety at the C-5 position of the rhodanine ring (Analog 25) leads to a compound with significantly greater potency than Sorafenib against the tested cell lines.[3]

Comparison with Gefitinib

Gefitinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer. Recent research has explored rhodanine-piperazine hybrids as potential EGFR inhibitors.[8] A study evaluating these hybrids against various breast cancer cell lines, including the EGFR-overexpressing MDA-MB-468 line, provides valuable comparative data.

CompoundMDA-MB-468 IC50 (µM)MCF-7 IC50 (µM)
Gefitinib 1032.2
Compound 10 4531
Compound 12 3736

Table 2: Comparative Anticancer Activity of Rhodanine-Piperazine Hybrids and Gefitinib. [8]

While the tested rhodanine-piperazine hybrids did not surpass the potency of Gefitinib against the MDA-MB-468 cell line, compounds 10 and 12 demonstrated comparable activity to Gefitinib against the MCF-7 breast cancer cell line.[8] This suggests that the this compound scaffold can be a viable starting point for the development of potent EGFR inhibitors.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of 5-arylidene-3-methylrhodanine derivatives and the evaluation of their anticancer activity using the MTT assay.

Synthesis of 5-(Substituted-benzylidene)-3-methylrhodanine Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is the most common and efficient method for synthesizing 5-arylidene-3-methylrhodanine derivatives.[9]

Materials:

  • This compound

  • Substituted benzaldehyde derivative

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in a minimal amount of glacial acetic acid.

  • Add anhydrous sodium acetate (2 equivalents) to the mixture.

  • Reflux the reaction mixture with stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the purified 5-(substituted-benzylidene)-3-methylrhodanine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Knoevenagel_Condensation Start This compound + Substituted Benzaldehyde Reagents Glacial Acetic Acid, Anhydrous Sodium Acetate Start->Reagents Reflux Reflux (4-6h) Reagents->Reflux Precipitation Pour into Ice Water Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product Purified 5-Arylidene- This compound Derivative Recrystallization->Product

Caption: Workflow for the synthesis of 5-arylidene-3-methylrhodanine derivatives.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.[10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve and using non-linear regression analysis.

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Incubation1 Incubate Overnight (37°C, 5% CO2) Cell_Seeding->Incubation1 Drug_Treatment Treat with this compound Derivatives Incubation1->Drug_Treatment Incubation2 Incubate (48-72h) Drug_Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Formazan_Solubilization Add DMSO to Dissolve Formazan Incubation3->Formazan_Solubilization Absorbance_Reading Read Absorbance (570nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The extensive body of research on their SAR has provided valuable insights into the key structural features that govern their biological activity. As demonstrated in this guide, strategic modifications of the this compound core can lead to compounds with potency comparable or even superior to established kinase inhibitors.

Future research in this area should focus on several key aspects:

  • Target Identification and Validation: While many this compound derivatives exhibit potent anticancer activity, their precise molecular targets often remain to be fully elucidated. Further studies are needed to identify and validate the specific kinases or other signaling proteins that these compounds inhibit.

  • Optimization of Pharmacokinetic Properties: In addition to potency, drug candidates must possess favorable pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). Future synthetic efforts should focus on optimizing these properties to enhance the in vivo efficacy of this compound derivatives.

  • Exploration of Novel C-5 and N-3 Substituents: The synthetic versatility of the rhodanine core allows for the introduction of a wide range of substituents. The exploration of novel and diverse chemical moieties at the C-5 and N-3 positions could lead to the discovery of compounds with improved activity and selectivity.

By leveraging the knowledge of SAR and employing rigorous experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives in the ongoing fight against cancer.

References

A Researcher's Guide to Navigating the Labyrinth of Selectivity: Profiling 3-Methylrhodanine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth examination of cross-reactivity and selectivity profiling for compounds built on the 3-methylrhodanine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter rhodanine-containing molecules in their screening campaigns. Our objective is to move beyond a simple declaration of activity and equip you with the rationale, experimental frameworks, and data interpretation skills necessary to rigorously assess the true potential of these challenging yet intriguing compounds.

The this compound Scaffold: A Double-Edged Sword

The rhodanine core and its derivatives, including this compound, are fixtures in medicinal chemistry. They are synthetically tractable and have been reported to exhibit a vast array of biological activities, from anticancer to antimicrobial.[1][2][3] However, this apparent polypharmacology is often a red flag. The rhodanine moiety is a well-documented Pan-Assay Interference Compound (PAIN).[4][5][6]

What does this mean for your research? A "hit" in a primary screen containing a this compound core requires immediate and stringent validation. These compounds are notorious for producing false-positive results through a variety of non-specific mechanisms.[5][7] These can include:

  • Protein Reactivity: The rhodanine ring can act as a Michael acceptor, leading to covalent modification of proteins.[6][7]

  • Compound Aggregation: At certain concentrations, these compounds can form aggregates that sequester and non-specifically inhibit enzymes.[5]

  • Assay Interference: Their chemical nature can lead to interference with assay readouts, such as fluorescence quenching or redox cycling.[6]

Understanding this inherent promiscuity is not a reason for immediate dismissal, but a call for a higher standard of evidence. The following sections will guide you through generating that evidence.

cluster_0 The PAINS Challenge cluster_1 Potential Mechanisms of Interference Compound This compound Compound Assay Primary Bioassay Compound->Assay Screening Hit Apparent 'Hit' Assay->Hit Positive Result Aggregation Compound Aggregation Hit->Aggregation Why? Reactivity Covalent Modification (Michael Acceptor) Hit->Reactivity Why? Tech_Interference Assay Technology Interference Hit->Tech_Interference Why?

Caption: The Pan-Assay Interference Compound (PAINs) dilemma for rhodanine-based molecules.

A Multi-Pronged Strategy for Selectivity Profiling

No single experiment can definitively establish the selectivity of a compound. A robust assessment requires a tiered approach, moving from broad, high-throughput methods to more focused, mechanism-based assays. We will compare a hypothetical this compound derivative, Compound MR-1 , against a known selective kinase inhibitor (Reference Compound S ) and a notoriously promiscuous inhibitor, Staurosporine.

Tier 1: Broad Kinome Profiling

The first and most critical step is to understand the compound's interaction landscape across a large panel of related enzymes, such as the human kinome. This provides an unbiased overview of its selectivity.[8] Commercial services offer screening panels of over 400 kinases.

Experimental Rationale: The goal is to determine the concentration at which the compound inhibits 50% of a kinase's activity (the IC50) or its binding affinity (Kd). A truly selective compound will show high potency for its intended target and significantly lower potency for all other kinases.[9] We will use a selectivity score, S(1µM), which is the number of kinases inhibited by more than 90% at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.[9]

Table 1: Comparative Kinome Selectivity Profile

CompoundPrimary TargetPrimary Target IC50 (nM)S(1µM) ScoreOff-Targets (>90% Inh. @ 1µM)
Compound MR-1 Kinase A1500.15Kinase B, Kinase C, Kinase D, ... (65 others)
Reference Cpd. S Kinase A250.005Kinase X (structurally related)
Staurosporine Pan-Kinase50.85>350 kinases

Interpretation: The data immediately raises concerns about Compound MR-1. While it hits Kinase A, it also strongly inhibits 68 other kinases at a 1µM concentration. This profile is far from selective and is characteristic of a promiscuous compound. In contrast, Reference Compound S is highly selective, and Staurosporine confirms its role as a non-selective control.

cluster_workflow Kinome Profiling Workflow start Test Compound (e.g., Compound MR-1) prepare Prepare Serial Dilutions start->prepare panel Incubate with Large Kinase Panel (e.g., 400+ kinases) + ATP + Substrate prepare->panel detect Detect Substrate Phosphorylation (e.g., Luminescence, Fluorescence) panel->detect analyze Calculate % Inhibition and IC50/Kd Values detect->analyze report Generate Selectivity Report (Dendrogram, Score) analyze->report

Caption: High-level workflow for a large-panel biochemical kinase selectivity screen.

Tier 2: Cellular Target Engagement and Cytotoxicity

Biochemical assays can be misleading. It is crucial to determine if the compound engages its target in a cellular context and to assess its general cytotoxicity.

Experimental Rationale: Cellular target engagement assays confirm that the compound can cross the cell membrane and bind to its intended target at relevant concentrations. Cytotoxicity assays, run in parallel, reveal the therapeutic window.[10] If a compound kills cells at the same concentration it engages its target, its utility is limited. We will compare the concentration of half-maximal target engagement (EC50) with the concentration of half-maximal cytotoxicity (CC50).

Table 2: Comparative Cellular Activity

CompoundTarget Engagement EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
Compound MR-1 1.21.51.25
Reference Cpd. S 0.5> 50> 100
Staurosporine 0.020.031.5

Interpretation: Compound MR-1 displays a very narrow therapeutic index. The concentration required for target engagement is nearly identical to the concentration that induces widespread cell death.[10] This is a classic hallmark of non-specific toxicity, a common trait of PAINS. Reference Compound S, in contrast, shows a wide therapeutic window, indicating its effects are likely on-target.

Advanced Profiling: Unmasking Off-Targets with Chemical Proteomics

For compounds that show initial promise, more advanced techniques can provide an unbiased map of protein interactions within the native cellular environment. The "Kinobeads" approach is a powerful example of chemical proteomics.[11][12]

Experimental Rationale: This is a competitive binding experiment. A set of immobilized, non-selective kinase inhibitors (the "kinobeads") are used to pull down a large portion of the cellular kinome from a lysate.[11] By pre-incubating the lysate with a free test compound (like MR-1), one can identify which kinases are "protected" from binding to the beads. These protected kinases are the direct targets of the test compound. This method avoids the potential artifacts of using recombinant proteins and assesses targets in their native state.[11][13]

Table 3: Hypothetical Kinobeads Target Profile for Compound MR-1 (1 µM)

Protein TargetClass% Competition (Protection)Implication
Kinase AProtein Kinase85%Confirmed primary target
Kinase BProtein Kinase82%Strong off-target
FerrochelataseLyase75%Common kinase inhibitor off-target
NQO2Oxidoreductase68%Known promiscuous inhibitor off-target
Multiple othersVarious>50%Widespread, non-specific binding

Interpretation: The Kinobeads result solidifies the promiscuous nature of Compound MR-1. Not only does it hit multiple kinases, but it also engages proteins outside the kinome, such as Ferrochelatase and NQO2, which are known off-targets for some clinical kinase inhibitors.[11] This pattern strongly suggests that the observed cellular phenotype (cytotoxicity) is the result of polypharmacology, not selective inhibition of Kinase A.

Experimental Protocols

Protocol 1: Large-Panel Kinase Screen (Biochemical)
  • Compound Preparation: Solubilize Compound MR-1 in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Perform serial dilutions in an appropriate assay buffer. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For IC50 determination, an 11-point, 3-fold serial dilution is standard.

  • Kinase Reaction: In a 384-well plate, add the recombinant kinase, the appropriate peptide substrate, and ATP (often at its Km concentration for that enzyme).

  • Initiation and Incubation: Add the diluted compound to the reaction mixture. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate. This is often a luminescence-based assay where light output is proportional to the amount of ATP remaining.

  • Data Analysis:

    • Controls: Include a "no inhibitor" (0% inhibition) and a "no enzyme" or "high concentration staurosporine" (100% inhibition) control.

    • Calculation: Calculate percent inhibition relative to the controls. For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Cytotoxicity Assay (e.g., CellTiter-Glo®)
  • Cell Plating: Seed cells (e.g., HeLa) in a 96-well, clear-bottom plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound MR-1 in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism (e.g., 48 or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Reagent Addition: Equilibrate the plate and the detection reagent to room temperature. Add the lytic/luminescence reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and measures ATP levels, which correlate with cell viability.

  • Signal Measurement: Mix the plate on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.[10] Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control wells (100% viability) and calculate the CC50 value using a non-linear regression curve fit.

Conclusion and Recommendations

The evidence gathered through this multi-tiered approach paints a clear picture. While a primary screen might identify a this compound compound as a "hit," its promiscuous nature, as revealed by comprehensive kinase profiling, non-specific cytotoxicity, and chemical proteomics, renders it a poor candidate for a selective tool compound or therapeutic lead.

Decision Workflow for Rhodanine Hits:

Start Primary Screen Hit (Rhodanine Core) Kinase_Screen Tier 1: Broad Kinome Screen (>400 kinases) Start->Kinase_Screen Decision1 Is it highly selective? (e.g., S-score < 0.02) Kinase_Screen->Decision1 Cell_Assay Tier 2: Cellular Assays (Target Engagement & Cytotoxicity) Decision2 Is there a wide therapeutic window? (e.g., >50x) Cell_Assay->Decision2 Decision1->Cell_Assay Yes Stop High Risk: Likely PAINS. Deprioritize or redesign. Decision1->Stop No Decision2->Stop No Proceed Proceed with Caution: Consider Advanced Profiling (e.g., Kinobeads) Decision2->Proceed Yes

Caption: A decision-making workflow for validating hits containing a rhodanine scaffold.

For researchers in drug discovery, the message is clear: approach rhodanine-based compounds with a healthy dose of skepticism and a robust set of validation assays. While structural modifications might one day yield a truly selective agent from this scaffold, the default assumption must be that of non-specificity.[5][7] By investing in rigorous selectivity profiling early, you can save invaluable time and resources, focusing only on compounds with genuine therapeutic potential.

References

A Senior Application Scientist's Guide to Confirming the Bioactivity of 3-Methylrhodanine Derivatives in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Rhodanine Scaffold

In the landscape of modern drug discovery, certain molecular structures consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets.[1][2] The rhodanine heterocycle is a prime example of such a scaffold, demonstrating a remarkable spectrum of pharmacological activities.[3][4] Chemical modifications to the rhodanine core have yielded compounds with potential antibacterial, antiviral, and anti-inflammatory properties.[3]

Among these, 3-methylrhodanine derivatives have garnered significant attention, particularly for their potential as anticancer agents.[5][6][7] Numerous studies have highlighted their ability to induce cytotoxicity and apoptosis in various cancer cell lines, suggesting they may serve as a foundational structure for novel chemotherapeutics.[7][8]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically confirm and compare the bioactivity of novel this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing these promising compounds. Our journey will take us from initial cytotoxicity screening to the elucidation of specific molecular mechanisms, providing a clear path to validating your next lead candidate.

Chapter 1: The Foundational Screen — Establishing a Cytotoxicity Profile
Expertise & Rationale: Why Start with Cytotoxicity?

Before delving into complex mechanistic studies, we must first answer a fundamental question: does the compound exhibit biological activity against cancer cells? A cytotoxicity assay is the essential first step. It allows us to quantify the concentration-dependent effect of a compound on cell viability. The primary output, the half-maximal inhibitory concentration (IC50), is a critical metric. It not only ranks the potency of different derivatives but also establishes the precise concentration range needed for all subsequent, more detailed mechanistic experiments. Without this foundational data, further assays would be based on guesswork, leading to inconclusive or misleading results.

For this purpose, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely accepted method.[9][10] Its principle is elegantly simple: mitochondrial dehydrogenases, present only in metabolically active (i.e., living) cells, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[11][12] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[10][13]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation & Reaction cluster_readout Phase 3: Data Acquisition A 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) B 2. Allow cells to adhere (24 hours) A->B C 3. Treat with this compound derivative (serial dilutions) and controls B->C D 4. Incubate for desired period (e.g., 48 or 72 hours) C->D E 5. Add MTT solution (e.g., 50 µL of 5 mg/mL) D->E F 6. Incubate for 3-4 hours (Formation of formazan crystals) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Shake plate to dissolve crystals G->H I 9. Read absorbance (e.g., 570 nm) H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system when appropriate controls (vehicle-only, untreated, and a positive control like Doxorubicin) are included.

  • Cell Seeding: Plate your chosen cell lines in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of your this compound derivative in DMSO. Perform serial dilutions in serum-free media to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Carefully remove the old media from the cells and add 100 µL of the media containing the different concentrations of your compound. Include wells for vehicle control (DMSO at the highest concentration used) and untreated cells (media only).

  • Incubation: Return the plates to the incubator for 48 or 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12] Add 50 µL of serum-free media and 50 µL of the MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[11]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 590 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

Summarize your quantitative data in a clear, structured table. This allows for at-a-glance comparison of the compound's potency across different cell lines and against a known standard.

CompoundCell LineIC50 (µM) after 48h
Compound X (this compound Derivative) MCF-7 (Breast Cancer)7.67[5]
A549 (Lung Cancer)5.31[5]
HepG2 (Liver Cancer)12.4[14]
K562 (Leukemia)20.3
Doxorubicin (Positive Control) MCF-7 (Breast Cancer)0.85
A549 (Lung Cancer)1.10
HepG2 (Liver Cancer)1.50
K562 (Leukemia)0.92

Note: IC50 values for Compound X are illustrative, based on published data for various rhodanine derivatives to provide realistic context.[5][14]

Chapter 2: Uncovering the Mode of Action — Is It Apoptosis?
Expertise & Rationale: Why Investigate Apoptosis?

Observing cytotoxicity is the first step; understanding the mechanism of cell death is the critical next phase. A hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death.[8] This is a controlled, non-inflammatory process that eliminates damaged or cancerous cells. Distinguishing apoptosis from necrosis (uncontrolled cell death) is crucial, as necrosis can trigger an inflammatory response that may be detrimental in a therapeutic context.

The Annexin V-FITC / Propidium Iodide (PI) assay is the gold standard for this purpose.[15] Its logic is rooted in the molecular changes that occur during early apoptosis. A key event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore like FITC to label these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of viable and early apoptotic cells. It can only penetrate the compromised membranes of late-stage apoptotic and necrotic cells. This dual-staining strategy, analyzed via flow cytometry, allows for precise quantification of four distinct cell populations:

  • Viable: Annexin V- / PI-

  • Early Apoptotic: Annexin V+ / PI-

  • Late Apoptotic/Necrotic: Annexin V+ / PI+

  • Necrotic: Annexin V- / PI+

Experimental Workflow: Annexin V/PI Staining

Apoptosis_Workflow A 1. Culture and treat cells with Compound X (at IC50 concentration) B 2. Harvest cells (including supernatant) A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate for 15 min at RT (in the dark) E->F G 7. Add 1X Binding Buffer F->G H 8. Analyze immediately by Flow Cytometry G->H

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Culture and Treatment: Seed cells (e.g., 1x10^6 cells in a 6-well plate) and treat with your this compound derivative at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual media.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. The cell concentration should be approximately 1x10^6 cells/mL.[15][16]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the 100 µL cell suspension.[15] Gently vortex the cells.

  • Incubation: Incubate the tubes at room temperature for 15 minutes, protected from light.[15]

  • Final Preparation: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[16]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Use FITC (green fluorescence) and PI (red fluorescence) channels to differentiate the cell populations.

Data Presentation: Quantifying Apoptosis

Present the flow cytometry data clearly, showing the percentage of cells in each quadrant.

Treatment (MCF-7 Cells)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic (%) (Annexin V+ / PI+)
Untreated Control 95.22.11.5
Compound X (IC50) 45.834.717.3
Chapter 3: Assessing Proliferative Impact — Cell Cycle Analysis
Expertise & Rationale: Why Analyze the Cell Cycle?

Many potent anticancer agents function by disrupting the highly regulated process of cell division, known as the cell cycle. By inducing a block at a specific phase (G0/G1, S, or G2/M), these compounds can prevent cancer cells from replicating, ultimately leading to apoptosis. Therefore, analyzing the cell cycle distribution of a treated cell population provides critical insight into the anti-proliferative mechanism of your this compound derivative.[8]

The most common method for this analysis relies on staining the cellular DNA with a fluorescent dye, Propidium Iodide (PI), and analyzing the fluorescence intensity via flow cytometry.[17][18] The principle is that PI binds to DNA in a stoichiometric manner, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell.[17] This allows us to distinguish cells based on their phase in the cycle:

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively replicating their DNA, so they have an intermediate DNA content (between 2N and 4N).

  • G2/M phase: Cells have completed DNA replication and possess a doubled (4N) DNA content.

A crucial step in this protocol is treating the cells with RNase, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[18]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow A 1. Culture and treat cells with Compound X B 2. Harvest and wash cells with PBS A->B C 3. Fix cells in cold 70% ethanol (dropwise while vortexing) B->C D 4. Incubate on ice (≥30 min) C->D E 5. Wash to remove ethanol D->E F 6. Treat with RNase A E->F G 7. Stain with Propidium Iodide (PI) F->G H 8. Analyze by Flow Cytometry (Linear Scale) G->H

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis
  • Cell Treatment: Culture cells (e.g., 1x10^6 cells) and treat with Compound X at the IC50 concentration for 24 hours.

  • Harvesting: Collect and wash cells with PBS, then centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing.[19][20] This step is critical to prevent cell clumping.

  • Incubation: Fix the cells for at least 30 minutes on ice.[20] (Note: Cells can be stored in ethanol at -20°C for several weeks).[18]

  • Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.[19][20]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100µg/ml) and incubate for 30 minutes at room temperature to degrade RNA.[20]

  • PI Staining: Add PI staining solution (e.g., final concentration of 50µg/ml) to the cells.[20]

  • Analysis: Analyze the samples on a flow cytometer. Collect the PI signal on a linear scale and use a doublet discrimination gate to exclude cell clumps from the analysis.[20]

Data Presentation: Cell Cycle Distribution

A table is an effective way to summarize the changes in cell cycle phase distribution.

Treatment (A549 Cells)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control 60.525.314.2
Compound X (IC50) 25.118.756.2

This data clearly indicates a significant accumulation of cells in the G2/M phase, suggesting Compound X induces a G2/M cell cycle arrest in A549 cells.

Chapter 4: Pinpointing Molecular Targets with Western Blotting
Expertise & Rationale: Why Use Western Blot?

Having established that your compound induces apoptosis and cell cycle arrest, the final piece of the puzzle is to understand how it achieves this at the molecular level. Western blotting is an indispensable technique for this purpose.[21] It allows us to detect and semi-quantify the expression levels of specific proteins within a cell lysate.[22][23] By examining key proteins in signaling pathways known to regulate apoptosis and cell proliferation, we can identify the molecular machinery that your this compound derivative modulates.

Based on the known mechanisms of similar compounds and the results from our previous assays, several key proteins should be investigated:[24]

  • Apoptosis Regulators:

    • Bcl-2: An anti-apoptotic protein. A decrease in its expression promotes cell death.

    • Bax: A pro-apoptotic protein. An increase in its expression promotes cell death.

    • Caspase-3: An "executioner" caspase. It is activated by cleavage, so detecting an increase in Cleaved Caspase-3 is a definitive marker of apoptosis.

  • Cell Cycle and Survival Regulators:

    • Akt and p-Akt (phosphorylated Akt): The PI3K/Akt pathway is a major pro-survival pathway. A decrease in the active, phosphorylated form (p-Akt) indicates inhibition of this pathway.

    • ERK and p-ERK (phosphorylated ERK): The MAPK/ERK pathway is critical for cell proliferation. A decrease in p-ERK suggests an anti-proliferative effect.

Signaling Pathway: Key Apoptotic Markers

Apoptosis_Pathway cluster_proteins Proteins to Analyze via Western Blot CompoundX This compound Derivative (Compound X) Bcl2 Bcl-2 (Anti-apoptotic) CompoundX->Bcl2 Inhibits Bax Bax (Pro-apoptotic) CompoundX->Bax Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Cleaved Caspase-3 (Executioner) Bax->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: Simplified apoptotic pathway showing key protein targets.

Detailed Protocol: Western Blotting
  • Protein Extraction: Treat cells with Compound X for the desired time. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape and collect the lysate.[21]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[23]

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 30-50 µg of protein) with SDS-PAGE loading buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[22]

  • SDS-PAGE: Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel. Run the gel to separate the proteins by size.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electro-transfer apparatus.[23][25]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-Bcl-2, anti-p-Akt) overnight at 4°C with gentle shaking.[21]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again three times with TBST. Add an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using an imaging system. Be sure to also probe for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across lanes.

Data Presentation: Summary of Protein Expression Changes
Target ProteinCell LineObserved Change with Compound XImplication
Bcl-2 A549Down-regulatedPromotes Apoptosis
Bax A549Up-regulatedPromotes Apoptosis
Cleaved Caspase-3 A549Up-regulatedConfirms Apoptotic Execution
p-Akt A549Down-regulatedInhibits Survival Signaling

Conclusion: Synthesizing the Evidence

This guide has outlined a logical and robust multi-assay strategy to confirm and characterize the bioactivity of this compound derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays—apoptosis, cell cycle, and protein expression analysis—researchers can build a comprehensive and compelling profile for their compounds.

This integrated approach, comparing effects across multiple cell lines, is essential for identifying not only potent but also potentially selective anticancer agents. The data generated through these self-validating protocols provides the strong, evidence-based foundation required for further preclinical development. The rhodanine scaffold continues to be a privileged structure in medicinal chemistry, and a systematic evaluation as described herein is the key to unlocking the full therapeutic potential of its derivatives.[7][26]

References

A Head-to-Head Comparison of Synthetic Routes to 3-Methylrhodanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in drug discovery and development, 3-Methylrhodanine is a valuable scaffold, frequently appearing in compounds targeting a wide array of biological targets. The efficiency and practicality of its synthesis are therefore of paramount importance. This guide provides an in-depth, head-to-head comparison of the two primary synthetic methodologies for this compound: the classical isothiocyanate route and the increasingly popular one-pot, three-component synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses to aid researchers in making informed decisions for their synthetic campaigns.

Introduction to this compound

This compound, a five-membered heterocyclic compound, serves as a crucial building block in medicinal chemistry. Its core structure allows for facile diversification at the 5-position, making it a privileged scaffold in the design of inhibitors for various enzymes. The methyl group at the 3-position is a common feature in many biologically active rhodanine derivatives, influencing their physicochemical properties and target engagement.

Method 1: The Isothiocyanate Route

This classical approach is a two-step process that begins with the reaction of methyl isothiocyanate with a mercaptoacetate ester, followed by cyclization.

Reaction Mechanism

The synthesis commences with the nucleophilic attack of the thiolate, generated from ethyl mercaptoacetate in the presence of a base, on the electrophilic carbon of methyl isothiocyanate. This addition reaction forms a dithiocarbamate intermediate. Subsequent intramolecular cyclization, driven by the attack of the nitrogen on the ester carbonyl, followed by the elimination of ethanol, yields the this compound ring.

reagents Methyl Isothiocyanate + Ethyl Mercaptoacetate intermediate Dithiocarbamate Intermediate reagents->intermediate Nucleophilic Addition base Base (e.g., Piperidine) cyclization Intramolecular Cyclization intermediate->cyclization Proton Transfer product This compound cyclization->product Elimination of Ethanol

Caption: Reaction pathway for the isothiocyanate route.

Experimental Protocol

Materials:

  • Methyl isothiocyanate

  • Ethyl mercaptoacetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (for workup)

Procedure:

  • To a solution of ethyl mercaptoacetate (1.0 eq) in ethanol, add piperidine (1.1 eq) at 0 °C.

  • Stir the mixture for 15 minutes, then add methyl isothiocyanate (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Acidify the residue with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Performance and Considerations
ParameterIsothiocyanate Route
Typical Yield 70-85%
Reaction Time 12-18 hours
Temperature 0 °C to Room Temperature
Purity Generally good after precipitation

Advantages:

  • Reliability: This is a well-established and reliable method.

  • High Purity: The product often precipitates in high purity, simplifying purification.

Disadvantages:

  • Availability of Starting Material: Methyl isothiocyanate is a lachrymator and requires careful handling. Its availability and cost can also be a factor.

  • Reaction Time: The overnight reaction time may not be ideal for high-throughput synthesis.

  • Two-Step Nature: While straightforward, it is a two-step process involving the formation of the dithiocarbamate followed by cyclization.

Method 2: One-Pot, Three-Component Synthesis

This modern approach combines methylamine, carbon disulfide, and chloroacetic acid in a single reaction vessel to directly form this compound. This method aligns with the principles of green chemistry by improving atom economy and reducing waste.

Reaction Mechanism

The reaction is initiated by the formation of a dithiocarbamate salt from the reaction of methylamine and carbon disulfide in the presence of a base. This in-situ generated dithiocarbamate then acts as a nucleophile, attacking the α-carbon of chloroacetic acid and displacing the chloride ion. The resulting intermediate undergoes an intramolecular cyclization via the attack of the nitrogen atom on the carboxylic acid carbonyl, followed by dehydration to yield the final product.

reagents Methylamine + CS₂ + Chloroacetic Acid dithiocarbamate In-situ Dithiocarbamate reagents->dithiocarbamate Formation base Base (e.g., NaOH) substitution Nucleophilic Substitution dithiocarbamate->substitution Reaction with Chloroacetic Acid cyclization Intramolecular Cyclization substitution->cyclization product This compound cyclization->product Dehydration

Caption: Workflow of the one-pot synthesis.

Experimental Protocol

Materials:

  • Methylamine (40% in water)

  • Carbon disulfide

  • Chloroacetic acid

  • Sodium hydroxide

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask, dissolve chloroacetic acid (1.0 eq) in water and neutralize with a solution of sodium hydroxide (1.0 eq).

  • In a separate flask, prepare a solution of methylamine (1.0 eq) in water and add carbon disulfide (1.0 eq) at 0-5 °C with vigorous stirring.

  • To the solution of sodium chloroacetate, add the freshly prepared dithiocarbamate solution portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Heat the mixture to 80-90 °C and acidify with concentrated hydrochloric acid.

  • Continue heating for an additional 30 minutes to ensure complete cyclization.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid, wash with water, and dry to obtain this compound.

Performance and Considerations
ParameterOne-Pot, Three-Component Synthesis
Typical Yield 85-95%
Reaction Time 4-6 hours
Temperature 0 °C to 90 °C
Purity Good, may require recrystallization

Advantages:

  • Efficiency: The one-pot nature of this reaction is highly efficient, saving time and resources.

  • High Yield: This method generally provides higher yields compared to the isothiocyanate route.

  • Readily Available Starting Materials: The starting materials are common and inexpensive laboratory reagents.

  • Atom Economy: This approach has excellent atom economy, a key principle of green chemistry.

Disadvantages:

  • Exothermic Reaction: The initial formation of the dithiocarbamate is exothermic and requires careful temperature control.

  • Handling of Carbon Disulfide: Carbon disulfide is highly volatile and flammable, requiring a well-ventilated fume hood.

  • Potential for Impurities: The one-pot nature can sometimes lead to more complex reaction mixtures, potentially requiring a recrystallization step for high purity.

Head-to-Head Comparison Summary

FeatureIsothiocyanate RouteOne-Pot, Three-Component Synthesis
Starting Materials Methyl isothiocyanate, Ethyl mercaptoacetateMethylamine, Carbon disulfide, Chloroacetic acid
Number of Steps TwoOne
Reaction Time Longer (12-18 h)Shorter (4-6 h)
Typical Yield Good (70-85%)Excellent (85-95%)
Ease of Operation Relatively simpleRequires careful temperature control
Safety Considerations Lachrymatory isothiocyanateFlammable and volatile carbon disulfide
Cost-Effectiveness Can be more expensive due to isothiocyanateGenerally more cost-effective
Green Chemistry Less atom-economicalMore atom-economical and efficient

Conclusion and Recommendations

Both the isothiocyanate route and the one-pot, three-component synthesis are viable methods for the preparation of this compound.

For large-scale synthesis and process chemistry , the one-pot, three-component method is highly recommended . Its superior efficiency, higher yields, cost-effectiveness, and alignment with green chemistry principles make it the more attractive option. The challenges associated with temperature control and handling of carbon disulfide are manageable with standard laboratory engineering controls.

The isothiocyanate route remains a valuable tool for smaller-scale laboratory synthesis , particularly when methyl isothiocyanate is readily available and a straightforward, reliable procedure with minimal optimization is desired. The high purity of the precipitated product can also be an advantage in certain research contexts.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, available resources, and time constraints. This guide provides the necessary data and insights to make a well-informed decision for the efficient and successful synthesis of this compound.

A Senior Application Scientist's Guide to Statistical Validation of Biological Data from 3-Methylrhodanine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Pitfalls of Rhodanine Scaffolds

For researchers in drug discovery, the rhodanine scaffold and its derivatives, such as 3-Methylrhodanine, represent a class of "privileged structures."[1] These heterocyclic compounds are frequently identified as potent hits in high-throughput screening (HTS) campaigns against a wide array of prokaryotic and eukaryotic targets, from enzymes to receptors.[2][3] Their synthetic tractability allows for extensive chemical modification, leading to the development of selective modulators for various therapeutic areas.[4]

However, this promise is coupled with a significant challenge. Rhodanine-based compounds are notorious for being Pan-Assay Interference Compounds (PAINS), often acting as "frequent hitters" in screening campaigns through non-specific mechanisms like aggregation or acting as Michael acceptors.[5] This duality elevates the need for exceptionally rigorous experimental design and statistical validation. Misleading data from poorly validated experiments can lead to the costly pursuit of false-positive candidates, undermining the integrity of the drug discovery pipeline.[6][7]

This guide provides an in-depth comparison of statistical methodologies for validating biological data from experiments involving this compound and its analogues. We will move beyond a simple recitation of tests to explain the causality behind our choices, ensuring that every protocol is a self-validating system. Our objective is to empower you, our fellow researchers, to generate reproducible, high-quality data that accelerates the journey from a promising hit to a validated lead.

Part 1: The Bedrock of Validity - Design of Experiments (DoE)

Before a single plate is run, the foundation for valid statistical analysis is laid in the experimental design. A poorly designed experiment cannot be salvaged by even the most sophisticated statistical analysis.[6] The primary goal of DoE in this context is to minimize bias and account for sources of variation, thereby increasing the power to detect a true effect of the compound.[8][9]

Controlling for Bias: Randomization and Blocking

In vitro experiments, especially those in multi-well plate formats, are susceptible to systematic errors. Edge effects, temperature gradients across an incubator, or subtle differences in reagent dispensing can introduce variability that masks the true biological effect.

  • Completely Randomized Design (CRD): In this design, treatments (e.g., different concentrations of this compound) are assigned to wells entirely at random. While simple, it is vulnerable to the systematic biases mentioned above.

  • Randomized Complete Block Design (RCBD): This is a superior approach for plate-based assays.[8][10] The "block" can be a single plate, a row, or a column. Within each block, all treatments are randomly assigned. This design accounts for variability between blocks, leading to a more precise comparison of treatments. The causality here is that we are statistically isolating known sources of experimental noise (inter-plate or intra-plate variation) from the treatment effect we wish to measure.

The Power of Replication and Controls

Reproducibility is the cornerstone of scientific discovery.[11][12] In the context of this compound screening, this means ensuring that an observed effect is not a one-time artifact.

  • Essential Controls:

    • Negative Control: (e.g., DMSO vehicle) Defines the baseline response in the absence of the test compound.

    • Positive Control: A known inhibitor or activator of the target, used to confirm the assay is working correctly and to define the dynamic range.

    • Untreated Control: Cells or reagents alone, to check for background signal.

The workflow below illustrates the decision-making process for selecting an appropriate experimental design.

A Start: Plan Experiment B Identify Sources of Variation (e.g., Plate-to-Plate, Edge Effects) A->B C Are there significant known sources of variation? B->C D Use Randomized Complete Block Design (RCBD) C->D Yes E Use Completely Randomized Design (CRD) C->E No F Define Controls (Positive, Negative, Vehicle) D->F E->F G Determine Replicates (Technical and Biological) F->G H Finalize Protocol G->H

Caption: Workflow for selecting a robust experimental design.

Part 2: The Data Processing Pipeline - From Raw Reads to Actionable Insights

Assay Quality Control: The Z-Factor

Before analyzing test compound data, you must validate the assay itself for each plate. The Z-factor (or Z-prime) is a statistical measure that quantifies the dynamic range and data variation of an assay.[14] It provides an objective measure of assay quality.

Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between control means with small data variation. Ideal for HTS.
0 to 0.5AcceptableThe assay is usable, but the separation between controls is smaller. May require more replicates.
< 0UnacceptableThe assay is not reliable. The difference between controls is not statistically significant.

Protocol: Calculating Z'-Factor

  • Design: On each assay plate, designate a sufficient number of wells for positive and negative controls (e.g., 16-32 wells each).

  • Execute: Run the assay according to the established protocol.

  • Measure: Acquire the raw data (e.g., fluorescence, luminescence).

  • Calculate: For each plate, calculate the mean (μ) and standard deviation (σ) for the positive and negative control wells.

  • Apply Formula: Use the Z'-factor formula to calculate the quality score for the plate.

  • Decision: If Z' < 0.5, troubleshoot the assay (reagents, cell health, instrumentation) before proceeding with screening.

Data Normalization and Outlier Detection

Normalization aims to reduce assay variability between plates, making data comparable across a large screen.[13]

  • Controls-Based Normalization: The most common method, where the negative control is set to 0% activity and the positive control to 100% activity. All test compound data is then scaled to this range.

  • Outlier Removal: Outliers can be errant data points or true "hits".[13] Robust statistical methods are preferable to simple removal. Using the median and median absolute deviation (MAD) is less sensitive to extreme values than the mean and standard deviation. A common rule is to flag data points outside the range of Median ± 3 * MAD.

Part 3: Hit Identification and Validation - A Comparative Guide

Once the data is processed and quality-controlled, the next step is to identify statistically significant "hits." The choice of statistical test is critical and depends on the experimental design and data distribution.[15][16]

Comparing Statistical Methods for Hit Selection
Statistical MethodApplicationAssumptionsProsCons
Z-score / Robust Z-score Primary HTS (single concentration)Data are approximately normally distributed (for standard Z-score).Simple to calculate and interpret. Robust version (using median/MAD) is resistant to outliers.Does not account for variability in the test compound measurement itself.
Strictly Standardized Mean Difference (SSMD) Primary HTS, especially RNAi screensNone (non-parametric)Has a solid statistical and probabilistic basis.[13] Good for comparing effect sizes.Less commonly used in small molecule screens than Z-score.
Student's t-test Comparing two groups (e.g., compound vs. vehicle control)Data are normally distributed; equal variances between groups.Powerful for detecting differences when assumptions are met.[8]Sensitive to outliers; not suitable for non-normal data.
ANOVA (Analysis of Variance) Comparing more than two groups (e.g., multiple compounds or concentrations)Data are normally distributed; equal variances; independent samples.Allows for simultaneous comparison of multiple groups, reducing Type I error.[8]Requires post-hoc tests (e.g., Tukey's, Dunnett's) to identify which specific groups differ.
Mann-Whitney U Test (Wilcoxon Rank-Sum) Non-parametric alternative to the t-testIndependent samples.Does not require normally distributed data. Tests for differences in medians.Less powerful than the t-test if data are normal.

This decision tree can guide your choice of statistical test for hit validation.

A Start: Have Processed Data B How many groups to compare? A->B C Two Groups (e.g., Compound vs. Control) B->C Two D More Than Two Groups (e.g., Multiple Compounds) B->D > Two E Are data normally distributed? C->E F Are data normally distributed? D->F G Student's t-test E->G Yes H Mann-Whitney U Test E->H No I ANOVA F->I Yes J Kruskal-Wallis Test (Non-parametric ANOVA) F->J No

Caption: Decision tree for selecting an appropriate statistical test.

Dose-Response Analysis and Curve Fitting

A single-point "hit" is not enough. A compound must demonstrate a concentration-dependent effect. This is assessed by generating a dose-response curve and fitting it to a mathematical model, most commonly the four-parameter logistic (4PL) equation.[17]

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

This analysis yields key parameters:

  • IC50/EC50: The concentration at which the compound elicits a 50% response. This is the primary measure of potency.

  • Hill Slope: Describes the steepness of the curve. A slope of ~1 suggests a standard binding interaction.

  • Top/Bottom Plateaus: The maximal and minimal response of the assay.

Protocol: Dose-Response Curve Generation and Analysis

  • Design: Prepare a serial dilution of the hit compound (e.g., 8-12 concentrations, log or semi-log scale). Include vehicle controls.

  • Execute: Treat cells with the diluted compound series in triplicate (at minimum). Incubate for the desired time.

  • Measure: Read the plate and acquire raw data.

  • Normalize: Convert raw data to percent inhibition or activation relative to controls.

  • Fit Curve: Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the normalized data to the 4PL model.

  • Validate Fit: Examine the R-squared value (should be >0.95) and visually inspect the curve to ensure a good fit. Check the confidence intervals for the IC50 value. A very wide interval suggests unreliable data.

Comparing this compound to an Alternative

To truly validate a hit, its performance should be compared against a standard or an alternative compound. Let's assume we are testing this compound as a putative inhibitor of Enzyme X and comparing it to a known, structurally different inhibitor, "Compound Y."

ParameterThis compound (Hit)Compound Y (Standard)Statistical ComparisonRationale
IC50 (nM) 150 nM (95% CI: 120-185)50 nM (95% CI: 40-62)F-test for curve comparisonDetermines if the potency difference is statistically significant.
Max Inhibition (%) 98%99%Compare top plateausEnsures both compounds achieve a full effect. A lower max inhibition for the hit might suggest partial antagonism or off-target effects.
Hill Slope 1.11.0Compare Hill SlopesA significantly different or steep Hill Slope for the hit could indicate non-specific activity or compound aggregation.
Z'-Factor 0.750.80N/ABoth values are excellent, indicating the assay was robust during the testing of both compounds.

This comparative analysis provides objective, quantitative evidence of the hit's performance relative to a known standard, which is a critical step in the validation process.[18][19]

Conclusion: Towards Reproducible Drug Discovery

The statistical validation of biological data is not a final, perfunctory step but an integral part of the entire experimental process. For compounds like this compound, which hold both therapeutic promise and a high potential for generating misleading data, this integrated approach is non-negotiable. By embracing robust experimental design, rigorous quality control, and the appropriate application of statistical tests, researchers can confidently distinguish true biological activity from experimental artifacts. This commitment to scientific and statistical integrity is essential to navigate the complexities of the rhodanine scaffold and to increase the overall reproducibility and success of preclinical drug discovery.[6][7]

References

Peer-Reviewed Validation of 3-Methylrhodanine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of novel therapeutic targets and the validation of small molecules that modulate them are critical endeavors. Phosphatase of Regenerating Liver 3 (PRL-3), a dual-specificity phosphatase, has emerged as a significant oncology target due to its established role in promoting cancer metastasis.[1][2] This guide provides a comprehensive, in-depth technical comparison of 3-Methylrhodanine, a rhodanine-based PRL-3 inhibitor, with alternative therapeutic strategies. Our analysis is grounded in peer-reviewed experimental data to provide an objective assessment of its therapeutic potential.

The Rationale for Targeting PRL-3 in Oncology

PRL-3 is overexpressed in a wide array of human cancers, including colorectal, gastric, ovarian, and liver cancer, where its expression levels often correlate with poor prognosis and increased metastatic potential.[1][3][4] PRL-3 promotes cancer progression through its involvement in cell migration, invasion, and angiogenesis.[2][5] Consequently, the development of potent and selective PRL-3 inhibitors represents a promising therapeutic strategy to combat metastatic disease.

Comparative Analysis of PRL-3 Inhibitors

The therapeutic landscape for PRL-3 inhibition is evolving, with several modalities under investigation. Here, we compare this compound and its derivatives with other prominent PRL-3 targeted therapies.

Small Molecule Inhibitors: this compound and Thienopyridone

Small molecule inhibitors offer the advantage of oral bioavailability and the ability to penetrate the cell membrane to target intracellular proteins like PRL-3.

This compound and Rhodanine Derivatives: The rhodanine scaffold has been a key chemotype in the development of PRL-3 inhibitors.[1][2] While specific data for this compound is often embedded within studies on rhodanine derivatives, the available evidence indicates that this class of compounds effectively inhibits PRL-3's enzymatic activity and cellular functions.

Thienopyridone Derivatives: Thienopyridones represent another class of small molecule inhibitors targeting PRL-3. However, concerns about their potential for redox activity and off-target effects have been raised, suggesting that while they are effective PRL-3 inhibitors, their clinical translation may be challenging.[6]

Inhibitor ClassRepresentative Compound(s)PRL-3 Inhibition (IC50)Cellular Activity (IC50)Key Findings
Rhodanine Derivatives Benzylidene rhodanine derivative (5e)0.9 µM[1][7]Reduced cell invasion[1][7]Demonstrates potent in vitro inhibition of PRL-3 and blocks metastatic cell behaviors.
CG-7070.8 µM[5]Strong inhibition of migration and invasion without cytotoxicity[5]Selectively inhibits PRL-3 over other phosphatases and regulates EMT markers.
BR-11.1 µM[5]Strong inhibition of migration and invasion without cytotoxicity[5]A promising lead molecule for developing selective PRL-3 inhibitors.
5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-one15.22 µM[8]6.64 µM (SW-480 cells)[8]A dual-functional inhibitor, targeting both PRL-3 activity and expression, and inducing apoptosis.
Thienopyridone Derivatives ThienopyridoneNot specifiedReduced tumor growth by interfering with cell adhesion[1]Considered too toxic for in vivo use.[1]
Monoclonal Antibody Therapy: PRL3-zumab

PRL3-zumab is a first-in-class humanized monoclonal antibody targeting an epitope of PRL-3 that can be externalized on the cancer cell surface.[9][10] This approach offers high specificity and the potential for a favorable safety profile.

Therapeutic AgentMechanism of ActionPreclinical EfficacyClinical Status
PRL3-zumab Binds to externalized PRL-3 on cancer cells, potentially recruiting immune cells to the tumor microenvironment.[10][11]Specifically blocked PRL-3 positive, but not PRL-3 negative, orthotopic gastric tumors.[9] Showed superior therapeutic efficacy as a monotherapy compared to combination with 5-fluorouracil in a preclinical model.[9] Prevents tumor recurrence and prolongs survival after tumor resection in mouse models.[9][10]Phase II clinical trials are ongoing.[1][2]
Standard-of-Care Chemotherapies

For PRL-3 expressing cancers like colorectal and gastric cancer, the current standard of care typically involves combination chemotherapy regimens.

Cancer TypeStandard-of-Care Regimens
Colorectal Cancer (Stage III) FOLFOX (5-FU, leucovorin, oxaliplatin) or CapeOx (capecitabine, oxaliplatin)[12][13]
Metastatic Colorectal Cancer FOLFOX or FOLFIRI (5-FU, leucovorin, irinotecan) often in combination with a monoclonal antibody (e.g., bevacizumab, cetuximab, or panitumumab)[14]
Gastric Cancer (Resectable) Perioperative chemotherapy or postoperative chemoradiotherapy.[15]
Metastatic Gastric Cancer Platinum and fluoropyrimidine-based doublet or triplet chemotherapy.[16]

While direct comparisons are limited, the development of targeted therapies like this compound derivatives is driven by the need for more specific and less toxic alternatives to conventional chemotherapy.

Signaling Pathways and Experimental Workflows

PRL-3 Signaling Pathway

PRL-3 exerts its pro-metastatic effects by modulating several downstream signaling pathways. A simplified representation of the key pathways is depicted below.

PRL3_Signaling PRL3 PRL-3 Integrin Integrin Signaling PRL3->Integrin Rho Rho GTPases Integrin->Rho Src Src Family Kinases Integrin->Src Migration Cell Migration & Invasion Rho->Migration PI3K PI3K/Akt Pathway Src->PI3K ERK MAPK/ERK Pathway Src->ERK Proliferation Cell Proliferation & Survival PI3K->Proliferation ERK->Proliferation

Figure 1: Simplified PRL-3 signaling cascade.

Experimental Workflow for Inhibitor Validation

A robust validation of a PRL-3 inhibitor like this compound involves a multi-step process from enzymatic assays to cellular functional assays.

Inhibitor_Validation_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation EnzymeAssay PRL-3 Phosphatase Activity Assay CellViability Cell Viability Assay (e.g., MTT) EnzymeAssay->CellViability MigrationAssay Wound Healing/ Scratch Assay CellViability->MigrationAssay InvasionAssay Transwell Invasion Assay CellViability->InvasionAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellViability->ApoptosisAssay Metastasis Metastasis Model InvasionAssay->Metastasis Xenograft Xenograft Tumor Growth Model ApoptosisAssay->Xenograft

Figure 2: Workflow for validating PRL-3 inhibitors.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for key validation assays are provided below.

In Vitro PRL-3 Phosphatase Activity Assay

This assay quantitatively measures the enzymatic activity of PRL-3 and the inhibitory effect of compounds like this compound.

Materials:

  • Recombinant human PRL-3 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.1% β-mercaptoethanol

  • Substrate: p-Nitrophenyl Phosphate (pNPP) or a fluorescent substrate like DiFMUP

  • Test compound (e.g., this compound derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer to each well.

  • Add 10 µL of the test compound dilution or vehicle control to the respective wells.

  • Add 20 µL of recombinant PRL-3 enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the pNPP substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of a test compound on the collective migration of a cell monolayer.

Materials:

  • PRL-3 expressing cancer cell line (e.g., DLD-1 colon cancer cells)

  • Complete culture medium

  • Serum-free medium

  • 6-well or 12-well culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a culture plate at a density that will form a confluent monolayer within 24 hours.

  • Once confluent, gently create a straight "scratch" in the monolayer with a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free medium containing the test compound at various concentrations or a vehicle control.

  • Place the plate in an incubator at 37°C and 5% CO2.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the 0-hour time point.

Transwell Invasion Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

  • Transwell inserts with 8.0 µm pore size polycarbonate membranes

  • Matrigel basement membrane matrix

  • PRL-3 expressing cancer cells

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend the cancer cells in serum-free medium.

  • Add the cell suspension (containing the test compound or vehicle) to the upper chamber of the Transwell insert.

  • Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

  • Incubate the plate for 24-48 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Count the number of stained cells in several microscopic fields.

  • Quantify the extent of invasion and compare the different treatment groups.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • PRL-3 expressing cancer cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound or vehicle control for the desired time.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Conclusion and Future Directions

The available peer-reviewed data strongly support the therapeutic potential of targeting PRL-3 in oncology. This compound and its derivatives have demonstrated promising in vitro activity as PRL-3 inhibitors, effectively blocking key cellular processes involved in metastasis.

Comparison Summary:

  • This compound and its derivatives show potent enzymatic and cellular inhibition of PRL-3. Their development as oral small molecule drugs is a significant advantage. Further in vivo studies on specific, optimized this compound derivatives are warranted.

  • PRL3-zumab represents a highly specific, antibody-based approach with demonstrated preclinical efficacy and a favorable safety profile in early clinical trials. Its reliance on the externalization of an intracellular target is a novel and interesting mechanism.

  • Thienopyridone derivatives , while potent, may face challenges in clinical development due to potential off-target effects.

  • Standard-of-care chemotherapies remain the backbone of treatment for many PRL-3 expressing cancers but are associated with significant toxicity.

The future of PRL-3 targeted therapy will likely involve a multi-pronged approach. Further optimization of small molecule inhibitors like this compound to improve potency and selectivity is crucial. Head-to-head preclinical and, eventually, clinical comparisons with agents like PRL3-zumab will be necessary to determine the optimal therapeutic strategy for different cancer types and patient populations. The integration of PRL-3 inhibitors with existing standard-of-care regimens also presents a promising avenue for improving patient outcomes.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Methylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Methylrhodanine, ensuring that its management post-experimentation is as rigorous and well-documented as its application.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is paramount. This compound (CAS No: 4807-55-0) is a sulfur- and nitrogen-containing heterocyclic compound that presents several hazards.

According to safety data sheets (SDS), this compound is classified as:

  • Acutely Toxic (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritant: May cause respiratory irritation.[1]

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all stages of its use and disposal.

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.[1]
Skin Irritation (Category 2)WarningH315: Causes skin irritation.[1][3]
Serious Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory SystemWarningH335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the selection and proper use of PPE is non-negotiable. The following PPE is mandatory when handling this compound in its pure form or as a waste product.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact.[1][4] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are required to protect against splashes.[1][4] A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection: A laboratory coat must be worn to protect street clothing. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls are recommended.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Spill Management: A Proactive Approach to Safety

Accidents can happen, and a well-defined spill management plan is crucial for a swift and safe response.

For Small Spills (Solid):

  • Evacuate and Ventilate: Restrict access to the spill area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Collect: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[6] Avoid raising dust.

  • Transfer to Waste Container: Carefully scoop the absorbed material into a clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

For Small Spills (in Solution):

  • Contain the Spill: Use absorbent pads or dikes to prevent the spread of the liquid.[7]

  • Absorb the Liquid: Apply an inert absorbent material, working from the outside of the spill inwards.[6]

  • Collect and Containerize: Scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth or sponge and a suitable cleaning agent. Dispose of all cleaning materials as hazardous waste.

The Disposal Pathway: A Step-by-Step Protocol

Direct disposal of this compound into regular trash or down the drain is strictly prohibited. The recommended approach involves chemical degradation of small quantities of waste in the laboratory to a less hazardous form, followed by disposal through a licensed professional waste management service. The primary method for this degradation is alkaline hydrolysis, which cleaves the rhodanine ring.[6]

Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Laboratory Pre-Treatment (Alkaline Hydrolysis) cluster_2 Final Disposal Start This compound Waste (Pure compound, solutions, contaminated materials) Collect Collect in a dedicated, labeled hazardous waste container Start->Collect Hydrolysis Perform Alkaline Hydrolysis (See Protocol Below) Collect->Hydrolysis For small lab quantities Neutralize Neutralize the Hydrolysate Hydrolysis->Neutralize Test_pH Test pH (Target: 6-8) Neutralize->Test_pH Test_pH->Neutralize pH is not neutral Final_Container Transfer to a new, labeled hazardous waste container Test_pH->Final_Container pH is neutral Waste_Pickup Arrange for pickup by a licensed waste disposal service Final_Container->Waste_Pickup End Proper Disposal Waste_Pickup->End

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

This protocol is designed for the treatment of small quantities (typically < 5 grams) of this compound waste.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate glassware (e.g., beaker, Erlenmeyer flask)

  • Labeled hazardous waste containers

Procedure:

  • Preparation: In a certified chemical fume hood, place the this compound waste into a suitable beaker or flask equipped with a stir bar. If the waste is a solid, dissolve it in a minimal amount of a water-miscible solvent like ethanol or DMSO before proceeding.

  • Hydrolysis: Slowly add a 1 M NaOH solution to the waste while stirring. A general rule of thumb is to use a 3 to 5-fold molar excess of NaOH relative to the amount of this compound. Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the rhodanine ring. The hydrolysis reaction breaks down the this compound into less hazardous, water-soluble compounds.

  • Neutralization: After the hydrolysis period, carefully neutralize the resulting solution by slowly adding 1 M HCl while continuing to stir. Monitor the pH of the solution frequently using pH paper or a pH meter. The target pH is between 6 and 8. Be cautious as the neutralization reaction is exothermic.

  • Final Containment: Once the solution is neutralized, transfer it to a clearly labeled hazardous waste container for aqueous chemical waste. The label should indicate the contents as "Hydrolyzed and Neutralized this compound Waste."

  • Disposal of Contaminated Materials: All materials that came into contact with this compound, including gloves, weigh boats, and absorbent materials from spill cleanups, should be collected in a separate, clearly labeled solid hazardous waste container.

Final Disposal: The Role of Professional Waste Management

The final step in the disposal process is the collection of the containerized waste by a licensed and reputable hazardous waste disposal company. It is the responsibility of the waste generator to ensure that all waste is properly characterized and labeled according to local, state, and federal regulations.[8] Maintain detailed records of all waste generated and disposed of.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Personal protective equipment for handling 3-Methylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylrhodanine

Navigating the complexities of novel compound synthesis and application demands an unwavering commitment to safety. For researchers, scientists, and drug development professionals working with this compound (CAS No: 4807-55-0), a thorough understanding of its hazard profile is the first step in establishing a secure laboratory environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our aim is to empower you with the expertise to implement a self-validating system of safety for handling this compound, ensuring both personal protection and data integrity.

Hazard Assessment: The "Why" Behind the Protocol

This compound is a combustible solid with a distinct hazard profile that necessitates specific safety measures.[1] Assuming any unknown substance is hazardous is a prudent laboratory practice; for this compound, the data mandates a cautious approach.[2] It is classified as an acute toxin if swallowed, inhaled, or in contact with the skin, and it is a known skin and eye irritant.[1][3]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][3]
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][3]

Understanding these classifications is critical; they directly inform the selection of personal protective equipment and the design of safe handling protocols. The risk of respiratory irritation from the crystalline powder and the potential for skin and eye damage upon contact are the primary exposure routes to mitigate.[1]

Core Directive: Essential Personal Protective Equipment (PPE)

Personal protective equipment is the final barrier between the researcher and the chemical hazard.[4][5] For this compound, the following PPE is mandatory to prevent exposure via inhalation, ingestion, and skin/eye contact.

  • Eye and Face Protection : Chemical safety goggles are required to protect against dust particles and potential splashes.[6] According to OSHA's eye and face protection regulations in 29 CFR 1910.133, these should be worn at all times when handling the compound.[7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][4]

  • Hand Protection : Appropriate chemical-resistant gloves are essential to prevent skin contact.[6] While many glove types exist, nitrile gloves are a preferred choice for incidental chemical contact.[8] It is crucial to wash hands thoroughly with soap and water after handling the chemical, even after wearing gloves.[2] Always inspect gloves for any signs of degradation or punctures before use.[2]

  • Body Protection : A fully buttoned laboratory coat serves as the minimum standard for body protection.[4] This should be supplemented with a chemical-resistant apron when handling larger quantities or when there is a significant risk of splashes.[8][9] Lab coats should never be worn outside of the laboratory to prevent cross-contamination.[2]

  • Respiratory Protection : Due to the risk of respiratory irritation from airborne dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required, especially when handling the powder outside of a certified chemical fume hood.[1][10] All handling of this compound powder should ideally be performed within a fume hood to minimize dust generation and inhalation.[6][11]

Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to laboratory operations is the cornerstone of safety. This section details the procedural steps for preparing your workspace, handling the compound, and safely concluding your work.

Preparation and Engineering Controls

Before handling this compound, ensure the following engineering controls are in place and operational:

  • Chemical Fume Hood : Verify that the chemical fume hood has a current certification and is functioning correctly. All weighing and handling of the solid compound should occur within the hood.[6]

  • Safety Stations : Confirm the location of and clear access to an eyewash station and a safety shower.[6][7]

  • Workspace Decontamination : Ensure the work area inside the fume hood is clean and uncluttered.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to ensure complete protection.

PPE_Donning_Workflow cluster_prep Preparation A 1. Don Lab Coat (Fully buttoned) B 2. Don Respiratory Protection (e.g., N95 mask) A->B Protect clothing first C 3. Don Eye/Face Protection (Safety goggles/face shield) B->C Protect respiratory system D 4. Don Gloves (Ensure cuffs are over lab coat sleeves) C->D Protect eyes and face

Caption: Workflow for correctly donning Personal Protective Equipment.

Safe Handling Protocol
  • Pre-Weighing : Place a weigh boat on the analytical balance inside the fume hood and tare the balance.

  • Aliquotting : Carefully scoop the this compound crystals from the stock container onto the weigh boat. Perform this action gently to minimize dust generation.[6]

  • Container Sealing : Tightly close the main stock container immediately after use.[6]

  • Dissolution : If dissolving the compound, add the solvent to the vessel containing the weighed this compound inside the fume hood.

  • Clean-Up : Decontaminate the spatula and work surface after handling is complete.

Doffing PPE: Avoiding Contamination

Removing PPE in the correct order is crucial to prevent contaminating yourself and the laboratory.

  • Gloves : Remove gloves first, turning them inside out as you pull them off to contain any contamination. Dispose of them in the designated hazardous waste container.[2]

  • Face Shield/Goggles : Remove eye and face protection.

  • Lab Coat : Remove the lab coat by rolling it inward, ensuring the contaminated exterior does not touch your clothing.

  • Respirator : Remove the respirator last.

  • Hygiene : Immediately wash hands and forearms thoroughly with soap and water.[2]

Emergency and Disposal Plan

Preparedness is key to managing unexpected events and ensuring compliant disposal.

Spill Response Protocol

For a small spill of solid this compound:

  • Alert : Notify colleagues in the immediate area.

  • Isolate : Restrict access to the spill area.

  • PPE : Ensure you are wearing the appropriate PPE as described in Section 2.

  • Clean-up : Gently sweep or vacuum the solid material, avoiding the creation of dust clouds.[6] Use non-sparking tools for this process.[6]

  • Collection : Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.[6]

  • Decontaminate : Clean the spill area thoroughly.

Waste Disposal Plan

All this compound waste, including contaminated consumables, must be treated as hazardous waste.

Disposal_Workflow cluster_disposal Hazardous Waste Disposal W1 1. Collect Waste (Solid & contaminated items) W2 2. Use Designated Container (Chemically resistant, sealed) W1->W2 Segregate waste streams W3 3. Label Container ('Hazardous Waste', 'this compound') W2->W3 Ensure clear identification W4 4. Store Securely (In satellite accumulation area) W3->W4 Await professional collection W5 5. Professional Disposal (Arrange pickup by licensed service) W4->W5 Final compliant disposal

Caption: Step-by-step workflow for the compliant disposal of chemical waste.

Under no circumstances should this compound or its containers be disposed of down the drain or in general trash.[11] All disposal must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[11]

By integrating these detailed protocols and the reasoning behind them into your daily laboratory practices, you build a robust culture of safety. This not only protects you and your colleagues but also ensures the integrity and reproducibility of your critical research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Methylrhodanine
Reactant of Route 2
Reactant of Route 2
3-Methylrhodanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.